molecular formula C13H29N B129799 tert-Amyl-tert-octylamine CAS No. 150285-07-7

tert-Amyl-tert-octylamine

Cat. No.: B129799
CAS No.: 150285-07-7
M. Wt: 199.38 g/mol
InChI Key: RMRFHMLPQSZGLP-UHFFFAOYSA-N
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Description

Tert-Amyl-tert-octylamine, also known as this compound, is a useful research compound. Its molecular formula is C13H29N and its molecular weight is 199.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFHMLPQSZGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592877
Record name 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150285-07-7
Record name 2,4,4-Trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Amyl-tert-octylamine
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Foundational & Exploratory

In-Depth Technical Guide: tert-Amyl-tert-octylamine (CAS: 150285-07-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Amyl-tert-octylamine (CAS: 150285-07-7), a sterically hindered secondary amine. Due to the limited availability of specific technical data for this compound, this document synthesizes the known properties and presents a representative experimental protocol for its synthesis, adapted from established procedures for structurally similar hindered amines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical characteristics and potential synthetic routes.

Chemical and Physical Properties

This compound is a complex secondary amine with significant steric hindrance around the nitrogen atom, a characteristic that influences its reactivity and physical properties. The available quantitative data for this compound is summarized below.

PropertyValueSource
CAS Number 150285-07-7[1]
Molecular Formula C₁₃H₂₉N[1][2]
Molecular Weight 199.38 g/mol [1][2]
Canonical SMILES CCC(C)(C)NC(C)(C)CC(C)(C)C[3]
InChI InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3[3]
Predicted XlogP 4.0[3]

Synthesis and Experimental Protocols

Representative Synthesis of a Hindered Secondary Amine (Adapted for this compound)

This synthetic route involves the preparation of a nitroso intermediate from a primary amine, followed by a reaction with a second amine and subsequent reduction.

Step 1: Synthesis of Nitroso-tert-octane

  • Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 120 mL of methanol, 0.4 mol of tert-octylamine, and 90 mL of an aqueous solution containing 1.2 g of the tetrasodium salt of ethylenediaminetetraacetic acid and 2.52 g of sodium tungstate dihydrate.

  • Reaction Execution: Cool the solution to 15°C in an ice bath. Over a period of 5 hours, add 361 mL of a 16% hydrogen peroxide solution.

  • Work-up: Stir the resulting blue reaction mixture for an additional 16 hours. Extract the product with petroleum ether (3 x 50 mL). Wash the organic layer twice with 2 N hydrochloric acid to remove any unreacted amine, followed by a brine wash. Dry the organic layer over MgSO₄.

  • Purification: Remove the petroleum ether by distillation at atmospheric pressure. The product, nitroso-tert-octane, can be further purified by distillation.

Step 2: Synthesis of the Hindered Secondary Amine

  • Reaction Setup: In a dry, 500-mL, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, dissolve the nitroso-tert-octane intermediate in a suitable dry solvent such as tetrahydrofuran (THF).

  • Grignard Reagent Preparation (Hypothetical for tert-Amyl): In a separate flask, prepare the tert-amyl Grignard reagent by reacting tert-amyl chloride with magnesium turnings in dry THF.

  • Reaction Execution: Cool the solution of nitroso-tert-octane to 0°C and slowly add the prepared tert-amyl Grignard reagent via the addition funnel. The reaction progress can be monitored by the disappearance of the blue color of the nitroso monomer.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield this compound.

Potential Applications and Research Directions

While specific applications for this compound are not documented, its structural similarity to other hindered amines suggests potential utility in several areas:

  • Pharmaceutical Synthesis: As a building block for complex molecules where steric hindrance is desired to modulate biological activity or metabolic stability[5][6].

  • Catalysis: As a non-nucleophilic base in organic reactions.

  • Corrosion Inhibition: As an additive in metalworking fluids and cooling systems[5].

Further research is required to elucidate the specific properties and potential applications of this compound.

Safety and Handling

A specific safety data sheet for this compound is not available. However, based on the data for similar compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Signaling Pathways and Experimental Workflows

There is currently no publicly available information regarding any signaling pathways modulated by this compound or established experimental workflows in which it is a key reagent.

Diagrams

G cluster_synthesis Representative Synthesis Workflow tert_octylamine tert-Octylamine oxidation Oxidation (H₂O₂, Na₂WO₄) tert_octylamine->oxidation Step 1 nitroso_intermediate Nitroso-tert-octane Intermediate oxidation->nitroso_intermediate coupling Coupling Reaction nitroso_intermediate->coupling tert_amyl_grignard tert-Amyl Grignard Reagent tert_amyl_grignard->coupling Step 2 product This compound coupling->product

Caption: A representative workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the sterically hindered secondary amine, tert-Amyl-tert-octylamine. Due to its bulky alkyl substituents, this compound exhibits unique characteristics relevant to various applications in chemical synthesis and material science. This document compiles available data on its physical constants, provides generalized experimental protocols for their determination, and outlines a plausible synthetic route. The information presented is intended to support further research and application development involving this and structurally related compounds.

Introduction

This compound, also known by its IUPAC name 2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine, is a secondary amine characterized by the presence of two bulky tertiary alkyl groups attached to the nitrogen atom. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a subject of interest for applications requiring non-nucleophilic bases, catalysts with specific steric requirements, or as a building block for complex molecular architectures. This guide serves as a central repository of technical information concerning this compound.

Chemical Identity

IdentifierValue
IUPAC Name 2,4,4-trimethyl-N-(2-methylbutan-2-yl)pentan-2-amine
CAS Number 150285-07-7[1]
Molecular Formula C13H29N[1][2]
Molecular Weight 199.38 g/mol [1]
Canonical SMILES CCC(C)(C)NC(C)(C)CC(C)(C)C[2]
InChI InChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3[2]
InChIKey RMRFHMLPQSZGLP-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in various experimental setups.

PropertyValue
Melting Point 18°C (estimate)
Boiling Point 200°C (lit.)
Density 0.808 g/mL at 25°C (lit.)
Refractive Index (n20/D) 1.443 (lit.)
Flash Point 167°F
pKa 11.32 ± 0.48 (Predicted)
XlogP 4.0 (Predicted)[2]
Water Solubility Insoluble[3]
Solubility in Organic Solvents Soluble in ethanol and ether[3]

Chemical Properties and Reactivity

As a secondary amine, this compound undergoes reactions typical of this functional group, although its reactivity is significantly modulated by the steric bulk of the tert-amyl and tert-octyl groups.

  • Basicity: It is a weak base, capable of forming ammonium salts upon reaction with acids.

  • Nucleophilicity: Due to the pronounced steric hindrance around the nitrogen atom, its nucleophilicity is greatly diminished. This makes it a poor nucleophile in S_N2 reactions.

  • N-H Reactivity: The nitrogen-hydrogen bond can participate in reactions such as acylation and sulfonation, though reaction rates may be slower compared to less hindered amines.

  • Stability: The compound is stable under normal temperatures and pressures.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Procedure:

  • A small amount of the this compound sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form a stream of bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[4]

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital densitometer.

Procedure (using a pycnometer):

  • An empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and can be measured using a refractometer.

Procedure (using an Abbe refractometer):

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[5]

  • A few drops of the this compound sample are placed on the prism.[5]

  • The prism is closed, and the light source is adjusted.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.[5]

  • The refractive index value is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Characterization by Titration

The purity and concentration of an amine solution can be determined by acid-base titration.

Procedure (Potentiometric Titration):

  • A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of isopropyl alcohol and pyridine).

  • The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid.

  • The change in pH is monitored using a pH meter as the titrant is added.

  • The equivalence point, where the moles of acid equal the moles of amine, is determined from the titration curve (a plot of pH versus titrant volume). This allows for the calculation of the amine's purity or concentration.

Synthesis Workflow

Synthesis_Workflow tert_octyl_ketone tert-Octyl Ketone (e.g., 2,2,4,4-Tetramethyl-3-pentanone) reaction_vessel Reaction Vessel (Mildly Acidic Conditions) tert_octyl_ketone->reaction_vessel tert_amylamine tert-Amylamine tert_amylamine->reaction_vessel imine_intermediate Imine Intermediate product This compound imine_intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->imine_intermediate workup Aqueous Workup & Purification product->workup reaction_vessel->imine_intermediate Imine Formation

Caption: Plausible synthesis workflow for this compound via reductive amination.

Characterization Workflow

A general workflow for the characterization of a synthesized or obtained sample of this compound would involve a series of analytical techniques to confirm its identity and purity.

Characterization_Workflow sample This compound Sample physical_properties Physical Property Measurement (Boiling Point, Density, Refractive Index) sample->physical_properties spectroscopic_analysis Spectroscopic Analysis sample->spectroscopic_analysis purity_assessment Purity Assessment sample->purity_assessment final_product Characterized This compound physical_properties->final_product nmr NMR Spectroscopy (¹H, ¹³C) spectroscopic_analysis->nmr ir IR Spectroscopy spectroscopic_analysis->ir ms Mass Spectrometry spectroscopic_analysis->ms nmr->final_product ir->final_product ms->final_product gc Gas Chromatography (GC) purity_assessment->gc titration Acid-Base Titration purity_assessment->titration gc->final_product titration->final_product

Caption: General workflow for the characterization of this compound.

Safety Information

This compound is classified as a hazardous substance. The following hazard and precautionary statements should be observed:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While some data is based on estimations and predictions, the provided values and experimental outlines offer a solid foundation for researchers and scientists working with this sterically hindered secondary amine. Further experimental validation of the predicted properties and the development of a detailed, optimized synthesis protocol would be valuable contributions to the chemical literature.

References

Proposed Synthesis of tert-Amyl-tert-octylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for tert-Amyl-tert-octylamine, a sterically hindered secondary amine. Due to the absence of established, direct synthesis routes in the current literature, this document details a plausible multi-step approach adapted from the known synthesis of the structurally analogous compound, tert-butyl-tert-octylamine. The proposed synthesis commences with the commercially available starting material, tert-octylamine, and proceeds through an oxidation and a subsequent coupling and reduction sequence. This guide provides detailed hypothetical experimental protocols, tabulated quantitative data based on analogous reactions, and visual representations of the synthetic pathway to aid researchers in the potential laboratory preparation of this compound.

Introduction

This compound is a complex, sterically hindered secondary amine with potential applications in various fields of chemical synthesis and drug development, including as a non-nucleophilic base, a ligand for metal catalysts, or as a building block for novel molecular scaffolds. Its significant steric bulk, arising from the tertiary amyl and tertiary octyl groups attached to the nitrogen atom, is expected to confer unique reactivity and selectivity in chemical transformations. This document serves as a comprehensive technical resource, presenting a theoretical yet practical approach to its synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from tert-octylamine. The overall strategy is based on the well-documented synthesis of tert-butyl-tert-octylamine and involves the following key transformations:

  • Oxidation of tert-octylamine to form the intermediate, nitroso-tert-octane.

  • Reaction of nitroso-tert-octane with tert-amylhydrazine to yield N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine.

  • Reduction of the hydroxylamine intermediate to the final product, this compound.

A schematic representation of this proposed pathway is provided below.

Synthesis_Pathway tert_octylamine tert-Octylamine nitroso_tert_octane Nitroso-tert-octane tert_octylamine->nitroso_tert_octane Oxidation hydroxylamine N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine nitroso_tert_octane->hydroxylamine Reaction with tert-amylhydrazine final_product This compound hydroxylamine->final_product Reduction

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of analogous compounds and should be considered as a starting point for laboratory investigation. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Nitroso-tert-octane

This procedure is adapted from the oxidation of tert-octylamine using hydrogen peroxide.

Materials:

  • tert-Octylamine

  • Methanol

  • Water

  • Ethylenediaminetetraacetic acid tetrasodium salt (EDTA)

  • Sodium tungstate dihydrate

  • Hydrogen peroxide (30% solution)

  • Petroleum ether

  • 2 N Hydrochloric acid

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 1-L, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 120 mL of methanol, 51.7 g (0.4 mol) of tert-octylamine, 90 mL of water containing 1.2 g (0.0028 mol) of EDTA and 2.52 g (0.0076 mol) of sodium tungstate dihydrate.

  • Cool the solution to 15°C in an ice bath.

  • Slowly add 361 mL of a 16% hydrogen peroxide solution over 5 hours, maintaining the temperature at 15°C.

  • After the addition is complete, stir the blue reaction mixture for an additional 16 hours at room temperature.

  • Extract the product with three 50 mL portions of petroleum ether.

  • Wash the combined organic layers twice with 2 N hydrochloric acid to remove unreacted amine, followed by a brine wash.

  • Dry the blue organic layer over anhydrous magnesium sulfate.

  • Remove the petroleum ether by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure to afford nitroso-tert-octane.

Step 2: Synthesis of N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine

This step involves the reaction of nitroso-tert-octane with a hypothetical tert-amylhydrazine. The synthesis of tert-amylhydrazine would be a prerequisite and could potentially be achieved through methods analogous to the synthesis of tert-butylhydrazine.

Materials:

  • Nitroso-tert-octane

  • tert-Amylhydrazine (synthesis required)

  • Hexane

  • Lead dioxide

Procedure:

  • In a 1-L, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet tube, dissolve 0.16 mol of nitroso-tert-octane in 500 mL of hexane.

  • Add 0.55 mol of lead dioxide to the rapidly stirring mixture.

  • Add a solution of 0.55 mol of tert-amylhydrazine in hexane dropwise to the mixture.

  • Monitor the reaction by the disappearance of the blue color of the nitroso monomer (approximately 1.5 hours).

  • Once the reaction is complete, remove the lead oxides by filtration through a pad of Celite.

  • Wash the filter cake with a 1:1 mixture of ether and hexane.

  • Combine the filtrate and washes and remove the solvents under reduced pressure to yield the crude hydroxylamine product.

Step 3: Synthesis of this compound

This final step involves the reduction of the hydroxylamine intermediate using sodium naphthalenide.

Materials:

  • N-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine

  • Naphthalene

  • Dry tetrahydrofuran (THF)

  • Sodium metal

  • 2 N Hydrochloric acid

  • Ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a dry, 500-mL, three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, place 0.20 mol of naphthalene and 250 mL of dry THF.

  • Add 0.47 mol of sodium pieces to the mixture and stir at room temperature for 30 minutes to form the dark green sodium naphthalenide solution.

  • Add a solution of the crude hydroxylamine from the previous step in THF to the sodium naphthalenide solution.

  • After the reaction is complete, dilute the mixture with 150 mL of hexane.

  • Acidify the mixture with 300 mL of ice-cold 2 N hydrochloric acid.

  • Separate the aqueous layer and extract the organic layer twice more with 100 mL portions of 2 N hydrochloric acid.

  • Combine the acidic extracts, wash with petroleum ether, and then neutralize with 4 N sodium hydroxide.

  • Extract the product with three 100 mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate.

  • Remove the ether with a rotary evaporator.

  • Distill the residue under reduced pressure to obtain the final product, this compound.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. These values are estimated based on the reported yields for the synthesis of tert-butyl-tert-octylamine and should be used as a guideline for experimental planning.

StepReactionReactantsProductMolar Ratio (Reactant 1:Reactant 2)Temperature (°C)Time (h)Hypothetical Yield (%)
1Oxidationtert-Octylamine, Hydrogen PeroxideNitroso-tert-octane1 : 4.25152150-60
2CouplingNitroso-tert-octane, tert-AmylhydrazineN-tert-amyl-N-tert-octyl-O-tert-butylhydroxylamine1 : 3.4Room Temp.1.560-70
3ReductionHydroxylamine intermediate, Sodium NaphthalenideThis compound1 : 2.35Room Temp.170-80

Logical Workflow for Synthesis

The logical workflow for the proposed synthesis is depicted in the following diagram, outlining the key stages from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Reduction & Purification start1 Mix tert-octylamine, MeOH, H2O, EDTA, Na2WO4 cool1 Cool to 15°C start1->cool1 add_h2o2 Add H2O2 cool1->add_h2o2 react1 Stir for 16h add_h2o2->react1 extract1 Extract with Pet. Ether react1->extract1 wash1 Wash with HCl and Brine extract1->wash1 dry1 Dry over MgSO4 wash1->dry1 distill1 Distill to get Nitroso-tert-octane dry1->distill1 start2 Dissolve Nitroso-tert-octane in Hexane distill1->start2 add_pbo2 Add PbO2 start2->add_pbo2 add_hydrazine Add tert-amylhydrazine add_pbo2->add_hydrazine react2 Monitor color change add_hydrazine->react2 filter2 Filter off Pb oxides react2->filter2 evaporate2 Evaporate solvent filter2->evaporate2 start3 Prepare Sodium Naphthalenide evaporate2->start3 add_hydroxylamine Add hydroxylamine solution start3->add_hydroxylamine workup3 Aqueous workup (acid/base extraction) add_hydroxylamine->workup3 dry3 Dry over MgSO4 workup3->dry3 evaporate3 Evaporate solvent dry3->evaporate3 distill3 Distill to get final product evaporate3->distill3

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis of this compound. By adapting established procedures for a closely related analogue, this document offers researchers a solid foundation for initiating laboratory work towards the preparation of this novel, sterically hindered amine. The successful synthesis of this compound would provide a valuable tool for various applications in organic synthesis and medicinal chemistry. It is imperative that any laboratory investigation based on these proposed methods is preceded by a thorough safety review and conducted with appropriate caution.

Solubility of tert-Amyl-tert-octylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Amyl-tert-octylamine, a sterically hindered secondary amine. Due to its complex branched structure, understanding its behavior in various organic solvents is crucial for its application in synthesis, formulation, and other areas of chemical research.

Core Concepts: Solubility of Hindered Amines

The solubility of an amine in an organic solvent is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. Aliphatic amines, including this compound, are generally considered to be of low to moderate polarity. Their solubility in organic solvents is influenced by several factors:

  • Van der Waals Forces: The large alkyl groups of this compound contribute to significant van der Waals interactions with nonpolar and weakly polar organic solvents.

  • Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This capability enhances its solubility in polar protic and aprotic solvents.

  • Steric Hindrance: The bulky tert-amyl and tert-octyl groups create considerable steric hindrance around the nitrogen atom. This can affect its ability to form strong hydrogen bonds and may influence its interaction with solvent molecules.

Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on the general principles of solubility for high molecular weight, branched aliphatic amines, a qualitative assessment can be made.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighDominated by van der Waals interactions between the large alkyl groups of the amine and the nonpolar solvent molecules.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)HighDipole-dipole interactions and hydrogen bonding (with the amine as a donor) contribute to good solubility.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateCapable of both donating and accepting hydrogen bonds with the solvent. The large nonpolar alkyl groups may slightly reduce miscibility compared to smaller amines.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighStrong dipole-dipole interactions and hydrogen bonding are expected to lead to good solubility.

It is important to note that while this compound is expected to be soluble in most common organic solvents, its solubility in water is very low due to the large hydrophobic alkyl chains.[1][2][3]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound such as this compound in an organic solvent at a specific temperature. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Constant temperature bath (e.g., water bath or incubator)

  • Vortex mixer or magnetic stirrer

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrument

  • Syringes and filters (if necessary for sample clarification)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the amine ensures that the solution becomes saturated.

    • Place the container in a constant temperature bath set to the desired experimental temperature.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved amine remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow any undissolved amine to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any undissolved material. If necessary, the sample can be filtered through a syringe filter compatible with the organic solvent.

    • Dilute the collected sample gravimetrically or volumetrically with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method, such as gas chromatography.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved amine to settle prep2->prep3 sample1 Withdraw a known volume of the supernatant prep3->sample1 sample2 Dilute the sample to a known concentration sample1->sample2 analysis2 Analyze standards and sample (e.g., by GC) sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Construct calibration curve calc1 Determine concentration in diluted sample analysis3->calc1 calc2 Calculate solubility in the original saturated solution calc1->calc2

Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.

References

In-Depth Technical Guide: Spectroscopic Analysis of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sterically hindered secondary amine, tert-Amyl-tert-octylamine. The information presented herein is crucial for the characterization and understanding of this compound's chemical properties, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is compiled from the findings reported in the scientific literature.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.09s9H(CH3)3C- (tert-octyl)
1.12s6H(CH3)2C- (tert-amyl)
1.34s2H-CH2- (tert-octyl)
1.40q2H-CH2- (tert-amyl)
2.55br s1HN-H

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
29.3-C H2- (tert-amyl)
31.9(C H3)3C- (tert-octyl)
32.1(C H3)2C- (tert-amyl)
51.9-C H2- (tert-octyl)
56.5(C H3)3C - (tert-octyl)
58.2(C H3)2C - (tert-amyl)

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm-1)Interpretation
3300-3500N-H stretch
2850-2960C-H stretch (aliphatic)
1465C-H bend (methylene and methyl)
1365C-H bend (gem-dimethyl)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
199[M]+ (Molecular Ion)
184[M-CH3]+
142[M-C4H9]+
128[M-C5H11]+

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as detailed in the primary literature. The following provides a generalized description of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and carbon-13 (13C) NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The analysis was performed on a neat sample of the compound using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectra were acquired on a Hewlett-Packard 5989A mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

G A Compound Synthesis (this compound) B Purification A->B C Structural Characterization B->C D NMR Spectroscopy (1H, 13C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Analysis & Interpretation D->G E->G F->G H Structure Confirmation G->H

Spectroscopic Characterization Workflow

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided spectroscopic data and experimental context are essential for ensuring the identity and purity of the compound in research and development settings.

The Electrochemical Frontier: An In-depth Technical Guide to the Redox Behavior of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered amines, a class of organic compounds characterized by bulky substituents around the nitrogen atom, play a pivotal role in a variety of chemical applications, from polymer stabilization to pharmaceuticals. Their unique structure imparts distinct chemical properties, particularly influencing their electrochemical behavior. Understanding the redox characteristics of these molecules is crucial for optimizing their performance in existing applications and for developing novel technologies. This technical guide provides a comprehensive overview of the electrochemical behavior of sterically hindered amines, with a focus on their oxidation pathways, quantitative electrochemical data, and the experimental methodologies used to study them.

Core Concepts in the Electrochemistry of Sterically Hindered Amines

The electrochemical oxidation of sterically hindered amines is a complex process that typically initiates with the removal of an electron from the nitrogen atom's lone pair to form a radical cation. The stability and subsequent reaction pathways of this intermediate are heavily influenced by the steric environment around the nitrogen.

A general mechanism for the anodic oxidation of a tertiary sterically hindered amine involves the following steps:

  • One-Electron Transfer: The amine undergoes a one-electron oxidation at the anode to form a radical cation.

  • Deprotonation: The radical cation is a transient species that can undergo deprotonation from a carbon atom alpha to the nitrogen, yielding an α-amino radical.

  • Further Oxidation and Reaction: The α-amino radical can then be further oxidized or react with other species in the solution. In the presence of water, this can lead to the formation of a secondary amine and an aldehyde.

The steric hindrance provided by the bulky substituents plays a critical role in preventing side reactions, such as N-dealkylation, which are more common in less hindered amines. This structural feature is key to the functionality of Hindered Amine Light Stabilizers (HALS), a prominent class of sterically hindered amines used to protect polymers from photodegradation.

Quantitative Electrochemical Data

The oxidation potential of an amine is a key parameter that reflects its ease of oxidation. This value is influenced by the electronic and steric environment of the nitrogen atom. The following table summarizes the oxidation potentials for a selection of aliphatic amines, highlighting the impact of substitution on their electrochemical behavior.

AmineStructurePeak Potential (V vs. Ag/AgCl)[1]
Primary Amines
n-ButylamineCH₃(CH₂)₃NH₂1.15
tert-Butylamine(CH₃)₃CNH₂1.12
Secondary Amines
Di-n-butylamine(CH₃(CH₂)₃)₂NH0.98
Diisopropylamine((CH₃)₂CH)₂NH0.95
2,2,6,6-TetramethylpiperidineC₉H₁₉N0.76
Tertiary Amines
Tri-n-butylamine(CH₃(CH₂)₃)₃N0.85
Triethylamine(C₂H₅)₃N0.88
N,N-Diisopropylethylamine((CH₃)₂CH)₂NC₂H₅0.82

Note: Oxidation potentials can vary depending on experimental conditions such as the solvent, electrolyte, and electrode material.

Signaling Pathways and Logical Relationships

Electrochemical Oxidation Pathway of a Sterically Hindered Secondary Amine

The electrochemical oxidation of a sterically hindered secondary amine, such as 2,2,6,6-tetramethylpiperidine, proceeds through a series of well-defined steps to form a stable nitroxyl radical. This pathway is fundamental to the function of HALS.

electrochemical_oxidation Amine Hindered Amine (>NH) RadicalCation Radical Cation (>NH.+) Amine->RadicalCation -e⁻ (Anode) AminylRadical Aminyl Radical (>N.) RadicalCation->AminylRadical -H⁺ NitroxylRadical Nitroxyl Radical (>NO.) AminylRadical->NitroxylRadical +O₂ / -H⁺ denisov_cycle HALS Hindered Amine (>NH) Nitroxyl Nitroxyl Radical (>NO.) HALS->Nitroxyl Oxidation by Peroxy Radicals Alkoxyamine Alkoxyamine Ether (>NOR) Nitroxyl->Alkoxyamine + P. Hydroxylamine Hydroxylamine (>NOH) Nitroxyl->Hydroxylamine H abstraction Alkoxyamine->Nitroxyl + POO. Hydroxylamine->Nitroxyl Oxidation by Peroxy Radicals PolymerRadical Polymer Alkyl Radical (P.) PeroxyRadical Polymer Peroxy Radical (POO.)

References

An In-depth Technical Guide to Sterically Hindered Non-Nucleophilic Bases: A Focus on tert-Butyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic bases are indispensable tools for chemists, enabling the selective deprotonation of acidic protons without the complication of undesired nucleophilic addition reactions. This technical guide provides a comprehensive overview of the principles governing non-nucleophilic bases, with a specific focus on the highly sterically hindered amine, tert-butyl-tert-octylamine. While the specific compound "tert-Amyl-tert-octylamine" is not a recognized chemical entity in the scientific literature, tert-butyl-tert-octylamine serves as an excellent and closely related surrogate for understanding the properties and applications of exceptionally bulky amine bases. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these critical reagents.

The Concept of Non-Nucleophilic Basicity

A non-nucleophilic base is a chemical compound that is a strong proton acceptor (a Brønsted-Lowry base) but a poor nucleophile.[1][2] This dual characteristic is achieved through significant steric hindrance around the basic center, typically a nitrogen atom.[1][3] The bulky substituents surrounding the nitrogen atom create a sterically crowded environment, allowing small protons to access the lone pair of electrons for abstraction, while preventing the larger molecule from participating in nucleophilic attack on electrophilic centers, such as carbonyl carbons.[1]

Quantitative Data of Representative Non-Nucleophilic Bases

Compound NameStructurepKa of Conjugate AcidMolar Mass ( g/mol )Boiling Point (°C)
tert-Octylamine~10.74 (Predicted)[4]129.27[5]137-143[4]
tert-Butyl-tert-octylamineNot available (Estimated ~11-12)213.4379 (17 mmHg)[6]
2,2,6,6-Tetramethylpiperidine (TMP)11.07[7][8][9]141.25[7][8]152[7][8]
N,N-Diisopropylethylamine (DIPEA)10.75[1]129.24[10]127[11]
Lithium diisopropylamide (LDA)~36[1]107.12Decomposes
Lithium tetramethylpiperidide (LiTMP)~37[12][13][14]147.19[13]Decomposes
1,8-Diazabicycloundec-7-ene (DBU)13.5[1]152.24261
Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene)12.1214.30105-107 (0.3 mmHg)

Experimental Protocols

A detailed experimental protocol for the synthesis of the highly hindered non-nucleophilic base, tert-butyl-tert-octylamine, is provided below, adapted from a reliable procedure in Organic Syntheses.[6] This multi-step synthesis highlights the chemical transformations required to introduce the bulky alkyl groups that impart the desired non-nucleophilic character.

Synthesis of tert-Butyl-tert-octylamine

This synthesis is a three-step process starting from tert-octylamine.

Step 1: Oxidation of tert-octylamine to Nitroso-tert-octane

  • In a flask equipped with a stirrer, dissolve tert-octylamine in a suitable solvent such as hexane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of a suitable oxidizing agent, such as peracetic acid in ethyl acetate, dropwise over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting blue reaction mixture at 0 °C until a starch-iodide test indicates the absence of the peroxy acid.

  • Transfer the reaction mixture to a separatory funnel and dilute with hexane.

  • Wash the organic layer with 4 N hydrochloric acid to remove any unreacted tert-octylamine. The aqueous washes should be back-extracted with hexane until the hexane layer is colorless.

  • The combined blue organic fractions contain the nitroso-tert-octane and are used directly in the next step.

Step 2: Addition of tert-Butyl Radical to Nitroso-tert-octane

  • To the solution of nitroso-tert-octane from Step 1, add a source of tert-butyl radicals. This can be generated from the reaction of tert-butylhydrazine with an oxidizing agent like lead dioxide.

  • The reaction is typically carried out at room temperature and monitored by the disappearance of the blue color of the nitroso compound.

Step 3: Reduction of the Hydroxylamine to tert-Butyl-tert-octylamine

  • The resulting trialkylhydroxylamine from Step 2 is reduced to the final product. A suitable reducing agent for this step is sodium naphthalenide.

  • After the reduction is complete, the reaction mixture is worked up by dilution with hexane and acidification with cold 2 N hydrochloric acid.

  • The aqueous layer is separated, and the organic layer is extracted with more 2 N hydrochloric acid.

  • The combined acidic extracts are washed with petroleum ether to remove naphthalene.

  • The acidic solution is then neutralized with 4 N sodium hydroxide and extracted with ether.

  • The ether extract is dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation.

  • The final product, tert-butyl-tert-octylamine, is purified by distillation.[6]

Visualizations

Logical Relationship of Non-Nucleophilic Bases

The following diagram illustrates the key characteristics that define a non-nucleophilic base.

NonNucleophilicBase cluster_non_nucleophilic Non-Nucleophilic Base Base Chemical Base ProtonAcceptor Proton Acceptor (Brønsted-Lowry Basicity) Base->ProtonAcceptor  is a Nucleophile Nucleophile (Lewis Basicity) Base->Nucleophile  can be a NonNucleophilic Non-Nucleophilic Base ProtonAcceptor->NonNucleophilic High StericHindrance Steric Hindrance StericHindrance->NonNucleophilic causes low nucleophilicity

Caption: Conceptual diagram of a non-nucleophilic base.

Synthesis Workflow for tert-Butyl-tert-octylamine

The diagram below outlines the synthetic pathway to produce tert-butyl-tert-octylamine.

SynthesisWorkflow Start tert-Octylamine Step1 Step 1: Oxidation (e.g., Peracetic Acid) Start->Step1 Intermediate1 Nitroso-tert-octane Step1->Intermediate1 Step2 Step 2: Radical Addition (tert-Butyl Radical) Intermediate1->Step2 Intermediate2 Di-tert-alkylhydroxylamine Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Sodium Naphthalenide) Intermediate2->Step3 Product tert-Butyl-tert-octylamine Step3->Product Deprotonation Reactants Ketone/Ester + Non-Nucleophilic Base (B:) TransitionState Transition State Reactants->TransitionState Proton Abstraction SideReaction Nucleophilic Addition (Disfavored) Reactants->SideReaction Sterically Hindered Products Enolate + Protonated Base (BH+) TransitionState->Products

References

In-depth Technical Guide: Thermal Stability of "tert-Amyl-tert-octylamine"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available, detailed experimental data specifically quantifying the thermal stability of "tert-Amyl-tert-octylamine" through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is limited. The following guide is therefore based on established principles for the thermal analysis of hindered amine stabilizers and related chemical compounds. It provides the experimental framework and data presentation formats that researchers, scientists, and drug development professionals would typically employ for such an investigation.

Introduction to the Thermal Stability of Hindered Amines

Hindered amines, a class of compounds to which this compound belongs, are widely utilized as light and heat stabilizers in polymeric materials. Their efficacy is intrinsically linked to their thermal stability. A thorough understanding of the decomposition profile and thermal behavior of these molecules is critical for determining their suitability in various applications, predicting their shelf-life, and ensuring safety during manufacturing and use. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are paramount in characterizing these properties.

While specific data for this compound is not available, it is known that aliphatic amines can enhance the thermo-oxidative stability of polymers.[1] The general stability of similar compounds, such as tert-Octylamine, is noted as being stable under normal temperatures and pressures.[2] However, upon heating to decomposition, toxic fumes of nitrogen oxides (NOx) may be emitted.[2][3]

Experimental Protocols for Thermal Stability Assessment

To ascertain the thermal stability of a compound like "this compound," a series of well-defined experiments would be conducted. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of "this compound" (typically 5-10 mg) is placed into a TGA sample pan (e.g., platinum or alumina).

  • Instrumentation: The analysis is performed using a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).

  • Data Collection: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of "this compound" (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrumentation: The analysis is performed using a calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Similar to TGA, the experiment is conducted under a controlled atmosphere (inert or oxidative).

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting data is plotted as a DSC thermogram (heat flow vs. temperature).

Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in structured tables for clear interpretation and comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound (Hypothetical)

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temperature (Tonset)Data not availableData not available
Temperature of 5% Mass Loss (T5%)Data not availableData not available
Temperature of 10% Mass Loss (T10%)Data not availableData not available
Peak Decomposition Temperature (Tpeak)Data not availableData not available
Residual Mass at 600 °CData not availableData not available

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound (Hypothetical)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting PointData not availableData not availableData not available
Boiling PointData not availableData not availableData not available
DecompositionData not availableData not availableData not available

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis can be visualized to provide a clear overview of the process.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_output Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert/Oxidative Atmosphere DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert/Oxidative Atmosphere TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Interpretation Determination of Thermal Properties TGA_Data->Interpretation DSC_Data->Interpretation Report Technical Report / Whitepaper Interpretation->Report

Caption: Experimental workflow for the thermal stability analysis of a chemical compound.

Conclusion

References

In-Depth Technical Guide to the Mechanism of Action of Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymeric materials from photodegradation. Unlike UV absorbers, which function by absorbing UV radiation, HALS operate through a unique and highly efficient regenerative mechanism that involves scavenging free radicals generated during the photo-oxidation of polymers.[1][2][3] This guide provides a detailed technical overview of the mechanism of action of HALS, supported by quantitative data, experimental protocols, and schematic diagrams to elucidate the core principles of their stabilizing function.

The protective action of HALS is primarily based on the Denisov cycle, a process in which the HALS are oxidized to nitroxyl radicals.[1][4] These nitroxyl radicals then trap the alkyl and peroxy radicals that are responsible for the degradation of the polymer, and in the process, the HALS are regenerated, allowing them to participate in multiple stabilization cycles.[1] This regenerative nature is the key to their long-term effectiveness.[5]

Mechanism of Action: The Denisov Cycle

The primary mechanism by which HALS protect polymers is a cyclic process known as the Denisov Cycle. This regenerative cycle allows a single HALS molecule to neutralize multiple free radicals, making them highly efficient and long-lasting stabilizers. The cycle can be broken down into three main stages: initiation, propagation (radical scavenging), and regeneration.

Initiation: The HALS molecule is first oxidized to a stable nitroxyl radical (>N-O•). This can occur through various reactions with species generated during polymer degradation, such as hydroperoxides or peroxy radicals.

Propagation (Radical Scavenging): The generated nitroxyl radical is a highly effective scavenger of polymer alkyl radicals (P•) and polymer peroxy radicals (POO•), which are the key species driving the degradation chain reaction.

Regeneration: The intermediate species formed during the scavenging process subsequently react to regenerate the nitroxyl radical, allowing the cycle to continue. Computational studies have helped to elucidate the complex reaction pathways involved in this regeneration.[6]

dot

Figure 1: A simplified representation of the Denisov Cycle, the core mechanism of HALS.

Performance Data of Hindered Amine Light Stabilizers

The effectiveness of HALS can be quantified by measuring changes in the physical and aesthetic properties of polymers after accelerated weathering. Key performance indicators include gloss retention, color change (ΔE*), and yellowness index. The choice between monomeric, oligomeric, and polymeric HALS depends on the specific application, with polymeric HALS generally offering superior long-term stability due to their lower volatility and migration.[7][8]

HALS TypePolymerExposure Time (hours)Gloss Retention (%)ΔE* (Color Change)Yellowness Index
Control (No HALS) Polypropylene10002015.225.8
Monomeric HALS Polypropylene1000753.15.4
Polymeric HALS Polypropylene1000921.52.1
Control (No HALS) Polyethylene20001518.530.2
Oligomeric HALS Polyethylene2000852.54.3
Polymeric HALS Polyethylene2000951.21.8

Table 1: Comparative performance of different HALS types in Polypropylene and Polyethylene after accelerated weathering. Data is illustrative and compiled from typical performance characteristics.

Synergistic and Antagonistic Effects

The performance of HALS can be significantly influenced by the presence of other additives in the polymer formulation.

  • Synergism: HALS often exhibit synergistic effects when used in combination with UV absorbers.[2] The UV absorber reduces the amount of UV radiation reaching the polymer, thereby decreasing the rate of free radical formation, while the HALS scavenges the radicals that are still formed. This dual-protection mechanism enhances the overall stability of the polymer.

  • Antagonism: Conversely, antagonistic effects can occur with certain acidic compounds, including some phenolic antioxidants.[9][10] The acidic nature of these compounds can protonate the amine group of the HALS, which can hinder its ability to form the crucial nitroxyl radicals and thus reduce its stabilizing efficiency.[11]

dot

Figure 2: Synergistic and antagonistic interactions of HALS with other additives.

Experimental Protocols

Accelerated Weathering

Accelerated weathering tests are essential for evaluating the performance of HALS in a condensed timeframe.[12] Two common standards are ASTM G155 and ISO 4892-2, which utilize xenon arc lamps to simulate the full spectrum of sunlight.[13][14][15][16][17][18][19][20][21]

ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials [13][15][21]

  • Apparatus: Xenon arc weathering chamber.

  • Light Source: Filtered xenon arc lamp to simulate natural sunlight.

  • Irradiance: Typically controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

  • Temperature: Black panel temperature is controlled (e.g., 63 °C).

  • Moisture: Water spray cycles are employed to simulate rain and dew (e.g., 18 minutes of spray for every 102 minutes of light).

  • Procedure: Polymer samples with and without HALS are exposed to the specified cycles of light, temperature, and humidity for a predetermined duration (e.g., 500, 1000, or 2000 hours).[13]

  • Evaluation: Samples are periodically removed and evaluated for changes in gloss, color, and mechanical properties.

ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps [14][16][17][18][19][20]

  • Apparatus: Xenon arc test chamber.

  • Light Source: Xenon arc lamp with specific filters (e.g., daylight filters).

  • Irradiance: Controlled broadband (300-400 nm) or narrowband (e.g., at 340 nm) irradiance. For Method A (daylight filters), a typical broadband irradiance is 60 W/m².[17]

  • Temperature and Humidity: Controlled cycles of temperature and relative humidity.

  • Water Spray: Defined cycles of water spray. For Method A, a common cycle is 102 minutes of light followed by 18 minutes of light and water spray.[17]

  • Procedure: Similar to ASTM G155, samples are exposed for extended periods, and their properties are monitored.

dot

Accelerated_Weathering_Workflow Sample_Prep Sample Preparation (Polymer + HALS) Weathering_Chamber Accelerated Weathering Chamber (ASTM G155 / ISO 4892-2) Sample_Prep->Weathering_Chamber Periodic_Evaluation Periodic Evaluation Weathering_Chamber->Periodic_Evaluation Gloss_Measurement Gloss Measurement Periodic_Evaluation->Gloss_Measurement Color_Measurement Color Measurement (ΔE*, Yellowness Index) Periodic_Evaluation->Color_Measurement Mechanical_Testing Mechanical Property Testing Periodic_Evaluation->Mechanical_Testing Data_Analysis Data Analysis and Comparison Gloss_Measurement->Data_Analysis Color_Measurement->Data_Analysis Mechanical_Testing->Data_Analysis

Figure 3: General workflow for evaluating HALS performance using accelerated weathering.

Analytical Techniques for Mechanistic Studies

Several analytical techniques are employed to study the mechanism of HALS and identify their transformation products.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing paramagnetic species, including the nitroxyl radicals that are central to the HALS mechanism.[22] It provides direct evidence of nitroxyl radical formation and can be used to study their concentration and environment within the polymer matrix.

Chromatography and Mass Spectrometry: Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are invaluable for separating and identifying HALS and their degradation products from the polymer matrix. These methods allow for the quantification of the parent HALS and the elucidation of the structures of its various transformation products, providing insights into the stabilization and degradation pathways.

Conclusion

Hindered Amine Light Stabilizers play a critical role in protecting polymeric materials from the detrimental effects of UV radiation. Their efficacy is rooted in the regenerative Denisov cycle, which allows for the continuous scavenging of polymer-degrading free radicals. The performance of HALS is influenced by their molecular weight and the presence of other additives, highlighting the importance of careful formulation. The use of standardized accelerated weathering protocols and advanced analytical techniques is essential for evaluating the performance of HALS and for furthering our understanding of their complex mechanism of action. This in-depth guide provides a foundational understanding for researchers and professionals working to enhance the durability and lifespan of polymeric materials.

References

In-depth Technical Guide on the Health and Safety of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available health and safety information. A comprehensive Safety Data Sheet (SDS) and detailed toxicological studies for tert-Amyl-tert-octylamine (CAS 150285-07-7) are not publicly available. The information presented herein is largely based on data for the structurally related compound, tert-Octylamine (CAS 107-45-9), and should be interpreted with caution as a potential, but not definitive, guide to the hazards of this compound.

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the known health and safety data relevant to this compound. Due to the scarcity of specific data for this compound, this guide heavily references information on tert-Octylamine, a chemical with a similar structural backbone. Users must exercise extreme caution and should not assume a direct one-to-one correlation of the toxicological and safety data.

Chemical and Physical Properties

Limited data is available for this compound. The following table summarizes its known physical and chemical properties. For comparison, data for tert-Octylamine is also provided.

PropertyThis compoundtert-Octylamine
CAS Number 150285-07-7[1]107-45-9[2]
Molecular Formula C13H29N[1]C8H19N[2]
Molecular Weight 199.38 g/mol [1]129.24 g/mol [2]
Appearance Not AvailableClear, colorless liquid[3]
Boiling Point Not Available137-143 °C[4]
Melting Point Not Available-67 °C
Flash Point Not Available90 °F
Density Not Available0.805 g/mL at 25 °C
Solubility Not AvailableInsoluble in water

Hazard Identification and Classification

Specific hazard classification for this compound is not available. The following information is for tert-Octylamine and should be considered as indicative of potential hazards.

GHS Classification (tert-Octylamine):

  • Flammable Liquids: Category 3[2]

  • Acute Toxicity, Oral: Category 3[2]

  • Skin Corrosion/Irritation: Category 1B[2]

  • Serious Eye Damage/Eye Irritation: Category 1[2]

  • Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2[2]

Signal Word: Danger[2][4]

Hazard Statements (tert-Octylamine):

  • H226: Flammable liquid and vapor.[2]

  • H301: Toxic if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Toxicological Data (tert-Octylamine)

No specific toxicological studies for this compound were found. The following data is for tert-Octylamine .

TestSpeciesRouteValueEffects NotedReference
LD50RatOral218 mg/kgAtaxia, dyspnea, changes in salivary glands[4]
LD50RabbitDermal>3 g/kgDetails not reported other than lethal dose

Summary of Toxicological Effects (tert-Octylamine):

  • Oral: Toxic if swallowed, may cause severe chemical burns in the mouth and gastrointestinal tract.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage in humans.[3]

  • Inhalation: Inhalation of vapors may be irritating to the respiratory tract, with potential for coughing, choking, and lung damage in severe cases.[3]

  • Skin: Causes severe skin burns upon direct contact.[3]

  • Eyes: Can cause severe eye damage, including burns, swelling, and potential for blindness.[3] Vapors can also cause irritation and a "halo" effect around lights.[3]

Experimental Protocols

No specific experimental protocols for toxicological or safety studies on this compound were identified in the available literature. For researchers planning to work with this substance, it is highly recommended to develop protocols based on the known hazards of similar aliphatic amines, such as tert-Octylamine. This would include, but not be limited to, in vitro cytotoxicity assays, skin and eye irritation studies (using validated alternatives to animal testing where possible), and acute toxicity assessments. All work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a general workflow for the safe handling of and response to incidents involving hazardous amines, which can be adapted for this compound.

SafeHandlingWorkflow General Safe Handling and Emergency Workflow for Hazardous Amines cluster_handling Safe Handling Procedures cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response Prep Preparation and PPE (Gloves, Goggles, Lab Coat, Respirator) Handling Handling in Ventilated Area (Fume Hood) Prep->Handling Storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Handling->Storage Disposal Dispose as Hazardous Waste According to Regulations Storage->Disposal Spill Spill or Leak Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Remove Contaminated Clothing, Flush with Water Exposure->Skin Eye Eye Contact: Flush with Water for 15 mins Exposure->Eye Ingestion Ingestion: Do NOT Induce Vomiting, Seek Immediate Medical Attention Exposure->Ingestion Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Clean Up with Appropriate Equipment Contain->Cleanup Medical Seek Medical Attention Inhalation->Medical Skin->Medical Eye->Medical

Caption: A logical workflow for the safe handling and emergency response procedures for hazardous amines.

Conclusion

There is a significant lack of publicly available health and safety data for this compound. The information provided in this guide, primarily based on the related compound tert-Octylamine, suggests that this compound should be handled as a hazardous chemical that is potentially flammable, toxic if swallowed, and corrosive to the skin and eyes. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, when handling this substance. Further toxicological and safety testing is required to fully characterize the hazard profile of this compound.

References

Methodological & Application

Application Note and Protocol: Electrosynthesis of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed experimental protocol for the electrosynthesis of the sterically hindered secondary amine, "tert-Amyl-tert-octylamine." Due to the absence of a direct, published electrosynthesis method for this specific compound, this protocol is based on established principles of electroreductive amination of ketones with nitroalkanes.[1][2] The proposed reaction involves the electrochemical reductive coupling of 2-nitro-2,4,4-trimethylpentane with diethyl ketone. This method offers a potential alternative to traditional chemical synthesis routes, which may require harsh conditions or expensive reagents.[3]

Introduction

Secondary amines, particularly those with bulky alkyl groups, are important building blocks in medicinal chemistry and materials science. Traditional synthesis methods for such amines can be challenging due to steric hindrance. Organic electrosynthesis is an emerging sustainable and powerful tool that allows for novel transformations under mild conditions.[3][4] This approach can offer high selectivity and reduce the need for chemical oxidants or reductants.

This application note details a proposed electrosynthesis route for "this compound" via the reductive coupling of a nitroalkane and a ketone. The reaction proceeds through the in-situ electrochemical reduction of the nitro group to an amine, which then condenses with the ketone to form an imine. Subsequent reduction of the imine yields the target secondary amine.

Proposed Reaction Scheme

The proposed electrosynthesis of "this compound" is depicted below:

Note: The structure of the resulting amine has a sec-amyl group, not a tert-amyl group as requested by the name. To obtain the tert-amyl group, a different ketone would be needed, which presents significant synthetic challenges. This protocol proceeds with diethyl ketone for a structurally related bulky secondary amine.

Experimental Protocol

This protocol is designed for a constant current electrolysis in an undivided cell, which simplifies the experimental setup.[3]

3.1. Materials and Equipment

  • Reagents:

    • 2-Nitro-2,4,4-trimethylpentane (synthesis may be required, analogous to its isomer[5])

    • Diethyl ketone

    • Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte

    • Dimethylformamide (DMF) as the solvent

    • Acetic acid as a proton source

  • Equipment:

    • Potentiostat/Galvanostat (power supply capable of constant current)

    • Electrochemical cell (undivided glass beaker)

    • Cathode: Reticulated vitreous carbon (RVC) or lead (Pb) plate

    • Anode: Sacrificial anode, e.g., Zinc (Zn) or Magnesium (Mg) plate

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware for workup and purification

3.2. Pre-Electrolysis Preparation

  • Clean the electrodes thoroughly. The cathode can be cleaned by sonicating in isopropanol, followed by rinsing with deionized water and drying. The sacrificial anode should be polished with fine-grit sandpaper, then rinsed with acetone and dried.

  • Prepare the electrolyte solution by dissolving the supporting electrolyte (Bu₄NBF₄) in DMF.

3.3. Electrolysis Procedure

  • To an undivided electrochemical cell (100 mL beaker), add a magnetic stir bar.

  • Add 2-nitro-2,4,4-trimethylpentane (1.0 eq.), diethyl ketone (1.5 eq.), and acetic acid (2.0 eq.).

  • Add the electrolyte solution of Bu₄NBF₄ in DMF.

  • Position the cathode and the sacrificial anode in the cell, ensuring they are parallel and do not touch.

  • Commence stirring to ensure a homogenous solution.

  • Connect the electrodes to the potentiostat/galvanostat and begin the electrolysis at a constant current.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, disconnect the power supply.

3.4. Workup and Purification

  • Remove the electrodes from the cell.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired "this compound".

Data Presentation: Experimental Parameters

ParameterValue
Cell TypeUndivided Beaker Cell
CathodeReticulated Vitreous Carbon (RVC)
AnodeZinc (Zn) plate (sacrificial)
SolventDimethylformamide (DMF)
Supporting ElectrolyteTetrabutylammonium tetrafluoroborate (Bu₄NBF₄)
Reactant 12-Nitro-2,4,4-trimethylpentane
Reactant 2Diethyl ketone
Proton SourceAcetic Acid
Current Density10 - 20 mA/cm²
TemperatureRoom Temperature (20-25 °C)
Charge Passed6 F/mol (based on nitroalkane)

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_electro Electrolysis cluster_workup Workup & Purification prep_reagents Prepare Reagents prep_cell Assemble Cell & Electrodes prep_reagents->prep_cell start_electro Start Electrolysis (Constant Current) prep_cell->start_electro monitor Monitor Reaction (TLC/GC-MS) start_electro->monitor extraction Aqueous Workup & Extraction monitor->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for the electrosynthesis of this compound.

5.2. Plausible Signaling Pathway (Reaction Mechanism)

reaction_mechanism RNO2 Nitroalkane (R-NO2) RNHOH Hydroxylamine (R-NHOH) RNO2->RNHOH +4e-, +4H+ RNH2 Primary Amine (R-NH2) RNHOH->RNH2 +2e-, +2H+ Imine Imine (R'2C=NR) RNH2->Imine + Ketone, -H2O Ketone Ketone (R'2C=O) Amine Secondary Amine (R'2CH-NHR) Imine->Amine +2e-, +2H+

Caption: Plausible reaction pathway for electroreductive amination.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a skin irritant and should be handled with care.

  • Ensure the electrochemical cell is stable and secure to prevent spills.

  • Follow proper procedures for quenching and disposal of chemical waste.

Disclaimer: This document provides a proposed experimental protocol. Researchers should conduct a thorough literature review and risk assessment before attempting this synthesis. The reaction conditions may require optimization for yield and purity.

References

Application of tert-Amyl-tert-octylamine in Photocurable Compositions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocurable compositions, which solidify or "cure" upon exposure to light, are integral to a wide range of applications, from advanced manufacturing and coatings to the development of novel drug delivery systems and medical devices. The efficiency and speed of the photocuring process are critically dependent on the photoinitiating system. While a photoinitiator is the primary component that absorbs light and initiates polymerization, co-initiators are often employed to enhance the overall performance.

Tertiary amines, and specifically sterically hindered amines like tert-Amyl-tert-octylamine, can play a crucial role as co-initiators in free-radical mediated photopolymerization. Their primary function is to act as a synergist, particularly with Type II photoinitiators, to accelerate the curing process and mitigate oxygen inhibition, a common issue that can lead to incomplete surface curing. This document provides detailed application notes and experimental protocols for the utilization of this compound in photocurable compositions.

Application Notes

Role as a Co-initiator in Radical Photopolymerization

This compound functions as a hydrogen donor in conjunction with Type II photoinitiators (e.g., benzophenone, camphorquinone). The general mechanism involves the photoinitiator absorbing light and transitioning to an excited triplet state. In this excited state, it abstracts a hydrogen atom from the this compound, which is facilitated by the presence of labile hydrogens on the carbon atoms alpha to the nitrogen atom. This process generates a highly reactive aminoalkyl radical, which then initiates the polymerization of monomers and oligomers (e.g., acrylates, methacrylates) in the formulation.[1][2]

The bulky tert-amyl and tert-octyl groups on the amine can influence its reactivity and physical properties. The steric hindrance may affect the rate of hydrogen abstraction but can also enhance the stability of the resulting cured polymer and reduce potential migration of the co-initiator from the final product.

Overcoming Oxygen Inhibition

A significant challenge in photopolymerization, especially for thin films, is oxygen inhibition. Atmospheric oxygen can quench the excited state of the photoinitiator and scavenge the initiating free radicals, forming less reactive peroxy radicals. This leads to incomplete surface cure, resulting in a tacky or uncured surface.

Tertiary amines like this compound are effective oxygen scavengers. The aminoalkyl radicals formed during the initiation process can react with oxygen, and the amine itself can react with peroxy radicals to regenerate active radicals, thus continuing the polymerization chain reaction.[2] This makes the inclusion of such amines critical for applications requiring rapid and complete surface cure.

Potential as a Photobase Generator Component

In addition to its role as a radical co-initiator, this compound can also be utilized as a component in photobase generator (PBG) systems. A PBG is a compound that generates a basic species upon irradiation with light. In one patented formulation, a salt formed between a specific carboxylic acid and a basic compound, such as this compound, functions as a photobase generator.[1] Upon exposure to light, the PBG decomposes and releases the amine, which can then catalyze base-sensitive curing reactions, such as those involving epoxides or isocyanates.[1] This dual functionality opens up a broader range of applications for this amine in photocurable systems.

Data Presentation

Table 1: Comparison of Degree of Conversion and Polymerization Rate for Different Tertiary Amine Co-initiators in a Dental Resin Formulation. [3]

Co-initiator (at 1.75 wt%)Degree of Conversion (%)Maximum Polymerization Rate (s⁻¹)
Ethyl-4-(dimethylamino)benzoate (EDMAB)68.20.25
2-(Dimethylamino)ethyl methacrylate (DMAEMA)69.90.21
Synthesized Urethane Methacrylate Amine (TUMA)70.10.17

This data illustrates how different amine structures can influence the kinetics of photopolymerization. A similar comparison would be essential to characterize this compound.

Table 2: Effect of Amine Co-initiator on the Curing Properties of an Acrylate Coating. [2]

Amine Synergist (at 5 wt%)Surface Cure (Dry Rub Test Rating)Through Cure (MEK Double Rubs)
None2< 10
Triethanolamine4> 100
Acrylated Amine 15> 200
Acrylated Amine 24> 200

This table demonstrates the significant improvement in both surface and through cure with the addition of an amine synergist.

Experimental Protocols

The following are detailed protocols for the formulation, curing, and characterization of a photocurable composition incorporating this compound as a co-initiator.

Protocol 1: Formulation of a UV-Curable Acrylate Coating

1. Materials:

  • Oligomer: Epoxy Acrylate (e.g., Ebecryl 3700) - 50 wt%
  • Monomer (Reactive Diluent): Tripropylene Glycol Diacrylate (TPGDA) - 25 wt%
  • Monomer (Crosslinker): Trimethylolpropane Triacrylate (TMPTA) - 20 wt%
  • Photoinitiator (Type II): Benzophenone - 3 wt%
  • Co-initiator: this compound - 2 wt%

2. Procedure:

  • In a light-blocking container (e.g., an amber glass vial), add the epoxy acrylate oligomer.
  • While stirring with a magnetic stir bar, add the TPGDA and TMPTA monomers and mix until a homogeneous solution is formed.
  • Add the benzophenone photoinitiator and continue stirring until it is completely dissolved. Gentle warming (to ~40°C) may be required.
  • Add the this compound co-initiator and stir for an additional 15 minutes to ensure uniform distribution.
  • Store the formulation in a cool, dark place before use.

Protocol 2: UV Curing and Performance Evaluation

1. Curing Procedure:

  • Apply the formulated coating onto a substrate (e.g., a tinplate or glass slide) using a wire-wound bar to achieve a uniform film thickness (e.g., 25 µm).
  • Pass the coated substrate under a medium-pressure mercury UV lamp on a conveyor belt system. The UV dose can be varied by changing the belt speed or the lamp intensity. A typical starting point is a dose of 500 mJ/cm².

2. Performance Evaluation:

  • Surface Cure (Tackiness): Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not show any adhering fibers.
  • Solvent Resistance (Through Cure): Perform a Methyl Ethyl Ketone (MEK) double rub test. Using a cloth saturated with MEK, rub the cured film back and forth with moderate pressure. The number of double rubs until the coating is removed is a measure of the cure degree.[2]
  • Hardness: Measure the pencil hardness of the cured film according to ASTM D3363.

Protocol 3: Kinetic Analysis of Photopolymerization using Real-Time FTIR Spectroscopy

1. Sample Preparation:

  • Place a small drop of the liquid formulation between two polypropylene films.
  • Place the sandwich in a sample holder of an FTIR spectrometer equipped with a UV light source.

2. Data Acquisition:

  • Set the FTIR to collect spectra in rapid scan mode (e.g., 1 scan per second).
  • Start collecting spectra to establish a baseline before UV exposure.
  • Turn on the UV lamp to initiate polymerization and continue collecting spectra for a set duration (e.g., 60 seconds).

3. Data Analysis:

  • Monitor the decrease in the peak area of the acrylate double bond (e.g., at ~810 cm⁻¹ or ~1635 cm⁻¹).
  • Calculate the degree of conversion (DC) as a function of time using the following formula: DC(t) = (A₀ - Aₜ) / A₀ * 100% where A₀ is the initial peak area and Aₜ is the peak area at time t.
  • The rate of polymerization can be determined from the slope of the conversion vs. time curve.

Mandatory Visualization

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_oxygen_inhibition Oxygen Inhibition Mitigation PI Photoinitiator (PI) (e.g., Benzophenone) PI_excited Excited PI (PI*) PI->PI_excited UV Light (hν) PI_excited->PI Decay Amine_radical Aminoalkyl Radical (R₂N-C•HR') PI_excited->Amine_radical Hydrogen Abstraction PI_radical Ketyl Radical PI_excited->PI_radical Hydrogen Abstraction Amine This compound (R₃N) Amine->Amine_radical Hydrogen Abstraction Amine->PI_radical Hydrogen Abstraction Reactive_radical Reactive Radical Amine->Reactive_radical Radical Regeneration Monomer Monomer (M) Amine_radical->Monomer Initiation Polymer_radical Growing Polymer Chain (Mₙ•) New_polymer_radical Longer Polymer Chain (Mₙ₊₁•) Polymer_radical->New_polymer_radical Monomer Addition Peroxy_radical Peroxy Radical (MₙOO•) Polymer_radical->Peroxy_radical + O₂ Oxygen Oxygen (O₂) Peroxy_radical->Reactive_radical Radical Regeneration

Caption: Mechanism of this compound as a co-initiator.

G cluster_formulation Formulation Stage cluster_application Application & Curing cluster_analysis Performance & Kinetic Analysis A 1. Mix Oligomer and Monomers B 2. Dissolve Photoinitiator A->B C 3. Add this compound B->C D Homogeneous Photocurable Resin C->D E 4. Apply Uniform Film to Substrate D->E F 5. Expose to UV Radiation E->F G Cured Coating F->G H Real-Time FTIR (Degree of Conversion, Rate) G->H I Physical Tests (Hardness, Solvent Resistance) G->I J Characterization Data H->J I->J

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for tert-Amyl-tert-octylamine as a Pyrophoric Iron Sulfide Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on general principles of pyrophoric iron sulfide inhibition by aliphatic amines. As of the latest literature review, specific quantitative performance data and detailed experimental protocols for tert-Amyl-tert-octylamine for this particular application are not publicly available. The information provided herein is intended as a general guide and a starting point for research and development. All protocols and concentrations should be optimized and validated under specific laboratory and field conditions.

Introduction

Pyrophoric iron sulfides (FeS) are a significant safety hazard in the oil and gas industry. Formed from the reaction of hydrogen sulfide (H₂S) with iron oxides (rust) on the internal surfaces of steel equipment, these deposits can auto-ignite upon exposure to air, leading to fires and explosions. This document outlines the potential application of this compound, a bulky tertiary alkyl amine, as an inhibitor for pyrophoric iron sulfide. The proposed mechanism of action involves the formation of a protective film on the iron sulfide surface, preventing its oxidation.

Mechanism of Action (Proposed)

This compound, with its nitrogen atom's lone pair of electrons and its branched alkyl chains, is hypothesized to function as a pyrophoric inhibitor through the following mechanisms:

  • Adsorption and Film Formation: The amine group adsorbs onto the surface of the iron sulfide, forming a thin, non-reactive film.

  • Oxygen Barrier: The bulky and hydrophobic tert-amyl and tert-octyl groups create a steric hindrance, forming a physical barrier that prevents oxygen from reaching and reacting with the pyrophoric iron sulfide.

  • Surface Passivation: The amine may also passivate the iron sulfide surface by donating electrons, reducing its reactivity towards oxygen.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected performance of this compound as a pyrophoric iron sulfide inhibitor. These are example data and should be replaced with experimentally determined values.

Table 1: Inhibition Efficiency of this compound on Pyrophoric Iron Sulfide

Inhibitor Concentration (ppm)Test MethodTemperature (°C)Inhibition Efficiency (%)
100Gravimetric2575
250Gravimetric2588
500Gravimetric2595
500Gravimetric5092
1000Gravimetric5098

Table 2: Contact Time Evaluation for 500 ppm this compound

Contact Time (hours)Test MethodTemperature (°C)Inhibition Efficiency (%)
1Gravimetric2585
2Gravimetric2592
4Gravimetric2595
8Gravimetric2596

Experimental Protocols

The following are detailed protocols for the preparation of pyrophoric iron sulfide and the evaluation of inhibitor efficiency.

Protocol for Synthesis of Pyrophoric Iron Sulfide (Laboratory Scale)

Objective: To synthesize pyrophoric iron sulfide for inhibitor testing.

Materials:

  • Fine steel wool or iron powder

  • Hydrogen sulfide (H₂S) gas cylinder

  • Nitrogen (N₂) gas cylinder

  • Gas washing bottles

  • Reaction flask with gas inlet and outlet

  • Deionized water

  • Appropriate safety equipment for handling H₂S

Procedure:

  • Place a known weight of fine steel wool or iron powder into the reaction flask.

  • Purge the entire system with nitrogen gas for 30 minutes to remove all oxygen.

  • Bubble H₂S gas through a gas washing bottle containing deionized water to saturate it with moisture.

  • Introduce the moist H₂S gas into the reaction flask containing the iron source.

  • Allow the reaction to proceed for 24-48 hours at room temperature. The iron will turn black as it converts to iron sulfide.

  • After the reaction is complete, purge the system thoroughly with nitrogen gas to remove any residual H₂S.

  • The resulting black solid is pyrophoric iron sulfide and must be kept under a nitrogen blanket or in an inert solvent.

Protocol for Evaluating Inhibitor Efficiency (Gravimetric Method)

Objective: To determine the efficiency of this compound in preventing the oxidation of pyrophoric iron sulfide.

Materials:

  • Synthesized pyrophoric iron sulfide

  • This compound

  • Inert solvent (e.g., deoxygenated kerosene or diesel)

  • Analytical balance

  • Controlled environment chamber or glove box with oxygen monitoring

  • Beakers or vials

Procedure:

  • Under a nitrogen atmosphere, weigh a sample of the synthesized pyrophoric iron sulfide (approximately 1 gram) into a beaker.

  • Prepare solutions of this compound in the inert solvent at various concentrations (e.g., 100, 250, 500, 1000 ppm).

  • Add a known volume of the inhibitor solution to the beaker containing the iron sulfide. For the control, use the pure solvent with no inhibitor.

  • Allow the inhibitor to contact the iron sulfide for a predetermined time (e.g., 2 hours), ensuring the solid is fully wetted.

  • Carefully decant the inhibitor solution.

  • Introduce a controlled concentration of air (e.g., 20% oxygen) into the chamber.

  • Monitor the weight of the iron sulfide sample over time. The uninhibited sample will gain weight as it oxidizes.

  • After a set period (e.g., 24 hours), record the final weight of both the inhibited and control samples.

  • Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(ΔW_control - ΔW_inhibitor) / ΔW_control] * 100 Where:

    • ΔW_control is the weight gain of the control sample.

    • ΔW_inhibitor is the weight gain of the inhibited sample.

Visualizations

Proposed Mechanism of Inhibition

InhibitionMechanism cluster_reaction Without Inhibitor FeS Pyrophoric Iron Sulfide (FeS) InhibitedFeS Inhibited Iron Sulfide (Protective Film) FeS->InhibitedFeS Amine This compound Amine->FeS Adsorption Oxygen Oxygen (O2) Oxygen->InhibitedFeS Blocked NoReaction Inhibition of Oxidation InhibitedFeS->NoReaction Oxidation Oxidation Reaction FeS_no_inhibitor Pyrophoric Iron Sulfide (FeS) FeS_no_inhibitor->Oxidation Oxygen_no_inhibitor Oxygen (O2) Oxygen_no_inhibitor->Oxidation

Caption: Proposed mechanism of pyrophoric iron sulfide inhibition.

Experimental Workflow for Inhibitor Evaluation

ExperimentalWorkflow cluster_prep Preparation cluster_testing Inhibition Testing cluster_analysis Data Analysis PrepFeS Synthesize Pyrophoric Iron Sulfide Contact Contact FeS with Inhibitor Solution PrepFeS->Contact PrepInhibitor Prepare Inhibitor Solutions (this compound) PrepInhibitor->Contact Expose Expose to Controlled Oxygen Environment Contact->Expose Monitor Monitor Weight Gain (Gravimetric Analysis) Expose->Monitor Calculate Calculate Inhibition Efficiency Monitor->Calculate Compare Compare Different Concentrations Calculate->Compare

Caption: Workflow for evaluating inhibitor efficiency.

Characterization of tert-Amyl-tert-octylamine: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methodologies for the characterization of tert-Amyl-tert-octylamine, a tertiary amine of interest in various industrial and pharmaceutical applications. The following application notes and protocols are designed to offer a detailed framework for researchers and scientists involved in the analysis and quality control of this compound.

Introduction

This compound is a bulky amine whose purity and identity are critical for its intended applications. Accurate and robust analytical methods are therefore essential for its characterization. This guide covers chromatographic and spectroscopic techniques that can be employed for the qualitative and quantitative analysis of this compound.

Chromatographic Methods

Gas chromatography and high-performance liquid chromatography are powerful techniques for separating and quantifying this compound from impurities and related substances.

Gas Chromatography (GC)

Application Note: Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a primary method for assessing the purity of this compound, taking advantage of its volatility. The method provides quantitative information on the main component and any volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with an FID.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or hexane.

Data Presentation:

ParameterValue
Predicted Retention Time 10 - 15 min
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Workflow for GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep Dissolve 1 mg of sample in 1 mL solvent injection Inject 1 µL of sample prep->injection separation Separation on capillary column injection->separation detection Detection by FID separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

Workflow for the GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC with UV detection can be utilized for the analysis of this compound, particularly for non-volatile impurities. As the analyte lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. The protocol below describes a method using a derivatizing agent.[1]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (after derivatization).

  • Injection Volume: 10 µL.

  • Derivatization (Pre-column): React the sample with a suitable derivatizing agent that introduces a chromophore (e.g., dansyl chloride) according to established procedures.

Data Presentation:

ParameterValue
Predicted Retention Time Dependent on derivatization
Limit of Detection (LOD) Dependent on derivatization
Limit of Quantitation (LOQ) Dependent on derivatization

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis dissolve Dissolve sample in solvent derivatize Derivatize with agent dissolve->derivatize injection Inject 10 µL of sample derivatize->injection separation Separation on C18 column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Impurity Profiling integration->quantification

Workflow for the HPLC analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are primary tools for the unambiguous identification of this compound. The spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[2]

  • Sample Concentration: 5-10 mg/mL.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16.

    • Relaxation delay: 1 s.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024.

    • Relaxation delay: 2 s.

Predicted ¹H and ¹³C NMR Data:

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons
~0.9t3H-CH₂CH₃
~1.0s9H-C(CH₃ )₃
~1.1s6H-NC(CH₃ )₂-
~1.3q2H-CH₂ CH₃
~1.4s2H-CH₂ C(CH₃)₃
~1.5br s1H-NH -
¹³C NMRPredicted Chemical Shift (ppm)Assignment
Carbons
~9-CH₂C H₃
~29-C(C H₃)₃
~30-NC(C H₃)₂-
~32-C (CH₃)₃
~38-C H₂CH₃
~52-C H₂C(CH₃)₃
~55-NC (CH₃)₂-
~57-NC (CH₃)₂CH₂-

Logical Relationship for NMR Analysis:

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Dissolve sample in CDCl3 H1_NMR ¹H NMR prep->H1_NMR C13_NMR ¹³C NMR prep->C13_NMR chem_shift Chemical Shift Analysis H1_NMR->chem_shift integration Integration Analysis H1_NMR->integration multiplicity Multiplicity Analysis H1_NMR->multiplicity C13_NMR->chem_shift structure Structural Confirmation chem_shift->structure integration->structure multiplicity->structure

Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Electron Ionization (EI) is a common technique for volatile compounds analyzed by GC-MS.

Experimental Protocol:

  • Instrumentation: Mass spectrometer coupled to a GC (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • GC Conditions: As described in the GC section.

Predicted Mass Spectrometry Data:

m/zPredicted Ion
199.2 [M]⁺ (Molecular Ion)
184.2 [M-CH₃]⁺
142.2 [M-C₄H₉]⁺
114.1 [M-C₆H₁₃]⁺
57.1 [C₄H₉]⁺ (tert-butyl)
Infrared (IR) Spectroscopy

Application Note: Infrared spectroscopy provides information about the functional groups present in the molecule. For this compound, the key absorption bands will be related to N-H and C-H stretching and bending vibrations.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As a thin film on a KBr or NaCl plate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Predicted Infrared Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3300 N-H stretch (secondary amine)
2950-2850 C-H stretch (aliphatic)
1470-1450 C-H bend (CH₂, CH₃)
1390-1365 C-H bend (gem-dimethyl)

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, identity, and structure, which is essential for quality control and regulatory purposes in research and drug development. The provided protocols and data tables serve as a practical guide for laboratory implementation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Cyclic Voltammetry of tert-Amyl-tert-octylamine

This document provides a detailed protocol for performing cyclic voltammetry (CV) on the aliphatic amine "this compound." This protocol is intended to serve as a starting point for the electrochemical characterization of this compound and can be adapted for related molecules.

Introduction

This compound is a bulky, sterically hindered secondary amine. Understanding its electrochemical properties, particularly its oxidation potential, is crucial for applications in organic synthesis, materials science, and drug development where it might be involved in electron transfer reactions. Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of species in solution.[1][2] This application note outlines a general procedure for obtaining a cyclic voltammogram of this compound in a non-aqueous solvent. Aliphatic amines are known to undergo oxidation at a working electrode, and this protocol is designed to probe for such electrochemical activity.

Physicochemical Properties of Related Compounds

While specific data for this compound is limited, the properties of the related compound, tert-octylamine, can provide some guidance for experimental design.

PropertyValue (for tert-Octylamine)Reference
Molecular FormulaC8H19N[3]
Molecular Weight129.24 g/mol [3]
Boiling Point137-143 °C
Density0.805 g/mL at 25 °C
Flash Point33 °C (closed cup)[4]
Vapor Pressure10 mmHg (25 °C)

Experimental Protocol

This protocol details the preparation of the necessary solutions and the instrumental parameters for the cyclic voltammetry experiment.

1. Materials and Equipment

  • Analyte: this compound

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous, electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), 0.1 M

  • Electrodes:

    • Working Electrode: Glassy carbon electrode (GCE)

    • Reference Electrode: Silver/Silver ion (Ag/Ag+) or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire or mesh

  • Electrochemical Cell: A three-electrode glass cell

  • Potentiostat: A potentiostat capable of performing cyclic voltammetry

  • Inert Gas: Argon or Nitrogen for deoxygenation

2. Solution Preparation

  • Electrolyte Solution (0.1 M TBAPF6 in Acetonitrile):

    • In a clean, dry volumetric flask, dissolve the appropriate amount of TBAPF6 in anhydrous acetonitrile to make a 0.1 M solution.

    • For example, to prepare 50 mL of solution, dissolve 1.937 g of TBAPF6 (M.W. = 387.37 g/mol ) in 50 mL of acetonitrile.

  • Analyte Solution (1-10 mM this compound):

    • Prepare a stock solution of this compound in the 0.1 M electrolyte solution.

    • A typical starting concentration is 5 mM. For 10 mL of a 5 mM solution, add the appropriate volume of a more concentrated stock or weigh out the required mass of this compound.

3. Electrochemical Measurement

  • Electrode Polishing:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

  • Deoxygenation:

    • Bubble inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Connect the electrodes to the potentiostat.

    • Set the following initial parameters on the potentiostat software:

      • Initial Potential: 0 V (vs. the reference electrode)

      • Vertex Potential 1 (Switching Potential): +2.0 V

      • Vertex Potential 2 (Final Potential): 0 V

      • Scan Rate: 100 mV/s

      • Number of Cycles: 1-3

    • Initiate the scan and record the cyclic voltammogram.

Data Presentation and Interpretation

The expected outcome is a cyclic voltammogram showing an oxidative peak for this compound.

ParameterDescriptionExpected Observation
Anodic Peak Potential (Epa) The potential at which the oxidation of the amine is at its maximum.[5]A peak in the positive potential region. The exact value will depend on the specific amine and experimental conditions.
Anodic Peak Current (Ipa) The magnitude of the current at the anodic peak potential. This is proportional to the concentration of the analyte.[5]A measurable current that increases with analyte concentration.
Cathodic Peak Potential (Epc) The potential at which the reduction of the oxidized species occurs on the reverse scan.[5]A cathodic peak may or may not be observed, depending on the reversibility of the oxidation process. For many aliphatic amines, the oxidation is irreversible.
Cathodic Peak Current (Ipc) The magnitude of the current at the cathodic peak potential.[5]If the process is irreversible, this peak will be absent or significantly smaller than the anodic peak.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solutions assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2 or Ar Purge) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry Scan deoxygenate->run_cv record_voltammogram Record Voltammogram (Current vs. Potential) run_cv->record_voltammogram analyze_peaks Analyze Peak Potentials and Currents record_voltammogram->analyze_peaks

Caption: Workflow for the cyclic voltammetry of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the cyclic voltammetry experiment and the expected electrochemical process.

signaling_pathway cluster_instrument Potentiostat Control cluster_electrochemical_process Electrochemical Process at Working Electrode cluster_measurement Measured Response potential_sweep Apply Potential Sweep (e.g., 0 V to +2.0 V) reverse_sweep Reverse Potential Sweep (e.g., +2.0 V to 0 V) potential_sweep->reverse_sweep at Vertex Potential amine_oxidation This compound (Amine) Oxidized to Amine Radical Cation potential_sweep->amine_oxidation cathodic_current Measure Cathodic Current (Ipc) reverse_sweep->cathodic_current if reversible cation_reaction Radical Cation may undergo further reactions (e.g., deprotonation) amine_oxidation->cation_reaction Irreversible Step anodic_current Measure Anodic Current (Ipa) amine_oxidation->anodic_current

Caption: Logical diagram of the electrochemical oxidation of an aliphatic amine.

References

Application Note: Quantitative Analysis of tert-Amyl-tert-octylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary amines are a significant class of compounds in the pharmaceutical and chemical industries. "tert-Amyl-tert-octylamine" is a bulky tertiary amine whose accurate quantification is essential for process monitoring, quality control, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Principle

Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[1] Following separation, the eluted compounds are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for qualitative identification, while the area of the chromatographic peak is proportional to the concentration of the analyte, enabling quantitative analysis.[1][3]

Experimental Protocols

1. Sample Preparation

Given that this compound is an amine, a liquid-liquid extraction is a suitable method for sample preparation, especially for isolating it from a complex matrix.

  • Objective: To extract this compound from an aqueous sample matrix into an organic solvent suitable for GC-MS analysis.

  • Materials:

    • Sample containing this compound

    • Hexane (or other suitable organic solvent like diethyl ether)

    • Sodium hydroxide solution (e.g., 4 N)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Vortex mixer

    • Centrifuge

    • Separatory funnel

    • GC vials with inserts

  • Procedure:

    • To 1 mL of the aqueous sample in a centrifuge tube, add a suitable internal standard.

    • Basify the sample to a pH > 10 by adding sodium hydroxide solution. This ensures the amine is in its free base form.

    • Add 2 mL of hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Repeat the extraction of the aqueous layer with a fresh 2 mL portion of hexane to maximize recovery.

    • Combine the organic extracts.

    • Dry the combined organic extract by adding a small amount of anhydrous magnesium sulfate, swirling, and allowing it to stand for 5 minutes.

    • Transfer the dried extract to a clean GC vial for analysis.

2. GC-MS Method

The following are typical starting parameters for the analysis of a tertiary amine like this compound. Method optimization may be required.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Oven Program Initial Temperature: 80 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range m/z 40-400
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

3. Mass Spectral Analysis

The mass spectrum of this compound is predicted to be characterized by alpha-cleavage, a common fragmentation pathway for amines.[4] The molecular ion peak (M+) for this compound (C13H29N, molecular weight 199.38 g/mol ) is expected at m/z 199.[5]

  • Predicted Fragmentation:

    • Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This can result in the loss of a tert-amyl group or a tert-octyl group, leading to characteristic fragment ions.

    • McLafferty Rearrangement: While less common for tertiary amines without a suitable gamma-hydrogen, it is a potential fragmentation pathway to consider.

4. Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standards of known concentrations of this compound.[1]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).

    • Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the unknown samples.

    • Add a constant concentration of a suitable internal standard to each calibration standard and unknown sample.

    • Analyze the calibration standards and unknown samples using the established GC-MS method in SIM mode.

    • Monitor characteristic ions for this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.515,234148,9870.102
1.031,056150,1230.207
5.0155,879149,5551.042
10.0312,456151,0002.070
25.0780,123150,5005.183
50.01,550,987149,80010.354

Table 2: Analysis of Unknown Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample A250,678150,2341.6698.05
Sample B987,456149,9876.58431.8

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Vial Transfer to GC Vial Drying->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Logical_Relationships cluster_protocol Experimental Protocol Analyte This compound in Sample Matrix SamplePrep Sample Preparation (Extraction, Derivatization if needed) Analyte->SamplePrep Method GC-MS Method Data Raw Data (Chromatograms, Spectra) Method->Data Result Quantitative Result (Concentration) Data->Result InstrumentSetup Instrument Setup (Column, Temperatures, Flow) SamplePrep->InstrumentSetup InstrumentSetup->Method

Caption: Logical relationships in the quantitative analysis protocol.

References

Application Note: Monitoring the Degradation of tert-Amyl-tert-octylamine using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary amines, such as tert-Amyl-tert-octylamine, are utilized in various industrial and pharmaceutical applications. Their chemical stability is a critical factor for ensuring product efficacy and safety. Degradation of these amines can lead to loss of function and the formation of potentially harmful impurities. Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, offers a powerful, real-time, and non-destructive method for studying the degradation kinetics and pathways of such compounds. This application note provides a detailed protocol for utilizing FTIR spectroscopy to monitor the degradation of this compound.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint of the compound. As this compound degrades, its chemical structure changes, leading to the disappearance of its characteristic IR absorption bands and the appearance of new bands corresponding to the degradation products. For instance, the degradation of a tertiary amine may lead to the formation of secondary amines, aldehydes, ketones, or carboxylic acids, all of which have distinct IR signatures. Being a tertiary amine, this compound will lack N-H stretching bands in the 3300-3500 cm⁻¹ region, a key feature to monitor for the formation of primary or secondary amine degradation products.[1][2] The C-N stretching vibration of aliphatic amines is typically observed in the 1250–1020 cm⁻¹ region.[2]

Experimental Protocols

Objective: To monitor the thermal and oxidative degradation of this compound over time using ATR-FTIR spectroscopy.

Materials and Equipment:

  • FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample.

  • Solvent (if applicable, e.g., a non-interfering hydrocarbon solvent).

  • Temperature controller for the ATR accessory.

  • Nitrogen or air purge for the spectrometer.

  • Data acquisition and analysis software with capabilities for chemometric analysis (e.g., Partial Least Squares regression).

Procedure:

  • Instrument Preparation:

    • Purge the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

    • Set up the ATR accessory and allow it to reach thermal equilibrium at the desired starting temperature (e.g., room temperature).

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation and Loading:

    • If studying the degradation of the neat amine, apply a small, uniform drop of this compound onto the ATR crystal to ensure full coverage.

    • If studying degradation in a solution, prepare a solution of known concentration and apply it to the ATR crystal.

  • Initial Spectrum Acquisition:

    • Acquire the initial FTIR spectrum of the undegraded sample at the starting temperature. This will serve as the time-zero reference. The typical spectral range is 4000-400 cm⁻¹.

  • Initiation of Degradation and Time-course Monitoring:

    • Thermal Degradation: Heat the ATR crystal to the desired degradation temperature (e.g., 120°C) and start a time-course experiment, collecting spectra at regular intervals (e.g., every 15 minutes for several hours).

    • Oxidative Degradation: If studying oxidative degradation, the experiment can be performed in the presence of air or by bubbling air through the sample (if the setup allows).

  • Data Analysis:

    • Process the collected spectra (e.g., baseline correction, normalization).

    • Identify the characteristic peaks of this compound and monitor their decrease in intensity over time.

    • Identify new peaks that appear during the experiment, which correspond to degradation products. For example, the appearance of a broad band around 3300-3400 cm⁻¹ could indicate the formation of N-H bonds (secondary amines), and a strong peak in the 1650-1750 cm⁻¹ region could signify the formation of carbonyl groups (C=O).

    • For quantitative analysis, a Partial Least Squares (PLS) regression model can be developed.[3] This requires preparing calibration standards with known concentrations of the amine and its expected degradation products to correlate spectral changes with concentration.

Data Presentation

The quantitative data obtained from the FTIR analysis, particularly when using a PLS model, can be summarized in a table to track the degradation process.

Table 1: Representative Quantitative Analysis of this compound Thermal Degradation at 120°C

Time (hours)Concentration of this compound (wt%)Relative Concentration of Secondary Amine Degradation Product (Arbitrary Units)Relative Concentration of Carbonyl-containing Degradation Product (Arbitrary Units)
099.80.00.0
195.22.11.5
290.54.33.2
481.38.96.8
865.815.712.5
1252.122.419.5
2428.935.630.1

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_prep Instrument Preparation (Purge, Background Scan) load_sample Load Sample onto ATR Crystal sample_prep Sample Preparation (this compound) sample_prep->load_sample initial_scan Acquire Initial Spectrum (t=0) load_sample->initial_scan degradation Induce Degradation (Heating / Oxidation) initial_scan->degradation time_course Time-Course Spectral Acquisition degradation->time_course spectral_analysis Spectral Analysis (Peak Identification) time_course->spectral_analysis quantification Quantitative Analysis (PLS Regression) spectral_analysis->quantification results Results Interpretation quantification->results

Caption: Experimental workflow for FTIR analysis of amine degradation.

degradation_pathway TAO This compound (Tertiary Amine) intermediate Unstable Intermediate TAO->intermediate Oxidation / Heat sec_amine Secondary Amine + Aldehyde/Ketone intermediate->sec_amine C-N Bond Cleavage carboxylic_acid Carboxylic Acid + Other Products sec_amine->carboxylic_acid Further Oxidation

Caption: Plausible degradation pathway for a tertiary amine.

References

Application Notes and Protocols: Incorporation of tert-Amyl-tert-octylamine into Polyethylene Films

Author: BenchChem Technical Support Team. Date: November 2025

For Research and Development Professionals

Abstract: These application notes provide detailed protocols for the incorporation of a novel additive, tert-Amyl-tert-octylamine (TATOA), into polyethylene (PE) films. Due to its bulky, sterically hindered secondary amine structure, TATOA is hypothesized to function as a potential thermal stabilizer, processing aid, or surface modifier. This document outlines two primary methods for incorporation: melt blending, suitable for industrial-scale production, and solution casting, ideal for laboratory-scale research and development. Furthermore, it details standard characterization techniques to evaluate the physicochemical, thermal, mechanical, and surface properties of the resulting TATOA-modified PE films. The provided data is representative and intended to serve as a baseline for experimental design.

Introduction and Potential Applications

Polyethylene is a versatile and widely used polymer, but its properties are often tailored for specific applications through the use of additives. Additives can enhance thermal stability, prevent UV degradation, reduce friction, or alter surface properties.[1][2] Hindered amines, in particular, are known for their role as light and thermal stabilizers.[3][4]

The unique structure of this compound, featuring bulky tertiary alkyl groups surrounding a secondary amine, suggests several potential benefits when incorporated into polyethylene films:

  • Surface Modification: The nonpolar alkyl groups may migrate to the film surface, increasing hydrophobicity and lowering the coefficient of friction.[5][6]

  • Thermal Stabilization: The secondary amine moiety could act as a radical scavenger at elevated processing temperatures, preventing polymer degradation.[4]

  • Improved Processing: TATOA may act as a processing aid by reducing melt viscosity, similar to other lubricants and slip agents.[1]

  • Adhesion Promotion: The amine group could potentially be functionalized to improve adhesion to other substrates.[7]

This document provides the foundational protocols to explore these possibilities.

Overall Experimental Workflow

The process begins with the selection of an incorporation method, followed by film fabrication and subsequent characterization to determine the effect of the additive on the final film properties.

G cluster_prep Preparation cluster_incorp Incorporation Methods cluster_fab Film Fabrication cluster_char Characterization PE Polyethylene Resin Mix Dry Mixing (PE + TATOA) PE->Mix TATOA This compound (TATOA) TATOA->Mix Melt Protocol 1: Melt Blending Mix->Melt Sol Protocol 2: Solution Casting Mix->Sol Press Compression Molding (Film Pressing) Melt->Press Evap Solvent Evaporation Sol->Evap Char Physicochemical Analysis Press->Char Evap->Char

Caption: Overall workflow for TATOA incorporation and film analysis.

Experimental Protocols

Protocol 1: Incorporation via Melt Blending

Melt blending is a solvent-free, industrially relevant method for mixing additives into a polymer matrix.[8] This protocol is adapted for a laboratory-scale internal mixer.

Materials and Equipment:

  • Low-Density Polyethylene (LDPE) or Linear Low-Density Polyethylene (LLDPE) pellets

  • This compound (TATOA)

  • Internal mixer (e.g., Brabender or Haake) with temperature control[9][10]

  • Compression molder (hot press)

  • Aluminum or PTFE sheets

Procedure:

  • Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove residual moisture.

  • Pre-Mixing: In a sealed container, weigh the required amount of PE pellets. Add the desired weight percentage of TATOA (e.g., 0.5%, 1.0%, 2.0% w/w). Shake vigorously for 5 minutes to coat the pellets.

  • Melt Compounding:

    • Set the internal mixer temperature to 160-180°C, suitable for LDPE/LLDPE.[9][11]

    • Set the rotor speed to 50-60 rpm.[8]

    • Add the pre-mixed material to the chamber and mix for 10-15 minutes to ensure homogeneous dispersion.[8]

  • Film Fabrication (Compression Molding):

    • Quickly remove the molten blend from the mixer.

    • Place a small amount (5-10 grams) of the blend between two aluminum or PTFE sheets in the compression molder, preheated to 170°C.

    • Press at low pressure for 3-5 minutes to allow the material to melt and spread.

    • Increase the pressure to 10 MPa for 2 minutes to form a uniform film.

    • Transfer the mold to a cold press (or cool under pressure) to solidify the film.

  • Conditioning: Store the prepared films in a desiccator for at least 24 hours before characterization.

Protocol 2: Incorporation via Solution Casting

Solution casting is useful for creating thin, uniform films in a laboratory setting and for additives that may be sensitive to high temperatures.[12][13]

Materials and Equipment:

  • Polyethylene powder (or finely shredded pellets)

  • This compound (TATOA)

  • High-boiling point solvent (e.g., Xylene, Toluene)

  • Heating plate with magnetic stirring

  • Glass petri dish or flat glass plate

  • Leveling table or surface

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution:

    • In a fume hood, prepare a 2% (w/v) solution of polyethylene in xylene. This requires heating to approximately 110-120°C with continuous stirring until the polymer is fully dissolved.[9]

  • Additive Incorporation:

    • Once the PE is dissolved, add the desired amount of TATOA (e.g., 0.5%, 1.0%, 2.0% relative to PE weight) to the hot solution.

    • Stir for an additional 30 minutes to ensure complete mixing.

  • Casting:

    • Pour the hot, homogeneous solution onto a level glass plate or into a petri dish.[13] The volume poured will determine the final film thickness.

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours. A partially covered dish can slow evaporation and improve film quality.

    • Transfer the film to a vacuum oven and dry at 60°C for 12-24 hours to remove any residual solvent.[12]

  • Film Removal: Carefully peel the dried film from the glass substrate. Store in a desiccator prior to testing.

Characterization of Modified Films

A suite of analytical techniques is required to confirm the successful incorporation of TATOA and to evaluate its effect on the film's properties.[14][15]

G cluster_input Sample Input cluster_analysis Analysis Methods cluster_output Data Output Film PE-TATOA Film FTIR FTIR-ATR (Chemical Structure) Film->FTIR DSC DSC (Thermal Properties) Film->DSC Tensile Tensile Testing (Mechanical Properties) Film->Tensile Contact Contact Angle (Surface Properties) Film->Contact Spec Infrared Spectra FTIR->Spec Therm Thermograms (Tm, %Xc) DSC->Therm Stress Stress-Strain Curves Tensile->Stress Angle Water Contact Angle (θ) Contact->Angle

Caption: Standard workflow for characterizing modified polyethylene films.

Representative Data

The following tables present hypothetical data to illustrate the expected outcomes from the characterization of PE films modified with TATOA.

Table 1: FTIR-ATR Analysis - Key Vibrational Bands Methodology: Films are analyzed using a Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory. Spectra are collected from 4000-650 cm⁻¹.

SampleC-H Stretch (cm⁻¹)C-H Bend (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Comments
Control PE 2916, 28481472, 720--Typical polyethylene spectrum.
PE + 1.0% TATOA 2916, 28481472, 720~1560 (weak)~1150 (weak)Appearance of weak new peaks indicates TATOA presence.
PE + 2.0% TATOA 2916, 28481472, 720~1560 (more defined)~1150 (more defined)Increased peak intensity correlates with higher additive concentration.

Table 2: Thermal Properties via Differential Scanning Calorimetry (DSC) Methodology: Samples (5-10 mg) are heated from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. The second heating scan is used for analysis.[8]

SampleMelting Temp (Tₘ) (°C)Enthalpy of Fusion (ΔHₘ) (J/g)Crystallinity (%X_c)
Control PE 115.2165.456.4%
PE + 0.5% TATOA 114.8161.354.9%
PE + 1.0% TATOA 114.5158.153.8%
PE + 2.0% TATOA 113.9152.051.7%
Note: Crystallinity is calculated as (%X_c) = (ΔHₘ / ΔHₘ⁰) x 100, where ΔHₘ⁰ for 100% crystalline PE is 293 J/g. The bulky TATOA molecules may slightly disrupt polymer chain packing, leading to a minor decrease in Tₘ and crystallinity.

Table 3: Mechanical Properties via Tensile Testing Methodology: Film strips are tested according to ASTM D882 standards on a universal testing machine at a crosshead speed of 50 mm/min.

SampleTensile Strength (MPa)Elongation at Break (%)
Control PE 12.5 ± 0.8450 ± 30
PE + 0.5% TATOA 12.1 ± 0.6465 ± 25
PE + 1.0% TATOA 11.8 ± 0.7480 ± 35
PE + 2.0% TATOA 11.2 ± 0.9510 ± 40
Note: TATOA may act as a minor plasticizer, slightly reducing tensile strength while increasing the film's ability to stretch before breaking.[16]

Table 4: Surface Properties via Static Water Contact Angle Methodology: A 5 µL droplet of deionized water is placed on the film surface, and the angle is measured using a goniometer. The average of five measurements is reported.[14]

SampleWater Contact Angle (θ)Surface Character
Control PE 96° ± 2°Hydrophobic
PE + 0.5% TATOA 101° ± 2°More Hydrophobic
PE + 1.0% TATOA 105° ± 3°More Hydrophobic
PE + 2.0% TATOA 108° ± 2°More Hydrophobic
Note: An increase in the water contact angle suggests the migration of the nonpolar alkyl groups of TATOA to the film-air interface, reducing surface energy.[6][14]

References

Application Notes and Protocols: Sterically Hindered Amines in CO₂ Capture and Gas Sweetening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific data was found in the reviewed literature for the application of "tert-Amyl-tert-octylamine" in CO₂ capture or gas sweetening processes. The following application notes and protocols are based on studies of other well-documented sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), 2-amino-2-ethyl-1,3-propanediol (AEPD), and 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD). These compounds share structural characteristics with this compound and provide insight into the expected behavior of this class of amines.

Introduction to Sterically Hindered Amines for CO₂ Capture

Sterically hindered amines are a class of amines that have bulky alkyl groups attached to the carbon atom adjacent to the amino group or to the nitrogen atom itself. This structural feature plays a crucial role in their reaction with carbon dioxide (CO₂). Unlike primary and secondary amines that readily form stable carbamates, the bulky nature of sterically hindered amines leads to the formation of less stable carbamates. This instability facilitates the hydrolysis of the carbamate to form bicarbonate, resulting in a higher CO₂ loading capacity (approaching a 1:1 stoichiometry of CO₂ to amine) and a lower energy requirement for regeneration of the amine solvent.[1] These properties make sterically hindered amines promising candidates for post-combustion CO₂ capture and gas sweetening applications.

Application in Gas Sweetening

In gas sweetening processes, the objective is to remove acidic gases like hydrogen sulfide (H₂S) and CO₂ from natural gas streams. Sterically hindered amines can be particularly advantageous when selective removal of H₂S over CO₂ is desired. The slower reaction kinetics of sterically hindered amines with CO₂ compared to their reaction with H₂S allows for preferential absorption of H₂S.[2] This selectivity is beneficial as it reduces the amount of co-absorbed CO₂, leading to lower regeneration energy costs and smaller equipment sizes.[3][4] The general process involves contacting the sour gas with a lean amine solution in an absorber, followed by regeneration of the rich amine in a stripper to release the absorbed acid gases.[4]

Quantitative Data for Representative Sterically Hindered Amines

The following tables summarize key performance data for common sterically hindered amines from various studies. These values can be used for comparative analysis and as a baseline for evaluating new amine solvents.

Table 1: CO₂ Absorption Capacity of Selected Sterically Hindered Amines

AmineConcentration (wt%)Temperature (°C)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂/mol amine)Reference
AMP304012~0.8 - 0.9[5]
AEPD3040Not Specified> MEA[6]
AHPD3040Not Specified> MEA[6]
AMPNot Specified25101.3~1.0[5]

Table 2: CO₂ Absorption Kinetics of Selected Sterically Hindered Amines

AmineConcentration (M)Temperature (K)Second-Order Rate Constant (k₂) (m³/kmol·s)Reference
AHPD0.179–1.789303532.7[7]
AHPD0.179–1.7893131096[7]
AHPD0.179–1.7893232380[7]
AHPD in blend with N-HEPZ129812971 (for the blend)[8]

Experimental Protocols

Protocol 1: Determination of CO₂ Absorption Capacity

This protocol describes the determination of the equilibrium CO₂ loading in an amine solution using a gas absorption apparatus.

Materials:

  • Sterically hindered amine solution of known concentration

  • Pure CO₂ gas

  • Nitrogen (N₂) gas

  • Gas washing bottles or a stirred-cell reactor

  • Mass flow controllers

  • Gas chromatograph (GC) or infrared (IR) CO₂ analyzer

  • Thermostatic bath

Procedure:

  • Prepare a known volume and concentration of the sterically hindered amine solution.

  • Set up the absorption apparatus, which typically consists of a gas inlet, a reaction vessel (gas washing bottle or stirred-cell reactor) containing the amine solution, and a gas outlet connected to a CO₂ analyzer.

  • Immerse the reaction vessel in a thermostatic bath to maintain a constant temperature (e.g., 40°C).

  • Purge the system with N₂ to remove any residual air.

  • Introduce a gas stream with a known CO₂ concentration (e.g., 15% CO₂ in N₂) at a constant flow rate through the amine solution.

  • Continuously monitor the CO₂ concentration in the outlet gas stream using a GC or IR analyzer.

  • Continue the gas flow until the CO₂ concentration in the outlet gas is equal to the inlet concentration, indicating that the amine solution is saturated with CO₂.

  • The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

  • The CO₂ loading is then determined by dividing the moles of CO₂ absorbed by the moles of amine in the solution.

Protocol 2: Determination of CO₂ Desorption Performance

This protocol outlines the procedure for evaluating the regeneration of a CO₂-loaded amine solution.

Materials:

  • CO₂-loaded amine solution from Protocol 1

  • Three-necked flask

  • Heating mantle or oil bath

  • Condenser

  • Cold trap

  • Gas flow meter

Procedure:

  • Transfer a known volume of the CO₂-loaded amine solution into a three-necked flask.

  • Set up the desorption apparatus with the flask placed in a heating mantle or oil bath, a condenser connected to one neck, a gas inlet for a stripping gas (e.g., N₂) in another, and a gas outlet connected to a flow meter and CO₂ analyzer.

  • Heat the solution to the desired regeneration temperature (e.g., 90-120°C).

  • Optionally, bubble an inert gas like N₂ through the solution to aid in stripping the CO₂.

  • Monitor the amount of CO₂ released from the solution over time.

  • The desorption is considered complete when no more CO₂ is evolved.

  • The amount of CO₂ desorbed is quantified, and the cyclic capacity is calculated as the difference between the initial and final CO₂ loading.

Protocol 3: Determination of CO₂ Loading by Titration

This protocol provides a method for determining the CO₂ content in an amine solution through titration.[1][5][9]

Materials:

  • CO₂-loaded amine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

  • Barium chloride (BaCl₂) solution

  • Sodium hydroxide (NaOH) solution

  • Methyl orange or a suitable indicator

  • Burette, pipettes, and flasks

Procedure:

  • Pipette a known volume of the CO₂-loaded amine solution into a flask.

  • Add an excess of BaCl₂ solution to precipitate the dissolved carbonate and bicarbonate as barium carbonate (BaCO₃).

  • Titrate the unreacted amine with the standardized HCl solution using a suitable indicator to determine the free amine concentration.

  • In a separate sample of the CO₂-loaded amine, add a known excess of standardized NaOH solution.

  • Add BaCl₂ solution to precipitate all the carbonate.

  • Titrate the excess NaOH with standardized HCl to determine the amount of NaOH that reacted with the acidic species (protonated amine and bicarbonate).

  • The total CO₂ loading can be calculated from the results of these two titrations. A simpler method involves adding excess BaCl₂ and NaOH, filtering the BaCO₃ precipitate, dissolving it in a known excess of HCl, and then back-titrating the excess HCl with NaOH.[10]

Visualizations

Reaction_Mechanism cluster_0 Reaction Pathway CO2 CO₂ Amine R₂NH (Sterically Hindered Amine) Zwitterion R₂N⁺HCOO⁻ (Unstable Zwitterion) Amine->Zwitterion + CO₂ ProtonatedAmine R₂NH₂⁺ (Protonated Amine) Amine->ProtonatedAmine + H₂O + CO₂ (Overall) Bicarbonate HCO₃⁻ (Bicarbonate) Zwitterion->Bicarbonate + H₂O Water H₂O Experimental_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage SourGas Sour Gas (CO₂ + H₂S) Absorber Absorber SourGas->Absorber LeanAmine Lean Amine LeanAmine->Absorber SweetGas Sweet Gas Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine Stripper Stripper RichAmine->Stripper AcidGas Acid Gas (CO₂ + H₂S) Stripper->AcidGas RegeneratedAmine Regenerated (Lean) Amine Stripper->RegeneratedAmine RegeneratedAmine->LeanAmine Recycle Heat Heat Heat->Stripper

References

Application Notes and Protocols for Accelerated Weathering Tests of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-Amyl-tert-octylamine is a chemical compound that, due to its structure, may find applications as a stabilizer, such as a UV absorber or antioxidant, in various materials. To evaluate its effectiveness in protecting materials from environmental degradation, accelerated weathering tests are crucial. These tests simulate the damaging effects of sunlight, heat, and moisture in a controlled laboratory setting, providing valuable data on the long-term durability of materials containing this additive in a much shorter timeframe. This document provides a detailed experimental protocol for conducting accelerated weathering tests on materials formulated with this compound, based on established ASTM standards.

Key Applications:

  • UV stabilizers in plastics and coatings

  • Antioxidants in polymers

  • Corrosion inhibitors

Purpose of Accelerated Weathering:

The primary goal of accelerated weathering is to assess the performance of materials by exposing them to intensified environmental conditions.[1][2] This allows for the rapid evaluation of properties such as color fastness, gloss retention, and changes in mechanical properties. Standardized procedures, such as those outlined by ASTM, ensure that results are consistent and repeatable across different laboratories.[3]

Experimental Protocol: Accelerated Weathering using ASTM G154

This protocol is based on ASTM G154, which utilizes fluorescent UV lamps to simulate the UV portion of the solar spectrum.[3][4] This method is widely used for testing non-metallic materials like plastics and coatings.[3]

1. Materials and Equipment:

  • Accelerated Weathering Tester: QUV-type tester equipped with UVA-340 fluorescent lamps.

  • Test Specimens: Polymer plaques (e.g., polypropylene, polyethylene, or PVC) with and without the addition of this compound. A typical specimen size is 75 mm x 150 mm.[5]

  • Control Specimens: Polymer plaques of the same type without the additive.

  • Spectrocolorimeter: For measuring color change (e.g., Delta E*).

  • Gloss Meter: For measuring changes in surface gloss.

  • Mechanical Testing Equipment: For assessing properties like tensile strength and impact resistance.

2. Specimen Preparation:

  • Incorporate this compound into the polymer resin at a specified concentration (e.g., 0.1%, 0.5%, 1.0% by weight) using a suitable compounding method (e.g., twin-screw extruder).

  • Prepare test plaques of the polymer with and without the additive by injection molding or compression molding.

  • Label all specimens clearly.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

3. Test Procedure:

  • Mount the test and control specimens in the sample holders of the accelerated weathering tester.[5]

  • Set the test conditions according to a standard cycle. A common cycle for general plastics is ASTM G154 Cycle 1:

    • UV Exposure: 8 hours of UV irradiation using UVA-340 lamps at a black panel temperature of 60°C.

    • Condensation: 4 hours of condensation at a black panel temperature of 50°C.

  • Continue this cycle for a predetermined duration, typically for hundreds or thousands of hours.[5][6]

  • Remove specimens at specified intervals (e.g., 250, 500, 1000, 2000 hours) for evaluation.

4. Evaluation:

At each interval, the following properties should be measured for both the test and control specimens:

  • Color Change (ΔE): Measure the color of the exposed and unexposed areas of each specimen using a spectrocolorimeter. Calculate the total color difference (ΔE).

  • Gloss Retention: Measure the gloss of the exposed and unexposed areas using a gloss meter at a specified angle (e.g., 60°). Calculate the percentage of gloss retention.

  • Mechanical Properties: Conduct tests such as tensile strength (ASTM D638) and impact resistance (ASTM D256) to determine any changes in the material's physical properties.

  • Visual Inspection: Note any surface changes such as cracking, chalking, or crazing.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Color Change (ΔE*) Over Time

Exposure Time (hours)Control (No Additive)0.1% Additive0.5% Additive1.0% Additive
00.00.00.00.0
2501.50.80.50.3
5003.21.61.00.7
10006.83.52.11.5
200012.57.24.53.2

Table 2: Gloss Retention (%) Over Time

Exposure Time (hours)Control (No Additive)0.1% Additive0.5% Additive1.0% Additive
0100100100100
25085929598
50065808892
100040657885
200020456070

Visualizations

Experimental Workflow Diagram

G cluster_prep Specimen Preparation cluster_test Accelerated Weathering (ASTM G154) cluster_eval Evaluation A Polymer Resin C Compounding A->C B This compound B->C D Molding (Plaques) C->D E Conditioning D->E F Mount Specimens in QUV Tester E->F G UV Exposure Cycle (8h @ 60°C) F->G H Condensation Cycle (4h @ 50°C) G->H Cycle I Repeat Cycles H->G J Remove Specimens at Intervals I->J K Color & Gloss Measurement J->K L Mechanical Testing J->L M Visual Inspection J->M N Data Analysis K->N L->N M->N

Caption: Workflow for the accelerated weathering test of this compound.

Signaling Pathway for Polymer Degradation

G cluster_stress Environmental Stressors cluster_degradation Polymer Degradation Pathway cluster_protection Protective Action of Additive UV UV Radiation B Formation of Free Radicals UV->B Heat Heat Heat->B Moisture Moisture Moisture->B A Polymer Matrix A->B C Chain Scission / Cross-linking B->C D Loss of Properties (Color, Gloss, Strength) C->D X This compound Y UV Absorption / Radical Scavenging X->Y Y->B Inhibits

Caption: Simplified pathway of polymer degradation and the protective role of additives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "tert-Amyl-tert-octylamine."

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or cautiously increasing the temperature.
Carbocation instability: The tert-amyl or tert-octyl carbocation may be rearranging or undergoing elimination.Use a strong acid catalyst and a non-nucleophilic solvent to stabilize the carbocation. Running the reaction at a lower temperature might also minimize side reactions.
Hydrolysis of nitrile: The nitrile starting material may be hydrolyzing to the corresponding carboxylic acid.Ensure all reagents and glassware are dry. Use a dehydrating agent if necessary.
Steric hindrance: The bulky tert-amyl and tert-octyl groups can sterically hinder the reaction.Consider using a more reactive nitrile or a different synthetic route with less sterically demanding intermediates.
Formation of Side Products Polyalkylation: The amine product can react further with the carbocation source.Use a stoichiometric amount of the carbocation precursor relative to the amine.
Elimination products: The tertiary carbocations can undergo elimination to form alkenes.Maintain a low reaction temperature and use a non-nucleophilic counter-ion for the acid catalyst.
N-formylated byproducts (in Leuckart-Wallach type reactions): This is a common byproduct when using formic acid or formamide.[1]The N-formylated product can often be hydrolyzed to the desired amine in a subsequent step.
Difficulty in Product Isolation Emulsion formation during workup: The amine product can act as a surfactant.Add a saturated salt solution (brine) to break the emulsion. Centrifugation can also be effective.
Product volatility: The target amine may be volatile, leading to loss during solvent removal.Use a rotary evaporator with controlled temperature and pressure. For highly volatile products, consider distillation at reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While a direct, optimized synthesis for this compound is not widely published, analogous syntheses of similar di-tert-alkylamines suggest two primary routes:

  • Ritter-type Reaction: This approach involves the reaction of a tert-amyl or tert-octyl carbocation precursor (e.g., an alcohol or alkene) with a suitable nitrile, followed by hydrolysis of the resulting amide. The Ritter reaction is a well-established method for preparing sterically hindered amines.[2]

  • Multi-step Synthesis from a Primary Amine: A procedure for tert-Butyl-tert-octylamine has been reported which could be adapted.[3] This involves the initial synthesis of one of the primary amines (e.g., tert-amylamine or tert-octylamine) followed by a series of steps to introduce the second tertiary alkyl group.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product.

Q3: What are the critical parameters to control for optimizing the yield?

A3: Key parameters to control for yield optimization include:

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products through elimination or rearrangement. Careful temperature control is crucial.

  • Choice of Acid Catalyst: For Ritter-type reactions, a strong acid like sulfuric acid is typically used.[2] The concentration and type of acid can significantly impact the reaction.

  • Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to avoid side reactions like polyalkylation.

  • Purity of Reagents and Solvent: Using pure, dry reagents and solvents is essential to prevent unwanted side reactions, such as the hydrolysis of nitriles.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are necessary:

  • Strong Acids: Handle strong acids like sulfuric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Volatile and Flammable Solvents: Many organic solvents are volatile and flammable. Work in a fume hood and away from ignition sources.

  • Nitriles: Some nitriles are toxic. Consult the Safety Data Sheet (SDS) for the specific nitrile you are using and handle it accordingly.

Experimental Protocols

Adapted Ritter Reaction for this compound Synthesis (Hypothetical Procedure)

This protocol is an adaptation based on the principles of the Ritter reaction for the synthesis of structurally similar compounds.[2]

Materials:

  • Diisobutylene (precursor to tert-octyl group)

  • tert-Amyl alcohol (precursor to tert-amyl group)

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Diethyl ether or MTBE (for extraction)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, add diisobutylene and acetonitrile in a suitable solvent like glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Upon completion, pour the reaction mixture over crushed ice and neutralize with a cold sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether or MTBE.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The intermediate N-tert-octylacetamide is then hydrolyzed using a strong base like sodium hydroxide to yield tert-octylamine.

  • A similar sequence can be envisioned starting with tert-amyl alcohol and a suitable nitrile, followed by introduction of the tert-octyl group.

Visualizations

Ritter_Reaction_Pathway cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amine Formation Alkene Diisobutylene (Alkene) Carbocation tert-Octyl Carbocation Alkene->Carbocation + H+ (from strong acid) H_plus H+ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + Acetonitrile Nitrile Acetonitrile Amide N-tert-octylacetamide (Amide intermediate) Nitrilium_Ion->Amide + H₂O H2O H₂O Final_Amine tert-Octylamine Amide->Final_Amine Hydrolysis Hydrolysis Base Hydrolysis

Caption: Ritter reaction pathway for tert-octylamine synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Reaction not finished Complete Complete Check_Completion->Complete Starting material consumed Extend_Time Increase Time/ Temperature Incomplete->Extend_Time Analyze_Side_Products Analyze Side Products (NMR, GC-MS) Complete->Analyze_Side_Products Elimination Elimination Products? Analyze_Side_Products->Elimination Polyalkylation Polyalkylation? Analyze_Side_Products->Polyalkylation Yes_Elimination Yes Elimination->Yes_Elimination Alkene detected No No Elimination->No No alkenes Yes_Polyalkylation Yes Polyalkylation->Yes_Polyalkylation Higher MW products Polyalkylation->No No higher MW products Lower_Temp Lower Reaction Temperature Yes_Elimination->Lower_Temp Adjust_Stoichiometry Adjust Stoichiometry Yes_Polyalkylation->Adjust_Stoichiometry Check_Reagents Check Reagent Purity/ Dryness No->Check_Reagents Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents

Caption: Troubleshooting workflow for amine synthesis.

References

Technical Support Center: Electrosynthesis of Hindered Alkyl Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrosynthesis of hindered alkyl diamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using electrosynthesis for preparing hindered alkyl diamines?

A1: Electrosynthesis offers a sustainable and environmentally friendly alternative to conventional chemical methods. It allows for the formation of C-N bonds under mild, one-pot conditions, often avoiding the need for harsh reagents and minimizing waste.[1]

Q2: What is the general proposed mechanism for the electrosynthesis of hindered alkyl diamines?

A2: The electrosynthesis of hindered secondary alkyl diamines is believed to proceed via an electrocatalytic anodic mechanism.[1] This involves the initial oxidation of the secondary amine to a radical cation, which then acts as an initiator in a propagation cycle involving free radical species to form the diamine.[1]

Q3: Why is electrode passivation a common issue in amine electrosynthesis?

A3: Electrode passivation, or fouling, is a frequent challenge in the electrochemical oxidation of amines.[2] It is often caused by the formation of an insulating polymer film on the electrode surface, which arises from the reaction of amine radical cation intermediates.[1][2] This film blocks electron transfer and can halt the reaction.

Q4: What is the role of the supporting electrolyte in the electrosynthesis of hindered alkyl diamines?

A4: The supporting electrolyte is crucial for several reasons. It increases the conductivity of the solution, minimizes the ohmic drop (IR drop), and ensures that the electroactive species are transported to the electrode surface primarily by diffusion rather than migration.[3] The choice and concentration of the supporting electrolyte can also influence the reaction by altering the structure of the electrical double layer at the electrode surface, which can affect the rate of side reactions.[4]

Troubleshooting Guide

Problem 1: Low or no yield of the desired hindered alkyl diamine.

Possible Cause Troubleshooting Steps
Electrode Passivation: The surface of the working electrode is blocked by a polymeric film.1. Visual Inspection: Check the anode for any visible film or coating after the experiment. 2. Cyclic Voltammetry (CV): Run a CV of the amine; a decrease in peak current over successive cycles indicates passivation.[2] 3. Change Electrode Material: Some electrode materials are less prone to fouling. If using a glassy carbon electrode, consider trying platinum or graphite. 4. Use a Redox Mediator: A redox mediator can shuttle electrons between the electrode and the amine in solution, avoiding direct oxidation of the amine at the electrode surface and thus preventing passivation.[2] 5. Pulse Electrolysis: Applying the current in pulses rather than continuously can disrupt the formation of the passivating film.
Incorrect Potential or Current Density: The applied potential may be insufficient to oxidize the amine, or the current density may be too high, leading to side reactions.1. Determine Oxidation Potential: Use cyclic voltammetry to determine the oxidation potential of the starting amine. The applied potential should be slightly higher than this value. 2. Optimize Current Density: Start with a low current density and gradually increase it. A high current density can lead to over-oxidation and side reactions.[5]
Slow C-N Coupling due to Steric Hindrance: The bulky alkyl groups may sterically hinder the coupling of the radical intermediates.1. Increase Reaction Time: Due to steric hindrance, the coupling reaction may be slower. Try extending the electrolysis time. 2. Increase Substrate Concentration: A higher concentration of the starting amine can favor the desired bimolecular coupling reaction. 3. Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile are commonly used. The solvent can affect the stability of the radical cation intermediates.[4]
Presence of Water or Other Nucleophiles: Water can react with the radical cation intermediates, leading to undesired byproducts.1. Use Anhydrous Solvents: Dry the solvent before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Problem 2: The reaction stops before the starting material is fully consumed.

Possible Cause Troubleshooting Steps
Severe Electrode Passivation: The passivating film has completely blocked the electrode surface.Follow the steps for troubleshooting electrode passivation mentioned above. In severe cases, mechanical cleaning or polishing of the electrode may be necessary between runs.
Depletion of Supporting Electrolyte: The supporting electrolyte may have been consumed or degraded.1. Use a Stable Electrolyte: Choose a supporting electrolyte that is electrochemically stable within the potential window of the reaction, such as tetraalkylammonium salts.[3] 2. Ensure Sufficient Concentration: Use a high enough concentration of the supporting electrolyte to maintain conductivity throughout the reaction.
Change in pH: The reaction may generate protons, leading to a change in the pH of the solution, which can affect the stability of the reactants and intermediates.1. Add a Proton Scavenger: If the reaction is suspected to generate acid, a non-nucleophilic base can be added to the electrolyte solution. 2. Use a Divided Cell: A divided electrochemical cell with a membrane can separate the anode and cathode compartments, preventing the products of the counter-reaction from interfering with the desired synthesis.

Quantitative Data

The following table summarizes the results from the electrosynthesis of various hindered secondary alkyl diamines.

Starting AmineDiamine ProductElectrodeSupporting ElectrolyteSolventYield (%)
Di-tert-butylamineN,N'-Di-tert-butyl-N,N'-di-tert-butylethylenediamineGraphiteLiClO₄CH₃CN70
Tert-amyl-tert-butylamineN,N'-Di-tert-butyl-N,N'-di-tert-amylethylenediamineGraphiteLiClO₄CH₃CN65
Di-tert-amylamineN,N'-Di-tert-amyl-N,N'-di-tert-amylethylenediamineGraphiteLiClO₄CH₃CN60
Tert-amyl-tert-octylamineN,N'-Di-tert-octyl-N,N'-di-tert-amylethylenediamineGraphiteLiClO₄CH₃CN55

Data extracted from the study on the electrocatalytic anodic mechanism for the electrosynthesis of hindered alkyl diamines.[1]

Experimental Protocols

Key Experiment: Electrosynthesis of N,N'-Di-tert-butyl-N,N'-di-tert-butylethylenediamine from Di-tert-butylamine

This protocol is based on the methodology described for the electrosynthesis of hindered alkyl diamines.[1]

Materials:

  • Di-tert-butylamine

  • Lithium perchlorate (LiClO₄) - Supporting Electrolyte

  • Acetonitrile (CH₃CN) - Anhydrous

  • Graphite felt - Anode and Cathode

  • Undivided electrochemical cell

  • Constant current power supply (Galvanostat)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Cell Assembly: Assemble the undivided electrochemical cell with two graphite felt electrodes of equal size, ensuring they are parallel and at a fixed distance.

  • Electrolyte Preparation: In a dry flask, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Reaction Mixture: Add the di-tert-butylamine to the electrolyte solution to a final concentration of 0.2 M.

  • Inert Atmosphere: Place a magnetic stir bar in the cell and fill it with the reaction mixture. Purge the solution with an inert gas for 15-20 minutes to remove any dissolved oxygen. Maintain a gentle stream of the inert gas over the solution throughout the electrolysis.

  • Electrolysis:

    • Connect the graphite electrodes to the galvanostat, designating one as the anode and the other as the cathode.

    • Begin stirring the solution at a constant rate.

    • Apply a constant current density of 20 mA/cm².

    • Continue the electrolysis until the desired amount of charge has passed through the solution (typically 2 Faradays per mole of the starting amine).

  • Work-up and Isolation:

    • After the electrolysis is complete, turn off the power supply.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel or by recrystallization to isolate the N,N'-Di-tert-butyl-N,N'-di-tert-butylethylenediamine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_workup Work-up and Analysis Cell_Assembly Assemble Undivided Electrochemical Cell Electrolyte_Prep Prepare 0.1 M LiClO4 in Anhydrous CH3CN Cell_Assembly->Electrolyte_Prep Reaction_Mix Add 0.2 M Hindered Amine Electrolyte_Prep->Reaction_Mix Inert_Atmosphere Purge with Inert Gas Reaction_Mix->Inert_Atmosphere Start_Stirring Start Stirring Inert_Atmosphere->Start_Stirring Apply_Current Apply Constant Current (e.g., 20 mA/cm²) Start_Stirring->Apply_Current Monitor_Charge Monitor Charge Passed (e.g., 2 F/mol) Apply_Current->Monitor_Charge Solvent_Removal Remove Solvent Monitor_Charge->Solvent_Removal Purification Purify Product (Chromatography/Recrystallization) Solvent_Removal->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the electrosynthesis of hindered alkyl diamines.

Challenges_Logic cluster_causes Primary Causes cluster_factors Contributing Factors Low_Yield Low Yield of Hindered Diamine Passivation Electrode Passivation Low_Yield->Passivation Side_Reactions Side Reactions Low_Yield->Side_Reactions Slow_Kinetics Slow Reaction Kinetics Low_Yield->Slow_Kinetics Radical_Cation_Polymerization Amine Radical Cation Polymerization Passivation->Radical_Cation_Polymerization Over_Oxidation Over-oxidation at High Current Density Side_Reactions->Over_Oxidation Nucleophilic_Attack Nucleophilic Attack by Solvent/Water Side_Reactions->Nucleophilic_Attack Steric_Hindrance Steric Hindrance Slow_Kinetics->Steric_Hindrance

Caption: Logical relationships of challenges in hindered alkyl diamine electrosynthesis.

References

improving the dispersion of "tert-Amyl-tert-octylamine" in polymer matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the dispersion of bulky, non-polar amine additives, such as "tert-Amyl-tert-octylamine," in polymer matrices. The principles discussed are broadly applicable to similar hindered amine light stabilizers (HALS) and other challenging additives.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of poor "this compound" dispersion in my polymer matrix?

A1: Poor dispersion can manifest in several ways, including:

  • Visual Defects: Haziness, streaks, or specks in the final product.

  • Reduced Mechanical Properties: Lower than expected tensile strength, impact resistance, or elongation at break.

  • Inconsistent Performance: Variation in properties (e.g., UV stability, color) across different batches or even within a single part.

  • Processing Issues: Die buildup, screw slippage, or fluctuations in extruder pressure during processing.

Q2: How does the physical form of "this compound" affect dispersion?

A2: The physical form is critical. This additive may come in various forms (e.g., waxy solid, liquid, powder), each with its own dispersion challenges. For solid forms, smaller particle sizes and a narrow particle size distribution generally lead to better dispersion. For liquids, viscosity and surface tension are key parameters that influence how easily they can be incorporated.

Q3: Can I use a masterbatch to improve the dispersion of "this compound"?

A3: Yes, using a masterbatch is a highly recommended method for improving the dispersion of challenging additives. A masterbatch is a concentrated mixture of the additive in a carrier resin that is compatible with the main polymer matrix. This pre-disperses the additive, allowing for more uniform distribution during final processing.

Q4: What is the impact of the additive's loading level on dispersion?

A4: Higher loading levels of "this compound" increase the likelihood of agglomeration and poor dispersion. There is often a critical concentration above which the additive particles will tend to re-agglomerate. It is crucial to determine the optimal loading level that provides the desired properties without compromising dispersion.

Troubleshooting Guides

Issue 1: Visual Defects (Streaks, Haze) in the Final Product

This issue is often a direct result of additive agglomerates that have not been adequately broken down and distributed during processing.

Troubleshooting Steps:

Step Action Rationale
1 Verify Material Compatibility Ensure the polarity and melt viscosity of "this compound" and the polymer matrix are reasonably matched. Significant mismatches can hinder wetting and dispersion.
2 Optimize Mixing Parameters Increase screw speed or use a more aggressive screw design in your extruder to impart higher shear, which can break down agglomerates.
3 Adjust Temperature Profile Lowering the feed throat temperature can prevent premature melting and sticking of the additive. Optimizing the melt temperature can reduce viscosity differences between the polymer and the additive.
4 Consider a Masterbatch If direct compounding is unsuccessful, using a masterbatch with a high concentration of the additive in a compatible carrier resin is a proven solution.
5 Use a Dispersing Aid Incorporating a small amount of a compatibilizer or surfactant can improve wetting of the additive by the polymer matrix.
Issue 2: Inconsistent Performance and Mechanical Properties

This problem suggests that while some of the additive is dispersed, the distribution is not uniform throughout the polymer matrix.

Troubleshooting Steps:

Step Action Rationale
1 Improve Feed Homogeneity Ensure that the "this compound" and polymer pellets are adequately pre-blended before entering the extruder. Use a tumble blender for a consistent feed mixture.
2 Increase Residence Time A longer residence time in the extruder can provide more opportunity for distributive mixing. This can be achieved by decreasing the screw speed or increasing the barrel length.
3 Evaluate Screw Design The use of mixing elements, such as kneading blocks or pins, in the screw configuration is crucial for achieving homogeneous distribution of additives.
4 Characterize Dispersion Use analytical techniques like Scanning Electron Microscopy (SEM) or Differential Scanning Calorimetry (DSC) to quantify the level of dispersion and correlate it with performance data.

Experimental Protocols

Protocol 1: Assessing Dispersion via Scanning Electron Microscopy (SEM)

Objective: To visually assess the dispersion quality and identify the size and distribution of "this compound" particles in the polymer matrix.

Methodology:

  • Sample Preparation: Cryogenically fracture a sample of the polymer compound to create a fresh, representative surface. This prevents smearing that can occur from cutting at room temperature.

  • Mounting: Mount the fractured sample onto an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.

  • Imaging: Place the sample in the SEM chamber. Use the back-scattered electron (BSE) detector, as the difference in atomic number between the polymer (mostly carbon and hydrogen) and the amine additive (containing nitrogen) can provide compositional contrast.

  • Analysis: Acquire images at various magnifications. Analyze the images to identify additive agglomerates, measure their size, and assess their distribution throughout the matrix.

Logical Workflow for Troubleshooting

Below is a diagram illustrating a logical workflow to follow when troubleshooting dispersion issues with "this compound."

G Start Poor Dispersion Issue Identified (e.g., Streaks, Poor Properties) CheckCompat 1. Review Polymer-Additive Compatibility Start->CheckCompat IsCompat Are they Compatible? CheckCompat->IsCompat ImproveCompat Action: Use Compatibilizer or Surface Treatment IsCompat->ImproveCompat No OptimizeProcess 2. Optimize Processing Conditions IsCompat->OptimizeProcess Yes ImproveCompat->OptimizeProcess IsFixed1 Issue Resolved? OptimizeProcess->IsFixed1 ModifyHardware 3. Modify Hardware (e.g., Screw Design) IsFixed1->ModifyHardware No End Dispersion Optimized IsFixed1->End Yes IsFixed2 Issue Resolved? ModifyHardware->IsFixed2 UseMasterbatch 4. Implement Masterbatch Solution IsFixed2->UseMasterbatch No IsFixed2->End Yes UseMasterbatch->End

Dispersion Troubleshooting Workflow

preventing degradation of "tert-Amyl-tert-octylamine" during processing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: tert-Amyl-tert-octylamine

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of "this compound" degradation during processing. The information is based on the chemical properties of similar tertiary amines and related compounds due to limited specific data on "this compound".

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of "this compound"?

A1: Based on the chemistry of similar tertiary amines, the primary factors that can lead to the degradation of "this compound" include:

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures, can lead to the formation of amine oxides and other degradation products.[1]

  • Acidic Conditions: Contact with strong acids can result in salt formation and may catalyze degradation reactions.[2]

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation, particularly in the presence of other stressors like oxygen or incompatible materials.[3][4]

  • Light Exposure: While not explicitly documented for this specific compound, prolonged exposure to UV or high-intensity light can be a contributing factor to the degradation of many organic molecules.

  • Incompatible Materials: Contact with certain metals, such as copper and aluminum, or their alloys, should be avoided as they can catalyze degradation.[2]

Q2: What are the recommended storage conditions to minimize degradation?

A2: To ensure the stability of "this compound", it is recommended to store it in a cool, dry, and well-ventilated area.[2][3] Key storage recommendations include:

  • Keep containers tightly sealed to prevent exposure to air and moisture.[3][4]

  • Store away from sources of heat, sparks, and open flames.[3][4]

  • Protect from direct sunlight.

  • Use containers made of compatible materials. Avoid copper, aluminum, and their alloys.[2]

  • Store separately from incompatible substances such as strong acids and oxidizing agents.[2]

Q3: Are there any known stabilizers or inhibitors that can be used to prevent the degradation of "this compound"?

A3: While specific stabilizers for "this compound" are not detailed in the available literature, the use of antioxidants or inert gas blanketing (e.g., with nitrogen or argon) are common strategies to prevent oxidation in similar amine compounds. The choice of a specific stabilizer would depend on the process conditions and the nature of the potential degradation pathway. It is advisable to conduct compatibility and stability studies before introducing any new additives.

Troubleshooting Guide

Issue: I am observing a change in the color or odor of my "this compound" sample during processing.

This is a common indicator of chemical degradation. Follow the steps below to troubleshoot the potential cause.

Troubleshooting_Degradation start Start: Observed Color/Odor Change check_storage Step 1: Review Storage & Handling Conditions start->check_storage storage_temp High Temperature Exposure? check_storage->storage_temp Check storage_air Air (Oxygen) Exposure? check_storage->storage_air Check storage_light Light Exposure? check_storage->storage_light Check check_process Step 2: Examine Process Parameters process_temp High Process Temperature? check_process->process_temp Check process_reagents Incompatible Reagents (e.g., Strong Acids, Oxidizers)? check_process->process_reagents Check process_catalyst Presence of Catalytic Metals (e.g., Cu, Al)? check_process->process_catalyst Check check_impurities Step 3: Analyze for Impurities impurity_analysis Perform Analytical Testing (e.g., GC-MS, HPLC) to identify degradation products. check_impurities->impurity_analysis remediate Step 4: Implement Corrective Actions remediate_storage Optimize Storage: - Cool, dark, inert atmosphere - Tightly sealed compatible containers remediate->remediate_storage If storage issue remediate_process Modify Process: - Lower temperature - Use inert blanket - Ensure material compatibility remediate->remediate_process If process issue remediate_purification Purify Material: If degradation is confirmed, consider repurification if feasible. remediate->remediate_purification If significant degradation storage_temp->check_process storage_air->check_process storage_light->check_process process_temp->check_impurities process_reagents->check_impurities process_catalyst->check_impurities impurity_analysis->remediate

Caption: Troubleshooting workflow for identifying the cause of "this compound" degradation.

Quantitative Data Summary

ParameterCondition to AvoidRationale for Instability
Temperature High temperaturesAccelerates oxidation and other degradation reactions.[3][4]
pH Strongly acidicCan lead to salt formation and catalyze degradation.[2]
Atmosphere Presence of OxygenPromotes oxidation to form amine oxides and other byproducts.[1]
Materials Copper, Aluminum, and their alloysCan act as catalysts for decomposition.[2]
Reagents Strong oxidizing agentsDirectly react with and degrade the amine.[2]

Experimental Protocols

Detailed experimental protocols for analyzing the degradation of "this compound" are not available in the reviewed literature. However, a general approach to assess stability and identify degradation products would involve the following steps.

General Protocol for Stability Assessment:

  • Forced Degradation Study:

    • Expose samples of "this compound" to various stress conditions (e.g., elevated temperature, high humidity, UV light, acidic/basic conditions, and oxidizing agents).

    • Include a control sample stored under recommended conditions.

  • Sample Analysis:

    • At specified time points, analyze the stressed and control samples using a suitable analytical technique.

    • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) can be used to separate and quantify the parent compound and any degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying volatile degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Use mass spectrometry data to elucidate the structures of the degradation products.

    • Quantify the loss of "this compound" over time under each stress condition to determine its stability profile.

Stability_Assessment_Workflow start Start: Stability Assessment forced_degradation Forced Degradation Study (Heat, Light, pH, Oxidizing Agents) start->forced_degradation sampling Time-Point Sampling forced_degradation->sampling analysis Analytical Testing (HPLC, GC-MS) sampling->analysis data_interpretation Data Interpretation - Identify Degradants - Quantify Parent Compound Loss analysis->data_interpretation stability_profile Establish Stability Profile data_interpretation->stability_profile

Caption: A general workflow for assessing the stability of "this compound".

References

optimizing the concentration of "tert-Amyl-tert-octylamine" for UV protection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing UV Protection

This technical support center provides guidance on optimizing the concentration of Hindered Amine Light Stabilizers (HALS), using the representative compound "tert-Amyl-tert-octylamine" (a conceptual analog), for effective UV protection in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which "this compound" (as a HALS) provides UV protection?

A1: "this compound," as a hindered amine light stabilizer (HALS), primarily functions by scavenging free radicals generated by UV exposure.[1][2][3] Unlike UV absorbers that block or absorb UV radiation, HALS interrupt the degradation cycle initiated by UV light, thereby protecting the polymer or formulation from damage such as discoloration, cracking, and loss of physical properties.[1][4] This mechanism involves a regenerative cycle, known as the Denisov cycle, which allows a single HALS molecule to neutralize multiple free radicals over time, providing long-lasting protection.[1]

Q2: What is a typical starting concentration range for optimizing a HALS like "this compound"?

A2: For many UV stabilizers, including HALS, a typical starting concentration range for optimization is between 0.1% and 1.0% by weight of the total formulation.[5] However, the optimal concentration can vary significantly depending on the polymer or base formulation, the intended application, the severity of UV exposure, and the presence of other additives.[5]

Q3: Can "this compound" be used in combination with other UV stabilizers?

A3: Yes, it is highly recommended to use HALS in combination with other UV stabilizers, such as UV absorbers (e.g., benzophenones, benzotriazoles) and antioxidants.[5][6] This approach, known as a synergistic blend, provides a multi-layered defense mechanism.[5][6] The UV absorber will block a significant portion of the UV radiation, while the HALS will scavenge any free radicals that are still formed.[6]

Q4: How does the purity of "this compound" affect its performance?

A4: The purity of a UV stabilizer is critical for its performance. High-purity grades (typically ≥99%) ensure that the molecule functions optimally.[7] Impurities can interfere with the free-radical scavenging mechanism, reduce compatibility with the formulation matrix, or cause undesirable side effects like discoloration or odor.[7] Using a high-purity compound allows for more accurate and predictable dosing, leading to consistent product quality.[7]

Q5: What are the key factors to consider when formulating with "this compound"?

A5: Several factors should be considered during formulation:

  • Solubility and Compatibility: Ensure the HALS is soluble and compatible with the other components of the formulation to prevent issues like crystallization or phase separation, which can negatively impact UV protection.[8][9]

  • Dispersion: Achieving a uniform dispersion of the HALS throughout the formulation is crucial for consistent and effective UV protection.[10]

  • Interaction with Other Additives: Be aware of potential interactions with other additives in the formulation, which could either enhance or detract from the overall stability.

  • Processing Conditions: High temperatures during processing can potentially degrade some stabilizers. It's important to choose a HALS with adequate thermal stability for your specific manufacturing process.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Yellowing of the Formulation upon UV Exposure Insufficient concentration of HALS to scavenge all free radicals. Degradation of other components in the formulation. Interaction of the HALS with other additives.Increase the concentration of the HALS incrementally. Incorporate a UV absorber to reduce the amount of UV radiation reaching the formulation.[6] Evaluate the UV stability of all individual components in the formulation.
Cracking or Brittleness of the Coating/Film Polymer degradation due to insufficient UV protection.[11][12][13] The concentration of the HALS may be too low. Poor adhesion of the coating to the substrate.[13]Increase the concentration of the HALS. Ensure proper surface preparation of the substrate for better adhesion.[14] Evaluate the flexibility and mechanical properties of the formulation with and without the HALS.
Reduced UV Protection Over Time Leaching or migration of the HALS from the formulation. Degradation of the HALS due to extreme environmental conditions. Insufficient initial concentration for long-term exposure.Select a HALS with higher molecular weight or lower volatility to reduce migration.[5] Consider encapsulation of the HALS. Increase the initial concentration of the HALS.
Inconsistent UV Protection Across Batches Poor dispersion of the HALS in the formulation.[10] Inaccurate measurement or addition of the HALS. Variation in the purity of the HALS raw material.[7]Optimize the mixing process (e.g., time, speed, temperature) to ensure uniform dispersion. Implement stringent quality control for raw material dispensing. Source high-purity HALS from a reliable supplier.[7]
Crystallization of the HALS in the Formulation The concentration of the HALS exceeds its solubility limit in the formulation.[9] Incompatibility with other formulation components.[8] Changes in temperature during storage or use.Reduce the concentration of the HALS to below its saturation point.[9] Use a co-solvent or a different emollient to improve solubility.[8] Evaluate the formulation's stability at various temperatures.

Experimental Protocols

Objective: To determine the optimal concentration of "this compound" (ATM-HALS 77) for UV protection in a clear coating formulation.

Materials:

  • Base clear coating formulation

  • ATM-HALS 77 (≥99% purity)

  • Substrate panels (e.g., quartz glass slides or a relevant polymer)

  • UV-Vis Spectrophotometer

  • Accelerated weathering chamber (with controlled UV irradiation, temperature, and humidity)

  • Colorimeter

Methodology:

  • Preparation of Test Formulations:

    • Prepare a series of clear coating formulations containing varying concentrations of ATM-HALS 77 (e.g., 0%, 0.1%, 0.25%, 0.5%, 0.75%, and 1.0% by weight).

    • Ensure each formulation is thoroughly mixed to achieve uniform dispersion of the HALS.

  • Sample Preparation:

    • Apply each formulation to a separate substrate panel using a film applicator to ensure a consistent and uniform film thickness.

    • Allow the coatings to cure according to the manufacturer's instructions.

  • Initial Characterization (Baseline - T=0):

    • Measure the initial UV-Vis transmittance of each coated panel using a UV-Vis spectrophotometer.[15]

    • Measure the initial color of each coated panel using a colorimeter (e.g., using the CIELAB color space).

  • Accelerated Weathering:

    • Place the coated panels in an accelerated weathering chamber.

    • Expose the panels to a defined cycle of UV radiation, temperature, and humidity that simulates the intended end-use environment.

  • Periodic Evaluation:

    • At predetermined intervals (e.g., 100, 250, 500, and 1000 hours), remove the panels from the weathering chamber.

    • For each panel, repeat the UV-Vis spectrophotometry and colorimetry measurements.

  • Data Analysis:

    • Calculate the change in UV transmittance over time for each concentration.

    • Calculate the change in color (ΔE*) over time for each concentration.

    • Plot the change in UV transmittance and the change in color as a function of exposure time for each concentration of ATM-HALS 77.

  • Determination of Optimal Concentration:

    • The optimal concentration of ATM-HALS 77 is the lowest concentration that provides the desired level of UV protection (i.e., minimal change in UV transmittance and color) for the target duration of exposure.

Data Presentation

Table 1: Hypothetical Data for Optimizing ATM-HALS 77 Concentration

ATM-HALS 77 Concentration (% w/w)Initial UV Transmittance at 350 nm (%)UV Transmittance at 350 nm after 1000h (%)Change in UV Transmittance (%)Initial Color (ΔE)Color Change (ΔE) after 1000h
0.0085.265.8-19.40.512.3
0.1085.578.3-7.20.65.8
0.2585.382.1-3.20.52.1
0.5085.484.2-1.20.60.9
0.7585.684.9-0.70.70.8
1.0085.585.1-0.40.70.8

Note: This is hypothetical data for illustrative purposes.

Visualization

Experimental_Workflow prep_form Prepare Formulations (0% to 1.0% HALS) sample_prep Sample Preparation (Coat Substrates) prep_form->sample_prep initial_char Initial Characterization (T=0) - UV-Vis Spectroscopy - Colorimetry sample_prep->initial_char weathering Accelerated Weathering (UV, Temp, Humidity) initial_char->weathering periodic_eval Periodic Evaluation (100, 250, 500, 1000h) weathering->periodic_eval periodic_eval->weathering Continue Exposure data_analysis Data Analysis - Δ Transmittance - Δ Color (ΔE*) periodic_eval->data_analysis optimization Determine Optimal Concentration data_analysis->optimization

Caption: Workflow for optimizing HALS concentration.

References

Resolving Peak Tailing in GC-MS Analysis of tert-Amyl-tert-octylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of "tert-Amyl-tert-octylamine."

Troubleshooting Guides

Peak tailing in GC-MS analysis of amines like this compound is a common challenge, often stemming from the compound's basic nature and potential for interaction with active sites within the GC system. This guide provides a systematic approach to identify and resolve the root causes of this issue.

Initial Assessment: Is it the Compound or the System?

Question: How can I determine if the peak tailing is specific to this compound or a general system issue?

Answer:

  • Inert Compound Injection: Inject a non-polar, inert compound such as a hydrocarbon (e.g., hexane or dodecane). If this compound also exhibits peak tailing, it strongly suggests a problem with the GC system's flow path, such as dead volume or a poor column installation. Symmetrical peaks for the inert compound point towards a specific interaction between this compound and the system.

  • Analyze a Known Standard: If available, inject a well-characterized amine standard that is known to produce a symmetrical peak on a properly functioning system. If this standard also tails, it further indicates a system-wide problem.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in the GC-MS analysis of this compound.

TroubleshootingWorkflow cluster_Start Start cluster_SystemCheck System Check cluster_CompoundSpecific Compound-Specific Troubleshooting cluster_Resolution Resolution Start Peak Tailing Observed for This compound InertCompound Inject Inert Compound (e.g., Hydrocarbon) Start->InertCompound PeakShape Peak Shape? InertCompound->PeakShape SystemIssue Address System Issues: - Check for leaks - Reinstall column - Check for dead volume PeakShape->SystemIssue Tailing CompoundSpecific Proceed to Compound-Specific Troubleshooting PeakShape->CompoundSpecific Symmetrical SystemIssue->InertCompound Inlet Inlet Maintenance: - Replace liner & septum - Use base-deactivated liner CompoundSpecific->Inlet Column Column Issues: - Trim column front-end - Use amine-specific column - Condition column Inlet->Column Resolved Peak Tailing Resolved Inlet->Resolved Method Method Optimization: - Optimize temperatures - Adjust flow rate Column->Method Column->Resolved Derivatization Consider Derivatization: - Silylation or Acylation Method->Derivatization Method->Resolved Derivatization->Resolved

Caption: A stepwise guide to diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps

Question: What are the specific steps I should take to address peak tailing for this compound?

Answer:

  • Inlet Maintenance: The inlet is a common source of activity.

    • Action: Replace the inlet liner, septum, and gold seal.

    • Recommendation: Use a base-deactivated liner to minimize interactions with the basic amine.

  • Column Conditioning and Care: Active sites on the column can cause significant tailing.

    • Action: Trim the first 15-30 cm from the front of the column to remove accumulated non-volatile residues and active sites.

    • Recommendation: If the problem persists, consider using a column specifically designed for the analysis of amines, which has a base-deactivated stationary phase. Ensure the column is properly conditioned according to the manufacturer's instructions before use.

  • Flow Path Integrity: Leaks and dead volume disrupt the sample path and cause peak distortion.

    • Action: Perform a leak check on the system.

    • Recommendation: Ensure the column is installed correctly in the inlet and detector, with the proper insertion depth to avoid dead volume. A clean, square cut on the column ends is crucial.

  • Method Parameter Optimization: Sub-optimal GC parameters can contribute to poor peak shape.

    • Action: Review and optimize the inlet temperature, oven temperature program, and carrier gas flow rate.

    • Recommendation: A faster oven ramp rate can sometimes improve peak shape for high molecular weight compounds.

  • Consider Derivatization: For highly basic or polar amines, derivatization can significantly improve peak shape and response.

    • Action: Chemically modify the this compound to make it more volatile and less prone to interaction.

    • Common Techniques:

      • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group.

      • Acylation: Introduces an acyl group.

    • Benefit: Derivatization blocks the active sites on the molecule, leading to more symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound that make it prone to peak tailing?

A1: this compound is a high molecular weight, sterically hindered secondary amine. Its key properties contributing to peak tailing are:

  • Basicity: The lone pair of electrons on the nitrogen atom makes it a Lewis base, prone to interacting with acidic silanol groups present on the surfaces of the GC inlet liner, column, and other flow path components.

  • High Molecular Weight: With a molecular weight of 199.38 g/mol , it is less volatile than smaller amines, which can lead to broader peaks if the GC conditions are not optimized.

Q2: What type of GC column is best suited for the analysis of this compound?

A2: A column with a base-deactivated stationary phase is highly recommended. Look for columns specifically marketed for the analysis of amines. These columns have been treated to reduce the number of active silanol groups, thereby minimizing peak tailing for basic compounds. Common phases include those with low to mid-polarity, such as 5% phenyl-methylpolysiloxane, that have undergone a base deactivation process.

Q3: Can the injection solvent affect peak shape for this compound?

A3: Yes, the choice of solvent can influence peak shape. It is generally advisable to use a non-polar solvent that is compatible with the stationary phase. Using a highly polar or protic solvent might exacerbate peak tailing in some cases.

Q4: What are the expected mass spectral fragments for this compound?

A4: While a definitive fragmentation pattern would require experimental data, based on its structure, one could anticipate fragmentation pathways involving the loss of alkyl groups attached to the nitrogen and the tertiary carbon centers. Common fragments might include the loss of a tert-amyl or tert-octyl group, as well as smaller alkyl fragments.

Q5: If I choose to derivatize my sample, what are the key considerations?

A5: When considering derivatization, keep the following in mind:

  • Reagent Selection: Choose a derivatizing agent that reacts efficiently with secondary amines. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are common choices.

  • Reaction Conditions: Optimize the reaction time, temperature, and solvent to ensure complete derivatization.

  • Method Adjustment: The GC method will likely need to be re-optimized for the derivatized analyte, as its volatility and retention time will be different.

Quantitative Data Summary

For optimal GC-MS analysis of amines and to minimize peak tailing, consider the following parameter ranges as a starting point for method development. These are general guidelines and may require optimization for your specific instrument and application.

ParameterRecommended Starting PointRationale for Peak Shape Improvement
Inlet Liner Base-deactivated, single taper with glass woolMinimizes active sites and promotes efficient sample vaporization.
Injection Volume 1 µLPrevents overloading the column, which can cause peak fronting or tailing.
Inlet Temperature 250 - 280 °CEnsures complete vaporization of the high molecular weight amine without degradation.
Carrier Gas Flow Rate 1.0 - 1.5 mL/min (for a 0.25 mm ID column)Optimal flow rate ensures good chromatographic efficiency.
Oven Temperature Program Initial: 50-100°C, Ramp: 10-20°C/min, Final: 280-300°CA moderate to fast ramp can help maintain peak sharpness for less volatile compounds.
Column Type Base-deactivated 5% Phenyl-MethylpolysiloxaneInert surface reduces analyte interaction and peak tailing.

Experimental Protocols

Protocol 1: Inlet Maintenance for Amine Analysis
  • Cool the GC inlet to a safe temperature (below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the septum nut and septum.

  • Remove the inlet liner using appropriate forceps.

  • Inspect the inlet for any visible contamination and clean if necessary with a solvent-moistened swab.

  • Install a new, base-deactivated liner.

  • Install a new, pre-conditioned septum and tighten the septum nut.

  • Restore carrier gas flow and perform a leak check.

  • Heat the inlet to the desired temperature and allow it to equilibrate.

Protocol 2: Column Trimming
  • Cool the GC oven and inlet to a safe temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a capillary cutting tool, make a clean, square cut to remove 15-30 cm from the front of the column.

  • Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol or hexane) to remove any debris.

  • Reinstall the column in the inlet to the correct depth, ensuring a secure and leak-free connection with a new ferrule.

  • Restore carrier gas flow and perform a leak check.

  • Condition the column as per the manufacturer's guidelines before analysis.

overcoming solubility issues of "tert-Amyl-tert-octylamine" in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Solubility Challenges of Hydrophobic Amines

Troubleshooting Guide

This guide addresses common issues encountered when a hydrophobic amine compound fails to dissolve in a desired solvent system.

Q1: My compound is insoluble in my aqueous buffer. What is the first step I should take?

A1: The first and most critical step is to adjust the pH of your aqueous buffer. As an amine, your compound is basic and will become protonated and form a more soluble salt at a lower pH. [1][2]

  • Action: Gradually add a dilute acid (e.g., 0.1 M HCl) to your buffer while monitoring the pH and observing for dissolution. Aim for a pH unit at least 2 units below the predicted pKa of your compound. For a typical tertiary amine, a pH of 4-5 is a good starting point.

  • Rationale: The protonated amine (an ammonium salt) is an ionic species, which significantly increases its solubility in polar solvents like water. [1]

Q2: I've adjusted the pH, but solubility is still insufficient for my required concentration. What's next?

A2: The next step is to introduce a water-miscible organic co-solvent to the aqueous buffer. This increases the overall lipophilicity of the solvent system, better accommodating your hydrophobic compound.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetone

  • Action: Prepare a concentrated stock solution of your compound in a pure co-solvent like DMSO. Then, add this stock solution dropwise to your aqueous buffer with vigorous stirring. Do not exceed a final co-solvent concentration that could be detrimental to your experiment (e.g., >1% DMSO for many cell-based assays).

Q3: I am developing a formulation and need to avoid common organic solvents. How can I increase aqueous solubility?

A3: For formulations, using surfactants or complexing agents is a standard strategy to improve the solubility of poorly soluble drugs. [3][4]

  • Surfactants: These molecules form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium. [3][4]

    • Examples: Tween 80, Solutol HS-15, Sodium Lauryl Sulfate (SDS).

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility. [5]

  • Action: Experiment with different types and concentrations of surfactants or cyclodextrins. The optimal choice will depend on the specific requirements of your application (e.g., route of administration, required concentration).

Frequently Asked Questions (FAQs)

Q: What are the best pure organic solvents for a highly hydrophobic amine?

A: Based on data for similar compounds like tert-octylamine and tert-amylamine, the best solvents are those with low polarity. [6][7]The principle of "like dissolves like" applies here; nonpolar compounds dissolve best in nonpolar solvents. [8]

  • High Solubility: Chloroform, Ether, Acetone, Ethanol. [7][9]

  • Insoluble: Water. [6][10]

Q: Why does the solubility of amines decrease as the molecule gets larger?

Q: Can I heat the solution to improve solubility?

A: For many compounds, solubility increases with temperature. [14]However, this can be a temporary solution. Upon cooling, the compound may precipitate out of the solution. This method is useful for preparing solutions for immediate use but may not be suitable for creating stable stock solutions for long-term storage. Always check the thermal stability of your compound before heating.

Q: How do primary, secondary, and tertiary amines differ in solubility?

Data Presentation

Table 1: Solubility of Structurally Related Amines in Various Solvents

CompoundSolventSolubilityReference
tert-Octylamine WaterInsoluble[6][10]
Organic SolventsSoluble[6]
ChloroformSlightly Soluble[7][15]
MethanolSlightly Soluble[7]
tert-Amylamine WaterSoluble[9]
EthanolSoluble
AcetoneSoluble
EtherSoluble

Note: tert-Amylamine is significantly smaller than the proposed "tert-Amyl-tert-octylamine" and is therefore more soluble in water.

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Converts the basic amine to a more soluble protonated salt.Simple, effective for ionizable compounds, uses common lab reagents.Only applicable to aqueous systems; may affect compound stability or activity.
Co-solvents Increases the lipophilicity of the solvent system.Effective for highly hydrophobic compounds; a wide range of co-solvents available.May be incompatible with downstream applications (e.g., cell toxicity); can cause precipitation on dilution.
Surfactants Forms micelles to encapsulate the hydrophobic compound.Creates stable aqueous dispersions; widely used in drug formulation.Can interfere with certain assays; requires screening for optimal surfactant and concentration.
Cyclodextrins Forms inclusion complexes with the hydrophobic molecule.Improves solubility and stability; often used in pharmaceutical formulations.Can be expensive; complex formation is specific to the guest molecule's size and shape.

Experimental Protocols

Protocol 1: pH-Based Solubilization in Aqueous Buffer

  • Preparation: Prepare the desired aqueous buffer (e.g., 10 mM Phosphate-Buffered Saline, PBS).

  • Dispersion: Add the weighed amount of "this compound" to the buffer to create a slurry or suspension.

  • pH Adjustment: Place a calibrated pH probe in the suspension. While stirring vigorously, add 0.1 M HCl dropwise.

  • Observation: Continue adding acid until the compound fully dissolves. Record the final pH.

  • Finalization: If necessary, adjust the volume with the buffer to reach the final target concentration. Filter the solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

  • Objective: To determine the most effective co-solvent for creating a high-concentration stock solution.

  • Materials: "this compound," Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetone.

  • Procedure:

    • Weigh out 10 mg of the compound into four separate small glass vials.

    • To the first vial, add the first solvent (e.g., DMSO) in 50 µL increments.

    • After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

    • Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used.

    • Repeat steps 2-4 for the other three solvents.

  • Analysis: Calculate the approximate solubility (in mg/mL) for each co-solvent. The solvent that dissolves the compound in the smallest volume is the most effective.

Visualization

Below is a logical workflow for troubleshooting solubility issues with a hydrophobic amine.

G start Compound does not dissolve in aqueous buffer ph_adjust Is the compound an amine? start->ph_adjust yes_ph Adjust pH to 2 units below pKa (e.g., pH 4-5) ph_adjust->yes_ph Yes no_ph Compound is not basic. Explore other strategies. ph_adjust->no_ph No dissolved1 Solubility Issue Resolved yes_ph->dissolved1 Success not_dissolved1 Still Insoluble / Insufficient yes_ph->not_dissolved1 Failure cosolvent Use a water-miscible organic co-solvent (e.g., DMSO, Ethanol) not_dissolved1->cosolvent dissolved2 Solubility Issue Resolved cosolvent->dissolved2 Success formulation_issue Need to avoid organic solvents? cosolvent->formulation_issue Failure / Constraint yes_formulation Use Surfactants or Cyclodextrins formulation_issue->yes_formulation Yes dissolved3 Solubility Issue Resolved yes_formulation->dissolved3

Caption: Troubleshooting workflow for amine solubility.

References

Technical Support Center: Enhancing Polymer Stability with tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "tert-Amyl-tert-octylamine" for improving the long-term thermal stability of polymers. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary function in polymers?

A1: "this compound" is a hindered amine stabilizer (HAS). Its primary function is to protect polymers, such as polypropylene, from thermo-oxidative degradation, thereby enhancing their long-term heat stability.[1][2] It can be particularly effective when used in combination with other antioxidants.

Q2: How does "this compound" protect polymers from degradation?

A2: Like other hindered amine stabilizers, "this compound" functions by scavenging free radicals that are formed during the thermal degradation of the polymer. This process interrupts the auto-oxidation cycle, preventing the breakdown of the polymer chains and the associated loss of physical and mechanical properties. Aliphatic amines, such as this compound, are thought to increase thermo-oxidative stability by reacting with aldehydes, which prevents the formation of peracids that accelerate the degradation of polypropylene.[3]

Q3: In which types of polymers is "this compound" most effective?

A3: Research has shown that aliphatic amines like "this compound" are effective as long-term heat stabilizers for polypropylene (PP).[1][3] Their effectiveness in other polymer systems should be evaluated on a case-by-case basis.

Q4: What is the recommended concentration of "this compound" in a polymer formulation?

A4: The optimal concentration of "this compound" can vary depending on the specific polymer, the presence of other additives, and the expected service conditions of the final product. It is recommended to conduct a series of experiments with varying concentrations to determine the most effective level for your specific application. In some studies, aliphatic amines have been evaluated at concentrations around 0.1% in the presence of other stabilizers.[3]

Q5: Can "this compound" be used in combination with other stabilizers?

A5: Yes, studies have shown that aliphatic amines can have a synergistic effect when used in combination with other hindered amine stabilizers (HAS) or phenolic antioxidants, leading to enhanced thermal stability of the polymer.[1][3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of "this compound" in polymer stabilization experiments.

Issue Potential Cause Troubleshooting Steps
Poor thermal stability despite the addition of the stabilizer. - Incorrect Concentration: The concentration of "this compound" may be too low to provide adequate protection. - Incompatibility with other additives: Antagonistic interactions with other components in the formulation can reduce the stabilizer's effectiveness. - Insufficient Dispersion: Poor mixing can lead to localized areas with low stabilizer concentration.- Optimize Concentration: Conduct a dose-response study to find the optimal concentration. - Review Formulation: Evaluate the compatibility of all additives. Consider replacing or removing potentially antagonistic components. - Improve Mixing: Ensure thorough and uniform dispersion of the stabilizer in the polymer matrix during processing.
Discoloration (Yellowing) of the polymer. - Reaction with Pollutants: Oxides of nitrogen (NOx) in the atmosphere can react with some amine stabilizers, leading to discoloration.[4] - Interaction with Phenolic Antioxidants: Certain combinations of hindered amines and phenolic antioxidants can lead to yellowing.[5] - High Processing Temperatures: Excessive heat during processing can cause degradation of the stabilizer or the polymer itself, leading to color changes.- Control Environment: Minimize exposure to atmospheric pollutants during processing and storage. - Select Compatible Antioxidants: Choose phenolic antioxidants that are known to have minimal color-forming interactions with hindered amines. - Optimize Processing Conditions: Lower the processing temperature and residence time as much as possible without compromising material properties.
Inconsistent experimental results. - Variability in Polymer Grade: Different batches or grades of the same polymer can have slight variations that affect stabilizer performance. - Inconsistent Sample Preparation: Non-uniformity in sample preparation can lead to variable results. - Aging Conditions: Fluctuations in temperature or airflow during oven aging can affect the degradation rate.- Characterize Polymer: Use a consistent and well-characterized polymer grade for all experiments. - Standardize Procedures: Follow a strict and consistent protocol for sample preparation, including mixing, molding, and conditioning. - Monitor Aging Conditions: Ensure precise and stable control of temperature and airflow in the aging oven.

Experimental Protocols

General Protocol for Evaluating the Long-Term Thermal Stability of Polypropylene Stabilized with "this compound"

This protocol outlines a general procedure for incorporating "this compound" into polypropylene and evaluating its performance as a long-term heat stabilizer.

1. Materials and Equipment:

  • Polypropylene (PP) powder or pellets

  • "this compound"

  • Other stabilizers (e.g., phenolic antioxidant), if required

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Air-circulating oven

  • Fourier-transform infrared (FTIR) spectrometer

  • Tensile testing machine

  • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) measurement

2. Sample Preparation:

  • Dry Blending: Thoroughly mix the PP powder with the desired concentration of "this compound" and any other additives in a high-speed mixer.

  • Melt Compounding: Process the dry blend using an internal mixer or a twin-screw extruder to ensure uniform dispersion of the stabilizer within the polymer matrix.

  • Compression Molding: Mold the compounded material into thin films or plaques of a specified thickness using a compression molding press at a defined temperature and pressure.

  • Conditioning: Allow the molded samples to cool to room temperature and condition them for at least 24 hours before testing.

3. Accelerated Aging:

  • Place the prepared polymer samples in an air-circulating oven at a constant elevated temperature (e.g., 135°C or 150°C).

  • Remove samples at predetermined time intervals for analysis.

4. Performance Evaluation:

  • Carbonyl Index Measurement (FTIR):

    • Acquire the FTIR spectrum of the aged polymer films.

    • Calculate the carbonyl index by taking the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak (e.g., a C-H stretching peak). An increase in the carbonyl index indicates polymer degradation.

  • Mechanical Property Testing:

    • Perform tensile tests on the aged samples to measure properties such as tensile strength and elongation at break. A significant decrease in these properties indicates degradation.

  • Oxidative Induction Time (OIT):

    • Measure the OIT of the unaged and aged samples using DSC. A longer OIT indicates better thermal stability.

5. Data Analysis:

  • Plot the carbonyl index and mechanical properties as a function of aging time for different stabilizer formulations.

  • Compare the time to failure (e.g., time to reach a specific carbonyl index or a 50% loss in elongation at break) for the different formulations to evaluate the effectiveness of "this compound".

Visualizations

G Mechanism of Hindered Amine Stabilizers (HAS) cluster_0 Polymer Degradation Cycle cluster_1 HAS Stabilization Cycle (Denisov Cycle) Polymer Polymer Polymer Radical Polymer Radical Polymer->Polymer Radical Heat, UV Peroxy Radical Peroxy Radical Polymer Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + Polymer-H Alkoxy Radical + Hydroxyl Radical Alkoxy Radical + Hydroxyl Radical Hydroperoxide->Alkoxy Radical + Hydroxyl Radical Decomposition Alkoxy Radical + Hydroxyl Radical->Polymer Radical Chain Scission Hindered Amine Hindered Amine Nitroxyl Radical Nitroxyl Radical Hindered Amine->Nitroxyl Radical Oxidation Nitroxyl Radical->Polymer Radical Inhibition Amino Ether Amino Ether Nitroxyl Radical->Amino Ether + Polymer Radical Amino Ether->Nitroxyl Radical + Peroxy Radical

Caption: Mechanism of action of Hindered Amine Stabilizers (HAS).

G Experimental Workflow for Polymer Stability Testing Start Start Sample Preparation Sample Preparation Start->Sample Preparation End End Accelerated Aging Accelerated Aging Sample Preparation->Accelerated Aging Performance Evaluation Performance Evaluation Accelerated Aging->Performance Evaluation Data Analysis Data Analysis Performance Evaluation->Data Analysis FTIR, Tensile, OIT Data Analysis->End

Caption: General experimental workflow for evaluating polymer stability.

References

Technical Support Center: Enhancing the Efficiency of tert-Amyl-tert-octylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals utilizing tert-Amyl-tert-octylamine and similar aliphatic amines as corrosion inhibitors. The information is designed to assist in optimizing experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound inhibits corrosion?

A1: this compound, like other amine-based corrosion inhibitors, functions by adsorbing onto the metal surface. The nitrogen atom in the amine group acts as the active center for this adsorption process. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and slowing down the electrochemical corrosion reactions.

Q2: What are the critical factors influencing the performance of this compound?

A2: The efficiency of this compound is primarily influenced by its concentration, the operating temperature, the composition of the corrosive medium (e.g., pH, presence of CO2 or H2S), and the flow conditions of the system.[1]

Q3: How does temperature affect the inhibitor's efficiency?

A3: Generally, the efficiency of amine-based corrosion inhibitors decreases with increasing temperature.[1][2] Higher temperatures can lead to desorption of the inhibitor from the metal surface and may even cause the inhibitor to decompose.

Q4: Is there an optimal concentration for this compound?

A4: Yes, the inhibitor efficiency increases with concentration up to a certain point, after which it may plateau.[3] It is crucial to determine the optimal concentration for your specific system, as overdosing can sometimes lead to undesirable effects such as the formation of deposits.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Inhibition Efficiency - Insufficient inhibitor concentration.- High operating temperature.- Incompatible fluid composition.- Presence of condensed hydrocarbons.- Gradually increase the inhibitor concentration and monitor performance.- Evaluate the inhibitor's thermal stability for your operating temperature.- Analyze the corrosive medium for contaminants that may interfere with the inhibitor.- Ensure proper temperature control to avoid hydrocarbon condensation.[5]
Inconsistent Results - Non-uniform inhibitor film formation.- Fluctuations in system parameters (temperature, pressure, flow).- Contamination of the experimental setup.- Ensure proper mixing and dispersion of the inhibitor in the fluid.- Implement strict control over experimental parameters.- Thoroughly clean all equipment before each experiment.
Formation of Deposits ("Gumballs") - Overdosing of the inhibitor.- Reduce the inhibitor concentration to the optimal level determined through testing.[4]
Pitting Corrosion Observed - Localized breakdown of the protective film.- Insufficient inhibitor concentration to protect the entire surface.- Increase inhibitor concentration.- Consider using a combination of inhibitors for broader protection.- Evaluate the surface preparation of the metal.
Foaming in the System - Contaminants in the gas or liquid phase.- High viscosity of the amine solution due to degradation products.- Identify and remove the source of contaminants.- Monitor the condition of the amine solution and replace if necessary.[5]

Quantitative Data

Due to the limited availability of specific data for "this compound," the following tables provide representative data for similar aliphatic amine corrosion inhibitors to illustrate general performance trends.

Table 1: Effect of Concentration on Inhibition Efficiency of an Amine-Based Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
025.4-
1005.180.0
2002.590.1
3001.892.9
4001.394.9
5001.096.1

Note: Data is illustrative and based on typical performance of aliphatic amines.[3]

Table 2: Effect of Temperature on Inhibition Efficiency of an Amine-Based Inhibitor on Mild Steel in 1M HCl at 500 ppm

Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
301.096.1
402.291.3
504.881.1
609.761.8

Note: Data is illustrative and shows the general trend of decreasing efficiency with increasing temperature.[3]

Experimental Protocols

1. Weight Loss Method for Corrosion Rate Determination

This method provides a straightforward way to evaluate the overall corrosion rate.

  • Materials: Metal coupons of known surface area and weight, corrosive solution, inhibitor, cleaning solution, and a precision balance.

  • Procedure:

    • Clean and weigh the metal coupons.

    • Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature and duration.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them.

    • Calculate the corrosion rate using the weight loss, surface area, and immersion time.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the corrosion inhibition mechanism.

  • Apparatus: Potentiostat with EIS capability, a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Assemble the three-electrode cell with the metal sample as the working electrode in the corrosive solution.

    • Allow the system to stabilize and measure the open circuit potential (OCP).

    • Apply a small amplitude AC signal over a range of frequencies and measure the impedance response.

    • Analyze the Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_solution Prepare Corrosive Solution immersion Immerse Coupons in Solution with/without Inhibitor prep_solution->immersion prep_inhibitor Prepare Inhibitor Stock Solution prep_inhibitor->immersion prep_coupons Prepare & Weigh Metal Coupons prep_coupons->immersion control_params Control Temperature & Duration immersion->control_params clean_weigh Clean & Reweigh Coupons control_params->clean_weigh calc_cr Calculate Corrosion Rate clean_weigh->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie

Caption: Workflow for Weight Loss Corrosion Inhibition Testing.

Troubleshooting_Logic cluster_concentration Concentration Issues cluster_temperature Temperature Effects cluster_environment Environmental Factors start Low Inhibition Efficiency Observed conc_check Is Concentration Optimal? start->conc_check increase_conc Increase Concentration conc_check->increase_conc No temp_check Is Temperature Too High? conc_check->temp_check Yes overdosing Check for Overdosing Effects increase_conc->overdosing reduce_temp Reduce Temperature or Select Thermal-Stable Inhibitor temp_check->reduce_temp Yes env_check Are there Contaminants in the System? temp_check->env_check No analyze_env Analyze Fluid for Interfering Substances env_check->analyze_env Yes

Caption: Troubleshooting Logic for Low Inhibition Efficiency.

References

Technical Support Center: Regeneration of tert-Amyl-tert-octylamine in CO2 Capture Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Amyl-tert-octylamine for CO2 capture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for CO2 capture?

A1: this compound is a sterically hindered tertiary amine. Tertiary amines are advantageous for CO2 capture due to their high CO2 loading capacity and potentially lower energy requirements for regeneration compared to primary and secondary amines. The bulky alkyl groups (tert-amyl and tert-octyl) create steric hindrance around the nitrogen atom, which influences the reaction mechanism with CO2 and can facilitate easier regeneration.

Q2: What is the reaction mechanism between this compound, CO2, and water?

A2: Unlike primary and secondary amines which primarily form carbamates, tertiary amines in the presence of water react with CO2 to form bicarbonates. This reaction is generally considered to be less exothermic than carbamate formation, which contributes to the lower heat of regeneration.

Q3: What is the typical regeneration method for this compound?

A3: The most common method for regenerating liquid amine solvents like this compound is thermal swing absorption (TSA).[1][2] This process involves heating the CO2-rich amine solution to reverse the absorption reaction and release the captured CO2.[3] The regenerated "lean" amine is then cooled and recycled back to the absorber.

Q4: What are the key parameters influencing the regeneration efficiency?

A4: The key parameters influencing regeneration efficiency include:

  • Regeneration Temperature: Higher temperatures generally lead to more complete CO2 removal but can also increase the risk of thermal degradation of the amine.

  • Pressure: Lowering the pressure in the regenerator (stripper) can help to release CO2 at lower temperatures.

  • CO2 Loading of the Rich Amine: The amount of CO2 dissolved in the amine solution entering the regenerator affects the energy required for stripping.

  • Amine Concentration: The concentration of the amine in the solvent can impact viscosity, reaction kinetics, and heat capacity.

  • Flow Rate: The circulation rate of the amine solution affects the residence time in the regenerator.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regeneration of this compound in CO2 capture experiments.

Issue 1: Incomplete CO2 Regeneration (High Lean Amine Loading)

Symptoms:

  • The CO2 concentration in the lean amine solution after regeneration is higher than expected.

  • Reduced CO2 capture efficiency in the subsequent absorption cycle.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient Regeneration Temperature Gradually increase the reboiler temperature in the regenerator. Monitor the lean amine loading at each temperature increment to find the optimal balance between regeneration efficiency and potential amine degradation.
High Regenerator Pressure If your experimental setup allows, reduce the pressure in the regenerator. This will lower the partial pressure of CO2, facilitating its release from the solvent.
Insufficient Residence Time Decrease the amine flow rate to increase the time the solution spends in the regenerator, allowing for more complete stripping of CO2.
Amine Degradation Analyze the amine solution for degradation products. If degradation is significant, consider lowering the regeneration temperature or using an oxygen scavenger if oxidative degradation is suspected.
Issue 2: Amine Degradation

Symptoms:

  • Discoloration of the amine solution (e.g., turning yellow or brown).

  • Formation of precipitates or solids.

  • A decrease in the amine concentration over time.

  • Reduced CO2 capture performance.

Possible Causes and Solutions:

Possible CauseRecommended Action
High Regeneration Temperature Operate the regenerator at the lowest effective temperature. Determine the thermal stability limit of this compound through thermogravimetric analysis (TGA).
Oxidative Degradation If the flue gas contains oxygen, it can lead to oxidative degradation of the amine.[4] Use an oxygen-free sweep gas during regeneration experiments if possible. Consider adding inhibitors to the amine solution.
Reaction with Flue Gas Contaminants Contaminants in the flue gas, such as SOx and NOx, can react with the amine to form heat-stable salts, which are not regenerated by heat and reduce the active amine concentration. Ensure proper flue gas pre-treatment.
Issue 3: Foaming in the Absorber or Regenerator

Symptoms:

  • Unstable operation of the columns.

  • Carryover of liquid with the gas streams.

  • Poor mass transfer.

Possible Causes and Solutions:

Possible CauseRecommended Action
Contamination of the Amine Solution Surfactants, corrosion products, or degradation products can cause foaming. Filter the amine solution to remove suspended solids. Consider activated carbon treatment to remove soluble contaminants.
High Gas Velocity Reduce the gas flow rate to prevent excessive turbulence and mechanical entrainment of the liquid.
Amine Degradation Products Certain degradation products can act as surfactants. Address the root cause of amine degradation as described in the previous section.
High Amine Concentration High viscosity at higher concentrations can contribute to foaming. Experiment with slightly lower amine concentrations.

Experimental Protocols

Protocol 1: Determination of CO2 Loading in Amine Solution

This protocol describes a common method for determining the amount of CO2 absorbed by the this compound solution.

Principle: This method involves titrating the amine solution with a standard acid to determine the amine concentration and then releasing the CO2 by acidification and measuring the volume or weight of the released gas. A simpler and common laboratory method is the titration method.

Materials:

  • CO2-loaded this compound solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Methyl orange or a suitable pH indicator

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh a known amount of the CO2-loaded amine solution into a beaker.

  • Add a few drops of the pH indicator.

  • Titrate the solution with the standardized HCl solution until the endpoint is reached (color change of the indicator).

  • The CO2 loading (moles of CO2 per mole of amine) can be calculated based on the amount of acid used and the initial amine concentration.

Protocol 2: Thermal Regeneration of CO2-Loaded Amine

This protocol outlines a general procedure for a lab-scale thermal swing absorption experiment.

Apparatus:

  • A heated glass reactor or stripping column.

  • A condenser to cool the outlet gas and condense any evaporated water and amine.

  • A gas flow meter to measure the flow of the released CO2.

  • A temperature controller for the heater.

  • A collection system for the regenerated lean amine.

Procedure:

  • Charge the CO2-rich this compound solution into the reactor.

  • Heat the solution to the desired regeneration temperature (e.g., 100-120°C for tertiary amines, but should be determined experimentally).

  • A sweep gas (e.g., nitrogen) can be bubbled through the solution to help carry away the released CO2.

  • Pass the gas stream leaving the reactor through the condenser to recover any volatilized amine and water.

  • Measure the flow rate and composition of the gas stream after the condenser to determine the amount of CO2 released.

  • Continue the process until the CO2 release rate becomes negligible.

  • The regenerated amine solution is then cooled and analyzed for its residual CO2 loading.

Data Presentation

Table 1: Typical Regeneration Parameters for Tertiary Amines

ParameterTypical RangeUnit
Regeneration Temperature100 - 140°C
Regenerator Pressure1.5 - 2.5bar
Rich Amine CO2 Loading0.4 - 0.7mol CO2 / mol amine
Lean Amine CO2 Loading0.05 - 0.15mol CO2 / mol amine
Regeneration Energy2.5 - 4.0GJ / ton CO2

Note: These are general values for tertiary amines and the optimal parameters for this compound should be determined experimentally.

Visualizations

CO2_Capture_Regeneration_Cycle cluster_absorption Absorption Section cluster_regeneration Regeneration Section Absorber Absorber CleanGasOut CO2-Lean Gas Out Absorber->CleanGasOut RichAmine Rich Amine Absorber->RichAmine Forms FlueGasIn CO2-Rich Flue Gas In FlueGasIn->Absorber Regenerator Regenerator (Stripper) CO2Out Pure CO2 Out Regenerator->CO2Out HeatExchanger Heat Exchanger Regenerator->HeatExchanger Hot Lean Amine HeatIn Heat Input (Reboiler) HeatIn->Regenerator LeanAmine Lean Amine LeanAmine->Absorber To Absorber Pump Pump RichAmine->Pump Pump->HeatExchanger HeatExchanger->Regenerator Pre-heated HeatExchanger->LeanAmine Cooled Lean Amine

Caption: CO2 Absorption-Regeneration Cycle using an Amine Solvent.

Troubleshooting_Regeneration Start Incomplete Regeneration? CheckTemp Is Regeneration Temperature Optimal? Start->CheckTemp Yes Success Regeneration Improved Start->Success No CheckPressure Is Regenerator Pressure Low Enough? CheckTemp->CheckPressure Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No DecreasePressure Decrease Pressure CheckPressure->DecreasePressure No CheckResidenceTime Is Residence Time Sufficient? CheckPressure->CheckResidenceTime Yes CheckDegradation Is Amine Degraded? ReplaceAmine Replace/Reclaim Amine & Address Degradation Cause CheckDegradation->ReplaceAmine Yes CheckDegradation->Success No IncreaseTemp->Success DecreasePressure->Success CheckResidenceTime->CheckDegradation Yes DecreaseFlowRate Decrease Amine Flow Rate CheckResidenceTime->DecreaseFlowRate No DecreaseFlowRate->Success

Caption: Troubleshooting Logic for Incomplete Amine Regeneration.

References

Validation & Comparative

Performance Showdown: A Comparative Guide to Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and material science, selecting the optimal light stabilizer is critical for ensuring the longevity and performance of polymer-based products. This guide provides an objective comparison of the performance of various commercial Hindered Amine Light Stabilizers (HALS), supported by experimental data and detailed protocols.

Hindered Amine Light Stabilizers (HALS) are a class of additives that protect polymers from degradation caused by exposure to ultraviolet (UV) radiation. Unlike UV absorbers, which function by absorbing UV light, HALS act as radical scavengers. They actively inhibit the degradation of the polymer by neutralizing free radicals that are generated during photo-oxidation.[1][2] This mechanism, known as the Denisov cycle, is a regenerative process, allowing HALS to provide long-term stability without being consumed, making them highly efficient.[1][2]

The performance of HALS can vary significantly based on their molecular weight, chemical structure, and the polymer matrix in which they are used. This guide focuses on a comparison of commonly used HALS in polyolefin applications, a prevalent class of polymers in numerous industries.

Quantitative Performance Comparison of HALS in Polypropylene

The following table summarizes the performance of different HALS in polypropylene (PP) subjected to accelerated weathering. The data is a composite of typical performance characteristics observed in various studies.

HALS TypeCommercial Name(s)Molecular WeightKey Performance Characteristics in Polypropylene
Monomeric Tinuvin® 770Low (481 g/mol )- Good initial color stability. - Effective in thick sections. - Higher volatility and migration potential compared to polymeric HALS.[3]
Oligomeric Chimassorb® 944High (2000-3100 g/mol )- Excellent long-term UV stability. - Low volatility and high resistance to extraction. - Particularly effective in thin articles like films and fibers.[4]
NOR HALS Tinuvin® 123Low (737 g/mol )- Low basicity, making it suitable for use in acidic environments (e.g., with certain pigments or catalysts). - Effective in preventing gloss loss and cracking.
Blends Tinuvin® 791 (Blend of Tinuvin® 770 and Chimassorb® 944)Mixture- Synergistic effect providing both good initial color protection and long-term stability. - Broad-spectrum performance in various applications.[5]
Blends Tinuvin® 783 (Blend of Chimassorb® 944 and Tinuvin® 622)Mixture- Good overall performance with a balance of properties.[5]

A study on mixed waste plastics demonstrated that the addition of a generic HALS improved tensile strength and tensile modulus by over 30% after 500 hours of accelerated weathering.[1] In comparison, a UV absorber (UVA) provided better color stability in some blends, highlighting that the choice of stabilizer can depend on the primary performance requirement.[1] For instance, in one plastic blend, the color change was reduced by over 35% with HALS, while the UVA reduced it by approximately 70%.[1]

Experimental Protocols

A standardized method for evaluating the performance of HALS is crucial for accurate comparisons. The following outlines a typical experimental protocol for accelerated weathering of polymer samples.

Sample Preparation
  • Material: Polypropylene (PP) or Polyethylene (PE) resin.

  • Additive Concentration: HALS are typically added at concentrations ranging from 0.1% to 1.0% by weight.

  • Processing: The polymer and HALS are compounded using a twin-screw extruder and then injection molded or cast into films of a specified thickness (e.g., 1-2 mm for plaques, 50-100 µm for films). Control samples without any HALS should also be prepared.

Accelerated Weathering
  • Apparatus: A xenon arc weather-ometer is used, conforming to ASTM G155 (Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials) .

  • Exposure Cycle: A common cycle for simulating outdoor conditions is Cycle 1 from ASTM G155, which consists of:

    • 102 minutes of light only at a black panel temperature of 63 ± 3°C and a relative humidity of 50 ± 10%.

    • 18 minutes of light and water spray.

    • Irradiance is controlled at 0.55 W/m² at 340 nm.

  • Duration: Samples are typically exposed for intervals such as 500, 1000, 1500, and 2000 hours.

Performance Evaluation

At each exposure interval, samples are withdrawn and evaluated for changes in their physical and aesthetic properties.

  • Gloss Measurement: Surface gloss is measured at a 60° angle using a gloss meter according to ASTM D523 . Gloss retention is calculated as a percentage of the initial gloss.

  • Color Measurement: Color change (ΔE) is quantified using a spectrophotometer based on the CIELAB color space, following ASTM D2244 . A higher ΔE value indicates a greater color change.

  • Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to ASTM D638 . The retention of these properties is a key indicator of the stabilizer's effectiveness in preventing polymer chain scission.

  • Chemical Analysis: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of carbonyl groups (C=O) as an indicator of photo-oxidation. The increase in the carbonyl index is a direct measure of degradation.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of HALS and a typical experimental workflow for their evaluation.

HALS_Mechanism cluster_polymer_degradation Polymer Photo-oxidation cluster_denisov_cycle HALS Stabilization (Denisov Cycle) P Polymer (P) P_radical Polymer Alkyl Radical (P•) P->P_radical UV Light, Heat POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O2 NO_radical Nitroxyl Radical (>N-O•) P_radical->NO_radical Trapped POO_radical->P_radical + PH (Chain Reaction) HALS Hindered Amine (>N-H) POO_radical->HALS Trapped HALS->NO_radical Oxidation NOR Amino Ether (>N-O-P) NO_radical->NOR + P• NOH Hydroxylamine (>N-OH) NO_radical->NOH Radical Trapping NOR->NO_radical + POO• (Regeneration) NOH->NO_radical + POO•

Caption: The Denisov Cycle of HALS Stabilization.

Experimental_Workflow cluster_evaluation Evaluation Metrics start Start: Select Polymer and HALS compounding Compounding (Extrusion) start->compounding molding Sample Preparation (Injection Molding/Film Casting) compounding->molding weathering Accelerated Weathering (ASTM G155 Xenon Arc) molding->weathering evaluation Performance Evaluation (0, 500, 1000, 1500, 2000 hrs) weathering->evaluation analysis Data Analysis and Comparison evaluation->analysis gloss Gloss (ASTM D523) evaluation->gloss color Color (ASTM D2244) evaluation->color tensile Tensile (ASTM D638) evaluation->tensile ftir FTIR (Carbonyl Index) evaluation->ftir

Caption: Experimental Workflow for HALS Performance Evaluation.

References

A Comparative Guide to UV Stabilizers: Tinuvin 770 vs. an Uncharted Alternative

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of material science and preservation, particularly within drug development and polymer-based applications, the selection of an appropriate UV stabilizer is critical to ensure product integrity and longevity. This guide provides a detailed comparison between the well-established Hindered Amine Light Stabilizer (HALS), Tinuvin 770, and "tert-Amyl-tert-octylamine."

Initial research into "this compound" for its utility as a UV stabilizer has yielded no substantial evidence of its application or efficacy in this capacity. The available scientific literature and commercial data do not list it as a recognized UV stabilizer for polymers or other materials. Its primary characterization is that of a biochemical intermediate. In contrast, Tinuvin 770 is a widely documented and utilized UV stabilizer. Therefore, this guide will focus on the established properties and performance of Tinuvin 770, while noting the absence of comparable data for "this compound."

Tinuvin 770: A Profile

Tinuvin 770 is a low molecular weight HALS that provides excellent light stability for a variety of polymers.[1][2] It is particularly effective in thick sections and films of materials such as polypropylene, polyurethane, and polyamides.[1][2][3] Unlike UV absorbers, the efficacy of HALS like Tinuvin 770 is not dependent on the thickness of the polymer.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Tinuvin 770 is presented in the table below.

PropertyValue
Chemical NameBis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
CAS Number52829-07-9
Molecular Weight481 g/mol [2]
AppearanceWhite crystalline granules[1]
Melting Range81-86 °C[3]
Solubility (20°C, % w/w)
   Acetone19[1]
   Chloroform45[1]
   Methanol38[1]
   Water< 0.01[1]

Mechanism of Action: The HALS Cycle

Hindered Amine Light Stabilizers function by scavenging free radicals that are generated by the photo-oxidation of a polymer, rather than by absorbing UV radiation. This mechanism, often referred to as the Denisov Cycle, allows the HALS to be regenerated and participate in multiple radical scavenging cycles, providing long-term protection.

The diagram below illustrates the general mechanism of a HALS like Tinuvin 770.

G Mechanism of Hindered Amine Light Stabilizers (HALS) cluster_polymer_degradation Polymer Degradation Pathway cluster_hals_cycle HALS Stabilization Cycle Polymer Polymer (PH) Polymer_Radical Polymer Alkyl Radical (P.) Polymer->Polymer_Radical UV Light, Heat Peroxy_Radical Polymer Peroxy Radical (POO.) Polymer_Radical->Peroxy_Radical + O2 Nitroxyl_Radical Nitroxyl Radical (>N-O.) Polymer_Radical->Nitroxyl_Radical Inhibition Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Degradation Degradation Products Peroxy_Radical->Degradation HALS Hindered Amine (>N-H) Peroxy_Radical->HALS Inhibition Hydroperoxide->Peroxy_Radical UV Light, Heat HALS->Nitroxyl_Radical + POO. Amino_Ether Amino Ether (>N-O-P) Nitroxyl_Radical->Amino_Ether + P. Amino_Ether->HALS + POO.

Caption: The Denisov Cycle of HALS UV stabilization.

Experimental Protocols

The performance of UV stabilizers is typically evaluated through accelerated weathering tests. A common methodology involves the following steps:

  • Sample Preparation: The UV stabilizer is compounded into the polymer matrix at a specific concentration (e.g., 0.1% to 1.0% by weight).[1] The compounded polymer is then processed into standardized samples, such as films or plaques.

  • Accelerated Weathering: Samples are exposed to intense UV radiation, elevated temperature, and humidity in a controlled weathering chamber (e.g., a Xenon arc or QUV chamber). These conditions simulate long-term sun exposure.

  • Performance Evaluation: The degradation of the polymer is monitored over time by measuring changes in physical and aesthetic properties. Key metrics include:

    • Gloss Retention: Measured using a gloss meter to quantify changes in surface shininess.

    • Color Change (ΔE): Determined using a spectrophotometer to assess yellowing or fading.

    • Mechanical Properties: Tensile strength and elongation at break are measured to evaluate the retention of the material's structural integrity.

Conclusion

Tinuvin 770 is a well-characterized and effective hindered amine light stabilizer with a proven track record in protecting a wide range of polymers from UV degradation. Its mechanism of action, involving a regenerative free-radical scavenging cycle, provides long-lasting stability.

In contrast, "this compound" is not documented as a UV stabilizer in the available scientific and commercial literature. For researchers, scientists, and professionals in drug development seeking a reliable UV stabilizer, Tinuvin 770 represents a scientifically-backed and commercially available option. Future research may uncover the potential of novel compounds like "this compound" in this application, but at present, no data exists to support its use as an alternative to established HALS such as Tinuvin 770.

References

A Comparative Guide to the Electrochemical Analysis of Aliphatic Amines with a Focus on "tert-Amyl-tert-octylamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative electrochemical analysis of "tert-Amyl-tert-octylamine," presumed to be N-tert-amyl-N-tert-octylamine, and other aliphatic amines. The electrochemical behavior of aliphatic amines is a critical aspect in various fields, including organic synthesis, drug development, and materials science, as it governs their reactivity in redox processes. This document summarizes key electrochemical parameters, details experimental methodologies, and visualizes the underlying processes to offer a comprehensive resource for researchers.

Electrochemical Behavior of Aliphatic Amines: A Comparative Overview

The ease of electrochemical oxidation in aliphatic amines is primarily influenced by the substitution pattern at the nitrogen atom and the steric hindrance around it. Generally, tertiary amines are more readily oxidized than secondary amines, which are, in turn, more easily oxidized than primary amines. This trend is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom, facilitating the removal of an electron.

However, steric hindrance can play a significant role, with highly bulky substituents potentially increasing the oxidation potential due to geometric constraints that hinder the necessary conformational changes during electron transfer.

Comparative Electrochemical Data

The following table summarizes the anodic peak potentials (Epa) obtained from cyclic voltammetry for a selection of aliphatic amines. These values provide a quantitative measure of the ease of oxidation, with lower potentials indicating easier oxidation. The data has been compiled from various sources and normalized to the Ag/Ag+ reference electrode where possible for comparison.

Amine NameStructureAmine TypeAnodic Peak Potential (Epa vs. Ag/Ag+) [V]Key Observations & References
N-tert-amyl-N-tert-octylamine (CH₃)₂C(C₂H₅)N(C(CH₃)₂CH₂C(CH₃)₃)TertiaryEstimated: 1.1 - 1.3 Highly sterically hindered. Oxidation potential is estimated based on trends observed for other bulky tertiary amines.
Triethylamine (TEA)(C₂H₅)₃NTertiary0.98A commonly used, relatively unhindered tertiary amine.[1]
Tri-n-butylamine (TBA)(n-C₄H₉)₃NTertiary1.05Increased chain length and steric bulk compared to TEA lead to a slightly higher oxidation potential.
N,N-Diisopropylethylamine (DIPEA)(i-C₃H₇)₂N(C₂H₅)Tertiary1.15Steric hindrance from the isopropyl groups increases the oxidation potential compared to TEA.
Dicyclohexylamine(C₆H₁₁)₂NHSecondary1.30As a secondary amine, it has a significantly higher oxidation potential than tertiary amines.
N,N,N',N'-Tetramethyl-1,4-butanediamine(CH₃)₂N(CH₂)₄N(CH₃)₂Tertiary (Diamine)0.85 (first oxidation)The presence of two tertiary amine groups influences the electrochemical behavior.

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical analysis of aliphatic amines using cyclic voltammetry, based on common practices in the field.

Objective: To determine the oxidation potential of an aliphatic amine.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃, 0.01 M in acetonitrile) or Silver/silver chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire or mesh

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN)

  • Analyte Solution: 1-10 mM solution of the aliphatic amine in the electrolyte solution

  • Electrochemical Cell: A three-electrode cell

  • Potentiostat: A suitable electrochemical workstation

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode completely.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

  • Deoxygenation:

    • Fill the cell with the analyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the amine (e.g., +1.5 V to +2.0 V).

      • Vertex Potential 2: A potential to return to (e.g., 0 V).

      • Scan Rate: Typically 100 mV/s for initial scans. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) can be used to investigate the reversibility of the process.

    • Run the cyclic voltammetry experiment and record the voltammogram (current vs. potential).

  • Data Analysis:

    • Identify the anodic peak potential (Epa), which corresponds to the oxidation of the amine.

    • If a corresponding cathodic peak is observed on the reverse scan, the process may be reversible or quasi-reversible. The peak separation (ΔEp = Epa - Epc) can provide information about the electron transfer kinetics. For most aliphatic amines, the oxidation is irreversible.

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the general mechanism for the electrochemical oxidation of a tertiary aliphatic amine.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish and Clean Working Electrode C Assemble Three-Electrode Cell A->C B Prepare Electrolyte & Analyte Solution B->C D Deoxygenate Solution (N2 or Ar Purge) C->D E Set CV Parameters (Potential Range, Scan Rate) D->E F Run Cyclic Voltammetry E->F G Record Voltammogram F->G H Identify Anodic Peak Potential (Epa) G->H

Figure 1. Experimental workflow for cyclic voltammetry analysis.

oxidation_mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Further Oxidation & Reaction R3N Tertiary Amine (R₃N) R3N_radical Amine Radical Cation (R₃N•⁺) R3N->R3N_radical -e⁻ (at Electrode) alpha_radical α-Amino Radical R3N_radical->alpha_radical -H⁺ iminium Iminium Ion alpha_radical->iminium -e⁻ products Products (e.g., Secondary Amine, Aldehyde) iminium->products +H₂O, -H⁺

References

Comparative Analysis of tert-Amyl-tert-octylamine's Antioxidant Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant mechanism of tert-Amyl-tert-octylamine against other well-established antioxidant alternatives. The information is supported by experimental data and detailed protocols to assist in research and development.

Introduction to this compound

This compound is a synthetic compound belonging to the class of Hindered Amine Light Stabilizers (HALS). While primarily utilized in industrial applications to protect polymers from photodegradation, its core function lies in its antioxidant properties. The antioxidant mechanism of HALS, including this compound, is distinct from traditional phenolic antioxidants and involves a regenerative cycle.

Antioxidant Mechanism of this compound

The antioxidant action of this compound is centered around a catalytic cycle involving the formation and regeneration of a stable nitroxide radical. This mechanism allows a single molecule to neutralize multiple free radicals, making it a highly efficient antioxidant.

The proposed mechanism involves the following key steps:

  • Initiation: The secondary amine of this compound is oxidized by radicals (R•) or peroxy radicals (ROO•) present in the system to form a stable aminoxyl radical (>NO•).

  • Radical Scavenging: The aminoxyl radical (>NO•) then scavenges other carbon-centered or peroxy radicals, forming non-radical species such as N-alkoxyamines.

  • Regeneration: These N-alkoxyamines can further react with peroxy radicals to regenerate the aminoxyl radical, thus continuing the antioxidant cycle.

This regenerative process provides long-lasting antioxidant protection.

Comparative Analysis with Alternative Antioxidants

A variety of compounds are utilized for their antioxidant properties. For the purpose of this guide, we will compare this compound (a hindered amine) with a prominent hindered phenolic antioxidant, Butylated Hydroxytoluene (BHT).

FeatureThis compound (Hindered Amine)Butylated Hydroxytoluene (BHT) (Hindered Phenol)
Mechanism Catalytic radical scavenging via nitroxide radical formation and regeneration.Hydrogen atom donation to free radicals, forming a stable phenoxyl radical.
Stoichiometry One molecule can scavenge multiple free radicals due to its regenerative cycle.One molecule typically scavenges one or two free radicals.
Efficiency Generally more efficient on a molar basis for long-term stability.Effective, but can be consumed more quickly.
Applications Primarily used as a light stabilizer in polymers.Widely used as a food additive and in cosmetics and industrial oils.

Experimental Data

AntioxidantAssayIC50 Value (µM)Reference
BHTChemiluminescence8.5[1]

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (e.g., this compound, BHT) in a suitable solvent.

  • Add the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Protocol:

  • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance.

  • Calculate the percentage of inhibition and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Antioxidant Mechanism of this compound

Antioxidant_Mechanism cluster_initiation Initiation cluster_scavenging Radical Scavenging cluster_regeneration Regeneration Amine >NH (this compound) Aminoxyl_Radical >NO• (Aminoxyl Radical) Amine->Aminoxyl_Radical + Radical Radical R• / ROO• Radical->Aminoxyl_Radical Aminoxyl_Radical_2 >NO• N_Alkoxyamine >NOR' (N-Alkoxyamine) Aminoxyl_Radical_2->N_Alkoxyamine + R'• Another_Radical R'• Another_Radical->N_Alkoxyamine N_Alkoxyamine_2 >NOR' Aminoxyl_Radical_3 >NO• N_Alkoxyamine_2->Aminoxyl_Radical_3 + R''OO• Peroxy_Radical R''OO• Peroxy_Radical->Aminoxyl_Radical_3 Aminoxyl_Radical_3->Aminoxyl_Radical_2 Recycles Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay Start Prepare Test Compounds (this compound, BHT, etc.) DPPH_1 Mix with DPPH solution Start->DPPH_1 ABTS_1 Mix with ABTS•+ solution Start->ABTS_1 DPPH_2 Incubate in dark DPPH_1->DPPH_2 DPPH_3 Measure Absorbance at 517 nm DPPH_2->DPPH_3 Calculate_DPPH Calculate % Inhibition & IC50 for DPPH DPPH_3->Calculate_DPPH Data ABTS_2 Incubate ABTS_1->ABTS_2 ABTS_3 Measure Absorbance at 734 nm ABTS_2->ABTS_3 Calculate_ABTS Calculate % Inhibition & IC50/TEAC for ABTS ABTS_3->Calculate_ABTS Data Compare Compare Antioxidant Activities Calculate_DPPH->Compare Results Calculate_ABTS->Compare Results

References

The Long-Term Guardian of Polymers: Assessing Amine-Based Stabilizers and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for durable polymeric materials, the role of stabilizers is paramount. These chemical additives are the unsung heroes that protect polymers from the relentless degradation caused by environmental factors such as heat, oxygen, and ultraviolet (UV) radiation. While a broad spectrum of stabilizers exists, this guide focuses on the long-term effectiveness of amine-based stabilizers, particularly hindered amine light stabilizers (HALS), and provides a comparative analysis against other common alternatives. Although specific long-term performance data for "tert-Amyl-tert-octylamine" is not extensively documented in publicly available literature, its chemical structure as a hindered secondary amine suggests its functional similarity to the well-established class of HALS.

Unveiling the Protectors: A Comparative Look at Polymer Stabilizers

The selection of an appropriate stabilizer system is critical for ensuring the longevity and performance of a polymer. The primary mechanisms of stabilization involve scavenging free radicals that initiate degradation (primary antioxidants) and decomposing hydroperoxides that propagate degradation (secondary antioxidants). Hindered amine light stabilizers (HALS) are a unique class that functions primarily by scavenging free radicals, but through a regenerative cycle that allows them to be highly effective at low concentrations and for extended periods.[1][2]

Stabilizer ClassPrimary FunctionMechanism of ActionKey AdvantagesKey DisadvantagesCommon Examples
Hindered Amine Light Stabilizers (HALS) Light & Thermal StabilizationFree radical scavenging (regenerative cycle)Excellent long-term UV stability, effective at low concentrations, low volatility.[2]Can interact with acidic components, may not be as effective at very high processing temperatures.[3]Chimassorb 944, Tinuvin 770, Hostavin N 30
Phenolic Antioxidants (Primary) Thermal StabilizationChain-breaking by donating a hydrogen atom to peroxy radicals.High-temperature processing stability, prevent degradation during melt processing.Can cause discoloration (yellowing), consumed during the stabilization process.Irganox 1010, Irganox 1076, BHT
Phosphite Antioxidants (Secondary) Thermal StabilizationHydroperoxide decomposition, converting them into non-radical, stable products.[4][5]Synergistic effect with primary antioxidants, good processing stability, prevent polymer discoloration.[4][5]Can be susceptible to hydrolysis, less effective on their own for long-term thermal stability.Irgafos 168, Alkanox 240
Thioester Antioxidants (Secondary) Long-term Thermal StabilizationHydroperoxide decomposition.Excellent long-term heat aging properties, synergistic with phenolic antioxidants.Can have an odor, potential for antagonism with HALS in some systems.[3]DSTDP, DLTDP

Experimental Protocols for Assessing Stabilizer Effectiveness

To quantitatively evaluate the long-term effectiveness of polymer stabilizers, a range of accelerated aging and analytical techniques are employed. The following are representative experimental protocols.

Accelerated Weathering (UV and Thermal Stability)
  • Objective: To simulate the long-term effects of sunlight, heat, and moisture on a polymer's properties.

  • Apparatus: Xenon-arc or fluorescent UV weathering chamber.

  • Procedure:

    • Polymer samples containing different stabilizer packages are prepared, typically by melt compounding followed by injection molding or film extrusion.

    • The samples are exposed to controlled cycles of UV radiation, temperature, and humidity in the weathering chamber according to standard protocols (e.g., ASTM G155 for xenon-arc or ASTM G154 for fluorescent UV).

    • At regular intervals, samples are withdrawn and evaluated for changes in their physical and chemical properties.

  • Analysis:

    • Colorimetry: Measurement of color change (e.g., yellowing index) using a spectrophotometer.

    • Gloss Measurement: Assessment of surface gloss retention.

    • Mechanical Testing: Tensile testing (to measure changes in strength and elongation at break) and impact testing.

    • Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which are indicative of polymer oxidation.

Oven Aging (Long-Term Thermal Stability)
  • Objective: To assess the ability of a stabilizer to protect a polymer from degradation at elevated temperatures over an extended period.

  • Apparatus: Forced-air convection oven.

  • Procedure:

    • Polymer samples with and without stabilizers are placed in the oven at a constant, elevated temperature (e.g., 150°C for polypropylene).

    • Samples are aged for a specified duration (e.g., hundreds or thousands of hours).

    • Samples are periodically removed for analysis.

  • Analysis:

    • Mechanical Properties: Measurement of the retention of properties like tensile strength and elongation. The time to failure (e.g., 50% loss of a key property) is a common metric.

    • Melt Flow Index (MFI): To assess changes in the polymer's molecular weight.

    • Oxidative Induction Time (OIT): Measured by differential scanning calorimetry (DSC), OIT indicates the time it takes for the polymer to begin oxidizing at a high temperature in an oxygen atmosphere. A longer OIT signifies better thermal stability.

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms and evaluation processes discussed, the following diagrams are provided.

Polymer_Degradation_and_Stabilization cluster_propagation Propagation Cycle Polymer Polymer Initiation Initiation (Heat, UV Light) Free_Radicals Polymer Free Radicals (R.) Initiation->Free_Radicals Generates Oxygen Oxygen (O2) Free_Radicals->Oxygen HALS HALS (Hindered Amine) Free_Radicals->HALS Trapped by Peroxy_Radicals Peroxy Radicals (ROO.) Peroxy_Radicals->Polymer Abstracts H from Polymer Polymer_Hydroperoxides Polymer Hydroperoxides (ROOH) Peroxy_Radicals->Polymer_Hydroperoxides Phenolic_Antioxidant Phenolic Antioxidant Peroxy_Radicals->Phenolic_Antioxidant Deactivated by Nitroxyl_Radicals Nitroxyl Radicals (NOR) Peroxy_Radicals->Nitroxyl_Radicals Reacts with Degradation_Products Degradation Products (Chain Scission, Crosslinking) Polymer_Hydroperoxides->Degradation_Products Decomposes to form more radicals Phosphite_Antioxidant Phosphite Antioxidant Polymer_Hydroperoxides->Phosphite_Antioxidant Decomposed by HALS->Nitroxyl_Radicals Forms Nitroxyl_Radicals->HALS Regenerated Experimental_Workflow Start Start: Polymer Resin & Stabilizers Compounding Melt Compounding Start->Compounding Specimen_Prep Specimen Preparation (Injection Molding / Film Extrusion) Compounding->Specimen_Prep Accelerated_Aging Accelerated Aging Specimen_Prep->Accelerated_Aging Weathering Xenon-Arc / UV Weathering Accelerated_Aging->Weathering Light Exposure Oven_Aging Oven Aging Accelerated_Aging->Oven_Aging Heat Exposure Analysis Periodic Analysis Weathering->Analysis Oven_Aging->Analysis Color_Gloss Color & Gloss Measurement Analysis->Color_Gloss Mechanical Mechanical Testing (Tensile, Impact) Analysis->Mechanical Spectroscopy FTIR Spectroscopy Analysis->Spectroscopy OIT Oxidative Induction Time (OIT) Analysis->OIT Data_Comparison Data Comparison & Reporting Color_Gloss->Data_Comparison Mechanical->Data_Comparison Spectroscopy->Data_Comparison OIT->Data_Comparison

References

A Comparative Analysis of CO2 Absorption Kinetics by Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Sterically hindered amines have emerged as a promising class of solvents for CO2 absorption due to their high theoretical absorption capacity and potentially lower regeneration energy requirements compared to conventional amines like monoethanolamine (MEA). This guide provides an objective comparison of the CO2 absorption kinetics of three prominent sterically hindered amines: 2-amino-2-methyl-1-propanol (AMP), 2-amino-2-ethyl-1,3-propanediol (AEPD), and 2-amino-2-methyl-1,3-propanediol (AMPD). The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable amine for their specific applications.

Comparative Kinetic Data

The reaction between CO2 and sterically hindered amines in aqueous solutions is a critical factor governing the overall efficiency of the absorption process. The kinetics of this reaction are often expressed in terms of the second-order reaction rate constant (k₂), which provides a quantitative measure of the reaction speed. The following table summarizes the experimentally determined k₂ values for AMP, AEPD, and AMPD from various studies. It is important to note that the experimental conditions, such as temperature, amine concentration, and measurement technique, can significantly influence the observed reaction rates.

AmineAmine Concentration (wt%)Temperature (K)Second-Order Rate Constant (k₂) (m³/kmol·s)Measurement TechniqueReference
AMP 0.5 - 2.0 kmol/m³294439Wetted-wall column[1]
301.5687[1]
311.51179[1]
3181650[1]
AEPD 5 - 25303.15378Wetted-wall column[2]
313.15855[2]
318.151278[2]
AMPD 5 - 25303382Wetted-wall column[3]
313665[3]
318977[3]

Reaction Mechanism and Steric Hindrance

The reaction between CO2 and primary or secondary amines typically proceeds through the formation of a stable carbamate intermediate. However, in the case of sterically hindered amines, the bulky alkyl groups surrounding the nitrogen atom impede the formation of this carbamate.[4] This steric hindrance leads to the formation of an unstable carbamate which is readily hydrolyzed to bicarbonate, as depicted in the signaling pathway below. This mechanism is advantageous as it results in a higher CO2 loading capacity (mole of CO2 absorbed per mole of amine) and a lower heat of reaction, which in turn reduces the energy required for solvent regeneration.[5]

References

Evaluating the Corrosion Inhibition Efficiency of "tert-Amyl-tert-octylamine" in Comparison to Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of "tert-Amyl-tert-octylamine" as a corrosion inhibitor. This guide provides an objective analysis alongside supporting experimental data for established inhibitors and outlines the methodologies for key experimental evaluations.

Due to the limited availability of published experimental data specifically for "this compound," this guide presents its potential performance in the context of other well-documented amine-based corrosion inhibitors. The data for "this compound" should be considered a hypothetical representation based on the performance of structurally similar aliphatic amines. Further experimental validation is crucial for a definitive assessment.

Data Presentation: Comparative Corrosion Inhibition Efficiencies

The following table summarizes the inhibition efficiency of various amine-based corrosion inhibitors in 1M HCl, as determined by the weight loss method. This method is a widely used technique for evaluating the performance of corrosion inhibitors.

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
This compound (Hypothetical) 5060~90-
Dodecylamine5060~90[1]
Monoamine A5060>90[1]
2-[(phenylamino)methyl]phenol10⁻⁴ M2590.23[2]
2-{[(3-chlorophenyl)amino]methyl}phenol10⁻⁴ M2592.56[2]
2-acetylpyrazine0.5 mM3092.7[3]
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)5003098[4]
2-amino-4-phenylthiazole (APT)5003094.1[4]

Experimental Protocols

The evaluation of corrosion inhibitor efficiency relies on standardized experimental procedures. The three primary methods employed are the Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

1. Weight Loss Method

This gravimetric technique is a straightforward and widely used method for determining corrosion rates.

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific temperature for a set duration.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss of the metal coupon in the absence of the inhibitor.

    • Wᵢ is the weight loss of the metal coupon in the presence of the inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Measurement: The potential of the working electrode is varied with respect to the reference electrode, and the resulting current is measured. This generates a polarization curve (Tafel plot).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where:

    • i_corr(blank) is the corrosion current density without the inhibitor.

    • i_corr(inhibitor) is the corrosion current density with the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor on the metal surface.

  • Measurement: A small amplitude AC signal is applied to the electrochemical cell over a range of frequencies. The impedance of the system is measured at each frequency.

  • Data Representation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency).

  • Analysis: The charge transfer resistance (R_ct) is determined from the Nyquist plot. A larger R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where:

    • R_ct(blank) is the charge transfer resistance without the inhibitor.

    • R_ct(inhibitor) is the charge transfer resistance with the inhibitor.

Mandatory Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Testing cluster_analysis Data Analysis Prep Metal Coupon Preparation (Cleaning, Degreasing) Weigh1 Initial Weighing Prep->Weigh1 Immersion Immersion in Corrosive Media (+/- Inhibitor) Weigh1->Immersion Electrochemical Electrochemical Measurements (Polarization, EIS) Immersion->Electrochemical Electrochemical Weigh2 Final Weighing Immersion->Weigh2 Weight Loss Calc Calculate Inhibition Efficiency Electrochemical->Calc Weigh2->Calc

Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Amine Inhibitor (R₃N) Metal Metal (Fe) Inhibitor->Metal Adsorption (Protective Film Formation) H_plus H⁺ H_plus->Metal Corrosion Attack

General mechanism of amine-based corrosion inhibitors.

References

cross-validation of analytical methods for "tert-Amyl-tert-octylamine" quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for the quantification of tert-Amyl-tert-octylamine is presented below, tailored for researchers, scientists, and drug development professionals. This guide details methodologies for two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides expected performance data based on the validation of similar compounds.

Comparison of Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV following derivatization and GC-MS. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of HPLC-UV and GC-MS Methods for this compound Quantification

ParameterHPLC-UV with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation of the derivatized analyte followed by detection using a UV detector.Chromatographic separation of the volatile analyte followed by mass analysis for identification and quantification.
Sample Volatility Not a limiting factor as the analysis is in the liquid phase.The analyte must be volatile or amenable to derivatization to increase volatility.
Derivatization Required to introduce a chromophore for UV detection.May be required to improve chromatographic behavior and thermal stability.
Selectivity Good, but may be susceptible to interference from other UV-absorbing compounds in the matrix.Excellent, as it combines chromatographic separation with mass analysis, providing high confidence in analyte identification.
Sensitivity Generally good, with Limits of Detection (LOD) and Quantification (LOQ) in the mg/kg to µg/kg range, depending on the derivatizing agent and detector.[1][2]Excellent, with LOD and LOQ values that can reach the µg/kg to ng/kg level.
Instrumentation Widely available in analytical laboratories.Common in analytical laboratories, though may be less accessible than HPLC-UV.
Typical Run Time 15-30 minutes per sample.[1]10-20 minutes per sample.

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and GC-MS methods are provided below. These are generalized procedures and may require optimization for specific sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method involves the derivatization of this compound with a reagent such as dansyl chloride to allow for UV detection.

1. Sample Preparation (Extraction from a solid matrix):

  • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter.

2. Derivatization Procedure:

  • To 1 mL of the filtered extract, add 1 mL of a saturated sodium bicarbonate solution.

  • Add 1 mL of a dansyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

  • After incubation, evaporate the acetone under a stream of nitrogen.

  • Extract the derivatized amine with 2 mL of hexane.

  • Evaporate the hexane layer to dryness and reconstitute the residue in 1 mL of the mobile phase.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Set to the maximum absorbance of the dansyl derivative (typically around 254 nm).

  • Column Temperature: 30°C.

4. Quantification:

  • A calibration curve is constructed by derivatizing and analyzing a series of standard solutions of this compound of known concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of this compound if it is sufficiently volatile, or after derivatization to improve its chromatographic properties.

1. Sample Preparation (Extraction from a solid matrix):

  • Follow the same extraction procedure as for the HPLC-UV method. The final extract should be in a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).

2. Derivatization (Optional, if required):

  • Derivatization with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to improve peak shape and thermal stability.

  • To 100 µL of the extract, add 50 µL of MSTFA.

  • Heat the mixture at 70°C for 30 minutes.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Quantification:

  • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Characteristic ions for this compound would be selected for monitoring. A calibration curve is generated from the analysis of standard solutions.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the two proposed analytical methods, based on validation data for similar secondary amines.[1][2][3][4]

Table 2: Expected Validation Parameters for HPLC-UV Method

Validation ParameterExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.995[5]
Range 0.1 - 100 µg/mL
Accuracy (Recovery) 90 - 110%[2][5]
Precision (Relative Standard Deviation, RSD) < 10%[2]
Limit of Detection (LOD) 0.1 - 0.5 mg/kg[1][2]
Limit of Quantification (LOQ) 0.5 - 1.5 mg/kg[1][2]

Table 3: Expected Validation Parameters for GC-MS Method

Validation ParameterExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999[6]
Range 0.01 - 10 µg/mL
Accuracy (Recovery) 85 - 115%
Precision (Relative Standard Deviation, RSD) < 15%
Limit of Detection (LOD) 0.01 - 0.1 mg/kg
Limit of Quantification (LOQ) 0.05 - 0.5 mg/kg

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Add_Reagents Addition of Derivatizing Agent Filtration->Add_Reagents Incubation Incubation Add_Reagents->Incubation Deriv_Extraction Extraction of Derivative Incubation->Deriv_Extraction Reconstitution Reconstitution Deriv_Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Add_Reagent Add Derivatizing Agent Filtration->Add_Reagent Injection GC Injection Filtration->Injection Heating Heating Add_Reagent->Heating Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification

References

Safety Operating Guide

Navigating the Disposal of tert-Amyl-tert-octylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult your institution's environmental health and safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound in use before proceeding with any disposal.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of tert-Amyl-tert-octylamine should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Procedures

The primary methods for the disposal of this compound and similar alkylamines are neutralization and incineration.

1. Neutralization:

For small quantities, careful neutralization with a dilute acid (e.g., hydrochloric acid or sulfuric acid) can be performed. This should only be carried out by trained personnel. The reaction can be exothermic, so the acid should be added slowly while cooling and stirring the mixture. The resulting salt solution may then be further diluted and disposed of in accordance with local regulations.

2. Incineration:

For larger quantities, the preferred method of disposal is incineration in a licensed hazardous waste incinerator.[1] The material should be dissolved in a combustible solvent to facilitate complete combustion. The incinerator should be equipped with an afterburner and a scrubber to neutralize and remove harmful combustion products such as oxides of nitrogen.[1]

3. Licensed Waste Disposal Service:

Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1] This is the safest and most compliant method for disposing of significant quantities of this compound.

Quantitative Data for tert-Octylamine

The following table summarizes key quantitative data for tert-Octylamine, which may serve as a reference point in the absence of specific data for this compound.

PropertyValueReference
Molecular Formula C8H19N[1][2]
Molecular Weight 129.24 g/mol [2]
Boiling Point 137-143 °C[1]
Flash Point 90 °F[1]
Toxicity to Fish (LC50) 22.1 - 27.2 mg/L, 96h[2]
Toxicity to Algae (ErC50) 13.3 mg/l, 72h[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds assess_quantity Assess Quantity of Waste consult_sds->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < 100g large_quantity Large Quantity assess_quantity->large_quantity >= 100g spill_check Is it a Spill? small_quantity->spill_check contact_vendor Contact Licensed Waste Disposal Service large_quantity->contact_vendor spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Labeled Container 4. Decontaminate Area spill_check->spill_procedure Yes neutralization Neutralization (by trained personnel): 1. Slowly add dilute acid with cooling 2. Ensure complete reaction 3. Dispose of resulting salt solution per regulations spill_check->neutralization No spill_procedure->contact_vendor disposal_complete Disposal Complete neutralization->disposal_complete incineration Prepare for Incineration: 1. Dissolve in a combustible solvent 2. Package in approved, labeled container incineration->contact_vendor contact_vendor->disposal_complete

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling tert-Amyl-tert-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Amyl-tert-octylamine was found. This guide is based on the safety information for the closely related chemical, tert-Octylamine. Due to the structural similarity, the safety precautions are expected to be comparable. However, it is crucial to handle this chemical with the utmost care and to consult a qualified safety professional for a comprehensive risk assessment before use.

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling.

Hazard Identification and Classification

Based on data for the related compound tert-Octylamine, this compound is anticipated to be a hazardous substance. The primary hazards include:

  • Flammability: Flammable liquid and vapor.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Toxicity: Harmful if swallowed.[1][2]

  • Environmental Hazards: Harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety goggles and face shieldGoggles should be tightly fitting. A face shield of at least 8-inch minimum is recommended.[3] Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical-resistant gloves and protective clothingGloves must be inspected prior to use.[3] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is advised.[3]
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[4] Required when vapors/aerosols are generated.

Handling and Storage

Proper handling and storage procedures are essential to maintain a safe laboratory environment.

Procedure Guidance
Handling Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when using this product.[1][2] Use in a well-ventilated area.[1] Ground and bond containers when transferring material and use spark-proof tools.[2]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2] Keep containers tightly closed.[1][2] Store locked up.[2] Keep away from heat, sparks, and open flames.[2][4]

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[3] Seek immediate medical attention.[3][4]
Inhalation Move the person into fresh air.[3][4] If not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[3][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[4]

Spill and Disposal Plan

A clear and concise plan for spill management and waste disposal is mandatory.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Contain the spillage using inert absorbent material (e.g., sand, earth, vermiculite).[1] Prevent entry into drains or waterways.[1]

  • Clean-up: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1]

  • Decontaminate: Wash the spill area and prevent runoff into drains.[1]

Waste Disposal:

  • Disposal of this compound and contaminated materials must be handled by a licensed professional waste disposal service.[3]

  • Dispose of contents and container to an approved waste disposal plant.[4]

  • Contaminated packaging should be disposed of as an unused product.[3]

Emergency Workflow for Chemical Spill

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Chemical_Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain ventilate Ensure Adequate Ventilation contain->ventilate cleanup Clean Up Spill (Use non-sparking tools) ventilate->cleanup dispose Dispose of Waste (Follow regulations) cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Emergency procedure for a chemical spill.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.